5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPPHIWSRUYRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634587 | |
| Record name | 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99584-09-5 | |
| Record name | 5-Amino-3-methyl-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99584-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, a valuable heterocyclic intermediate in pharmaceutical research and drug development. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] This document details a scientifically-grounded, two-step synthetic approach, beginning with the cyclization and methylation of a readily available aminophenol derivative, followed by a highly efficient reduction. The narrative emphasizes the chemical logic behind procedural choices, provides a detailed, replicable experimental protocol, and summarizes key quantitative data. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Strategic Overview
This compound is a key building block whose structure combines the rigid, planar benzoxazolone core with a reactive primary amine. This amine group serves as a critical handle for further chemical modification, allowing for the construction of diverse molecular libraries for screening and lead optimization. The benzoxazolone nucleus itself is recognized for its favorable physicochemical properties and its ability to act as a bioisostere for other chemical moieties, contributing to its prevalence in pharmaceuticals.[2]
The synthetic strategy outlined herein is predicated on reliability, scalability, and the use of well-established chemical transformations. The most logical and field-proven approach involves the synthesis of a nitro-substituted precursor, 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one, followed by its subsequent reduction to the target amine.[3] This pathway is advantageous for several reasons:
-
Precursor Availability: The synthesis begins with 2-amino-4-nitrophenol, a commercially available and inexpensive starting material where the functional groups are correctly positioned for the desired transformations.
-
Robust Reactions: The chosen reactions—cyclization, N-alkylation, and nitro group reduction—are high-yielding and well-documented in the literature for this class of compounds.[4][5]
-
Chemoselectivity: The reduction of an aromatic nitro group is a highly selective transformation that can be achieved under conditions that do not affect the benzoxazolone core, ensuring the integrity of the final product.
The overall synthetic workflow is visualized below.
Figure 1: Proposed two-step synthesis pathway for this compound.
Mechanistic Rationale and Experimental Choices
Step 1: Synthesis of 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one
This initial step is accomplished in two sequential reactions: intramolecular cyclization followed by N-methylation.
Part A: Cyclization of 2-Amino-4-nitrophenol
The formation of the benzoxazolone ring from an o-aminophenol is a condensation reaction that requires a carbonyl source.[6] While hazardous reagents like phosgene or its derivatives can be used, a safer and more common laboratory-scale method involves heating the aminophenol with urea.[5]
-
Causality: At elevated temperatures, urea decomposes to generate isocyanic acid (HNCO) and ammonia. The nucleophilic amino group of the 2-amino-4-nitrophenol attacks the isocyanic acid. The resulting adduct then undergoes a rapid intramolecular cyclization, where the phenolic hydroxyl group attacks the carbonyl carbon, eliminating ammonia and forming the stable five-membered benzoxazolone ring. This method is robust and avoids the handling of highly toxic reagents.
Part B: N-Methylation
With the 5-nitro-1,3-benzoxazol-2(3H)-one intermediate formed, the next stage is the methylation of the nitrogen atom at the 3-position. This is a standard Williamson ether synthesis-type reaction applied to an amide nitrogen.
-
Experimental Choice: Dimethyl sulfate ((CH₃)₂SO₄) is an effective and economical methylating agent for this purpose. The reaction is performed in the presence of a mild base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone. The base is crucial as it deprotonates the weakly acidic N-H of the benzoxazolone, generating a nucleophilic anion. This anion then readily attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction to yield the desired N-methylated product. Acetone is an ideal solvent as it effectively dissolves the reactants and is easily removed during workup.
Step 2: Reduction of the Nitro Intermediate
The conversion of the aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean reaction profile, and excellent chemoselectivity.
-
Causality and Trustworthiness: The reaction involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro group of the substrate. This proximity facilitates the stepwise transfer of hydrogen atoms, reducing the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates, ultimately yielding the primary amine (-NH₂). The only by-product is water, making the purification process straightforward—typically involving simple filtration to remove the catalyst followed by solvent evaporation. This method is highly reliable and avoids the use of stoichiometric metallic reductants (like tin or iron) which would require more complex acidic or basic workups.[3]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1a: Synthesis of 5-Nitro-1,3-benzoxazol-2(3H)-one
-
To a 100 mL round-bottom flask, add 2-amino-4-nitrophenol (15.4 g, 0.1 mol) and urea (12.0 g, 0.2 mol).
-
Mix the solids thoroughly with a glass rod.
-
Fit the flask with a condenser and heat the mixture in an oil bath to 160-170 °C.
-
Maintain heating for 3-4 hours. The mixture will melt, and vigorous evolution of ammonia gas will be observed. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to approximately 100 °C, then carefully add 50 mL of hot water.
-
Stir the suspension while it cools to room temperature.
-
Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry in a vacuum oven at 80 °C.
Step 1b: Synthesis of 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one
-
In a 250 mL round-bottom flask, suspend the dried 5-nitro-1,3-benzoxazol-2(3H)-one (18.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in 150 mL of acetone.
-
Stir the suspension vigorously at room temperature.
-
Add dimethyl sulfate (10.5 mL, 0.11 mol) dropwise over 20 minutes using an addition funnel.
-
After the addition is complete, heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from ethanol to afford pure 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one as a pale yellow solid.
Step 2: Synthesis of this compound
-
Charge a 500 mL hydrogenation flask or a suitable pressure vessel with 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one (19.4 g, 0.1 mol) and 10% Palladium on Carbon (Pd/C) catalyst (approx. 1.0 g, 5% w/w).
-
Add 200 mL of a solvent mixture, such as 1:1 Ethanol:Tetrahydrofuran (THF), to dissolve the starting material.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-4 atm (approx. 50 psi).
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete (usually 4-8 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (2 x 25 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthetic pathway. Yields are representative of typical outcomes for these classes of reactions.
| Parameter | Step 1a | Step 1b | Step 2 |
| Product Name | 5-Nitro-1,3-benzoxazol-2(3H)-one | 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one | This compound |
| Molecular Weight ( g/mol ) | 180.12 | 194.15 | 164.16 |
| Representative Yield | 85-95% | 90-98% | >95% |
| Typical Reaction Time | 3-4 hours | 4-6 hours | 4-8 hours |
| Purification Method | Filtration & Washing | Recrystallization | Filtration & Recrystallization |
Conclusion
The synthesis of this compound is reliably achieved through a strategic, two-step process centered on the reduction of a nitro-substituted intermediate. The pathway leverages common, well-understood reactions, starting from an inexpensive precursor and proceeding through high-yielding steps. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for laboratory synthesis, enabling researchers and drug development professionals to efficiently access this versatile chemical building block for further derivatization and discovery efforts.
References
-
Ulusoy, N., Gürsoy, A., & Ötük, G. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-10.
-
Shaik, A. B., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie.
-
Kraviecka, M., et al. (2017). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 74(1), 245-252.
-
BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem Technical Guides.
-
Shaik, A. B., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed.
-
ChemicalBook. (n.d.). This compound(SALTDATA: FREE) synthesis. ChemicalBook.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Organic Chemistry Portal.
-
Aydın, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2154.
-
Kasprzak, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323.
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 4. Benzoxazolone synthesis [organic-chemistry.org]
- 5. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one (CAS Number 99584-09-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, a heterocyclic compound belonging to the esteemed benzoxazolone class of molecules. While specific research on this particular derivative is not extensively documented in publicly available literature, its structural motifs—a reactive amino group and a methylated nitrogen within a privileged scaffold—suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document, therefore, serves as a prospective guide, amalgamating established synthetic methodologies for analogous compounds to propose a robust pathway for its preparation and characterization. We will delve into its physicochemical properties, propose detailed experimental protocols for its synthesis and analysis, and discuss its potential applications based on the well-documented activities of the broader aminobenzoxazolone family.
Introduction: The Benzoxazolone Scaffold - A Privileged Structure in Drug Discovery
The benzoxazolone core is a bicyclic heterocyclic system that has garnered significant attention from the scientific community. Its rigid structure, combined with the presence of both hydrogen bond donors and acceptors, makes it an ideal scaffold for designing molecules with high affinity for various biological targets.[1] Derivatives of benzoxazolone have demonstrated a wide spectrum of pharmacological activities, including but not limited to:
-
Anticancer: Exhibiting cytotoxic effects against various cancer cell lines.
-
Analgesic and Anti-inflammatory: Showing promise in pain management and the treatment of inflammatory conditions.[1]
-
Neuroprotective: Offering potential therapeutic avenues for neurodegenerative diseases.[1]
-
Antimicrobial: Displaying activity against a range of bacterial and fungal pathogens.
The subject of this guide, this compound, is a unique derivative possessing a primary amino group at the 5-position and a methyl group at the 3-position (the nitrogen atom). The amino group serves as a crucial functional handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds through reactions such as acylation, alkylation, and diazotization. The N-methylation can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
This guide aims to provide researchers with a foundational understanding of this promising molecule and to equip them with the necessary theoretical and practical knowledge to synthesize, characterize, and explore its potential applications.
Physicochemical and Spectroscopic Profile
Based on its structure and data from publicly available databases, the key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 99584-09-5 | [2] |
| Molecular Formula | C₈H₈N₂O₂ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| IUPAC Name | 5-amino-3-methyl-1,3-benzoxazol-2-one | [2] |
| SMILES | CN1C2=C(C=CC(=C2)N)OC1=O | [2] |
Predicted Spectroscopic Data
2.1.1. ¹H NMR Spectroscopy (Predicted)
In a solvent like DMSO-d₆, the following proton signals are anticipated:
-
Aromatic Protons: Three signals in the aromatic region (approx. δ 6.5-7.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
-
Amino Protons: A broad singlet corresponding to the two protons of the amino group (approx. δ 5.0-5.5 ppm). The chemical shift of this peak can vary depending on the solvent and concentration.
-
N-Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group attached to the nitrogen atom (approx. δ 3.2-3.4 ppm).
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show eight distinct carbon signals:
-
Carbonyl Carbon: A signal in the downfield region, characteristic of a carbamate carbonyl (approx. δ 154-156 ppm).
-
Aromatic Carbons: Six signals in the aromatic region (approx. δ 105-150 ppm). The carbons attached to the oxygen, nitrogen, and amino groups will have distinct chemical shifts.
-
N-Methyl Carbon: A signal in the aliphatic region (approx. δ 28-30 ppm).
2.1.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
-
N-H Stretching: Two medium to sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group.
-
C=O Stretching: A strong, sharp absorption band around 1750-1770 cm⁻¹ characteristic of the cyclic carbamate (oxazolone) carbonyl group.
-
C-N Stretching: Absorptions in the region of 1200-1350 cm⁻¹.
-
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
2.1.4. Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 164. Common fragmentation patterns for benzoxazolones involve the loss of CO and other small molecules.
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be logically approached in a three-step sequence starting from the commercially available 1,3-benzoxazol-2(3H)-one. This proposed pathway is designed for high yields and purity, with each step being a self-validating system through rigorous analytical characterization.
Caption: Proposed three-step synthesis of this compound.
Step 1: N-Methylation of 1,3-Benzoxazol-2(3H)-one
Causality: The initial step involves the alkylation of the nitrogen atom of the benzoxazolone ring. This is a standard procedure for introducing substituents at this position, which can modulate the molecule's electronic and steric properties. The use of a base is necessary to deprotonate the acidic N-H proton, forming a nucleophilic anion that readily reacts with an electrophilic methylating agent.
Protocol:
-
Reaction Setup: To a solution of 1,3-benzoxazol-2(3H)-one (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Addition of Methylating Agent: While stirring the suspension at room temperature, add a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration. The crude product is then washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Methyl-1,3-benzoxazol-2(3H)-one.
Characterization of Intermediate 1 (3-Methyl-1,3-benzoxazol-2(3H)-one):
-
Appearance: White to off-white solid.
-
¹H NMR: The spectrum will show aromatic protons and a characteristic singlet for the N-CH₃ group around δ 3.3 ppm.
-
¹³C NMR: The spectrum will display the expected signals for the aromatic carbons, the carbonyl carbon, and the N-methyl carbon.
Step 2: Nitration of 3-Methyl-1,3-benzoxazol-2(3H)-one
Causality: This step introduces a nitro group onto the benzene ring, which will subsequently be reduced to the desired amino group. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The benzoxazolone ring system is activating, and the substitution is expected to occur primarily at the 5- and 7-positions. Careful control of the reaction temperature is crucial to prevent over-nitration and side reactions.
Protocol:
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Reaction Setup: Dissolve 3-Methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the solution of the benzoxazolone derivative, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction is typically stirred at 0-5 °C for 1-2 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with water until neutral, and dried. Recrystallization from a suitable solvent like ethanol will yield pure 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one.
Characterization of Intermediate 2 (3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one):
-
Appearance: Pale yellow solid.
-
¹H NMR: The aromatic region of the spectrum will show a downfield shift of the protons and a change in the splitting pattern due to the presence of the electron-withdrawing nitro group.
-
¹³C NMR: The carbon attached to the nitro group will be significantly deshielded.
-
IR: The spectrum will show strong characteristic peaks for the nitro group (asymmetric and symmetric stretching) around 1520 cm⁻¹ and 1340 cm⁻¹.
Step 3: Reduction of the Nitro Group
Causality: The final step is the reduction of the nitro group to a primary amine. Several methods are available for this transformation. Catalytic hydrogenation is a clean and efficient method, but other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective and may be more practical for smaller scale syntheses. The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule.
Protocol (using Tin(II) Chloride):
-
Reaction Setup: To a solution of 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in a solvent such as ethanol or ethyl acetate, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Addition of Acid: Add concentrated hydrochloric acid (HCl) dropwise while stirring. The reaction is typically exothermic.
-
Reaction Monitoring: The mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully neutralized with a base such as saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution until the pH is basic. This will precipitate tin salts. The mixture is then filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Characterization of the Final Product (this compound):
-
Appearance: Off-white to light brown solid.
-
¹H NMR, ¹³C NMR, IR, and MS: The spectra should be consistent with the predicted data outlined in Section 2.1.
Potential Applications and Future Directions
Given the pharmacological importance of the aminobenzoxazolone scaffold, this compound represents a valuable starting point for the development of new therapeutic agents.
Caption: Workflow for exploring the therapeutic potential of this compound.
The primary amino group at the 5-position is a key feature that allows for extensive derivatization. Researchers can explore a variety of chemical transformations to synthesize novel compounds with tailored properties. For example:
-
Acylation: Reaction with various acid chlorides or anhydrides to form amides, which could lead to compounds with enhanced biological activity.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common motif in many drugs.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halogens, cyano group).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
The resulting library of compounds can then be screened for various biological activities. Based on the known pharmacology of related benzoxazolones, promising areas for investigation include oncology, inflammation, neuroscience, and infectious diseases.
Conclusion
This compound is a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive, albeit prospective, framework for its synthesis and characterization. The proposed three-step synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data will aid researchers in the identification and characterization of the target molecule and its intermediates. By leveraging the versatile reactivity of the amino group, this compound can serve as a valuable platform for the discovery of new molecules with significant therapeutic potential. It is our hope that this guide will stimulate further research into this and other related aminobenzoxazolone derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
-
PubChem. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Available from: [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. Available from: [Link]
Sources
Technical Guide: Structure Elucidation of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development, ensuring compound identity, purity, and safety. This guide provides a comprehensive, in-depth protocol for the structural elucidation of the novel heterocyclic compound, 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one (C₈H₈N₂O₂). We present a multi-technique, orthogonal approach that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, analytical scientists, and drug development professionals, offering not only step-by-step methodologies but also the expert rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction: The Imperative for Unambiguous Structure Verification
This compound is a substituted benzoxazolone, a heterocyclic scaffold known to be a pharmacophore in compounds with a wide array of biological activities.[1][2] The precise positioning of the amino and methyl substituents on the core ring system is critical, as even minor structural variations can profoundly impact pharmacological activity, toxicity, and metabolic stability. Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical step in the quality control and regulatory validation of any potential drug candidate.
This guide moves beyond a simple recitation of techniques. It is structured to reflect the logical process of scientific inquiry, starting with the determination of the molecular formula and proceeding through the identification of functional groups to the final, detailed mapping of atomic connectivity.
The Integrated Elucidation Workflow
A successful structure elucidation relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combination allows for the confident assembly of the complete molecular structure.
Figure 1. A schematic overview of the integrated workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition
Expertise & Rationale: The first step in identifying an unknown compound is to determine its exact molecular formula. HRMS provides a highly accurate mass measurement, allowing for the calculation of the elemental composition.[3][4] This is a foundational data point that constrains all subsequent interpretations. An Orbitrap mass spectrometer is preferred for its high resolving power and mass accuracy.[5]
Expected Results
The molecular formula for this compound is C₈H₈N₂O₂.[6][7] The expected monoisotopic mass and the observed mass from HRMS should agree to within 5 ppm, providing high confidence in the elemental formula.
| Parameter | Expected Value |
| Molecular Formula | C₈H₈N₂O₂ |
| Monoisotopic Mass | 164.0586 g/mol [6][8] |
| Observed [M+H]⁺ | ~165.0659 m/z |
| Required Mass Accuracy | < 5 ppm |
Protocol 1: HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of LC-MS grade 50:50 acetonitrile/water.[5] Further dilute to a final concentration of approximately 10 µM.
-
Instrumentation: Utilize an Orbitrap-based mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen to generate the protonated molecular ion [M+H]⁺.
-
Calibration: Perform an external mass calibration prior to analysis. For enhanced accuracy, use an internal calibrant or "lock mass" to correct for instrumental drift.[9]
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500 with a resolving power of at least 60,000.
-
Data Analysis: Use the instrument's software to calculate the elemental composition from the accurately measured m/z of the [M+H]⁺ ion.
Fragmentation Analysis
While the benzoxazolone core is relatively stable, tandem MS (MS/MS) can provide structural clues.[10] A characteristic fragmentation pathway for benzoxazolones involves the loss of CO₂.
Figure 2. Predicted primary fragmentation of the parent ion in positive ESI mode.
FTIR Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11][12] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[12] For our target molecule, we expect to see clear evidence of the amine, the cyclic carbamate (amide), and the aromatic ring.
Expected Absorption Bands
The following table summarizes the key vibrational modes anticipated for the target structure.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Amine (N-H) | N-H Stretch | 3450-3300 | Two sharp-to-medium bands[11] |
| Aromatic C-H | C-H Stretch | 3100-3000 | Medium-to-weak, sharp bands |
| Alkyl C-H (N-CH₃) | C-H Stretch | 3000-2850 | Medium-to-weak, sharp bands[13] |
| Carbonyl (C=O) | C=O Stretch | 1780-1750 | Very strong, sharp peak[11] |
| Aromatic Ring | C=C Stretch | 1620-1580 | Medium-to-strong bands |
| Amide C-O | C-O-C Stretch | 1250-1200 | Strong absorption[14] |
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values to confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Rationale: NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules.[15][16] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom in the molecule. A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.[15][17]
1D NMR (¹H, ¹³C, DEPT-135): The Building Blocks
-
¹H NMR: Provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).
-
¹³C NMR: Shows the number of different carbon environments.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment that distinguishes between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C=O) are absent.
Predicted 1D NMR Data
| ¹H NMR | Atom(s) | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| Signal A | H4 | ~6.8 | d | 1H | Ortho to -NH₂ group, shielded. |
| Signal B | H6 | ~6.7 | dd | 1H | Ortho and para to substituents. |
| Signal C | H7 | ~7.0 | d | 1H | Ortho to oxygen, deshielded. |
| Signal D | NH₂ | ~3.5-4.5 | br s | 2H | Broad, exchangeable protons. |
| Signal E | N-CH₃ | ~3.4 | s | 3H | Singlet, attached to nitrogen. |
| ¹³C NMR | Atom(s) | Predicted Shift (ppm) | DEPT-135 | Rationale |
| C1 | C2 (C=O) | ~155 | Absent | Carbonyl carbon. |
| C2 | C7a | ~142 | Absent | Quaternary, attached to O and N. |
| C3 | C5 | ~140 | Absent | Quaternary, attached to NH₂. |
| C4 | C3a | ~130 | Absent | Quaternary, aromatic. |
| C5 | C7 | ~112 | Positive (CH) | Aromatic CH. |
| C6 | C4 | ~110 | Positive (CH) | Aromatic CH. |
| C7 | C6 | ~105 | Positive (CH) | Aromatic CH. |
| C8 | N-CH₃ | ~28 | Positive (CH₃) | Methyl carbon. |
2D NMR (COSY, HSQC, HMBC): Connecting the Atoms
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (H-C-C-H).[15] This is crucial for tracing out the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (¹J-coupling).[17] This definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J-coupling).[17][18] This is the key experiment for piecing together the molecular fragments and confirming the placement of substituents on the heterocyclic core.
Figure 3. Key predicted HMBC correlations for confirming the N-methyl and substituent positions.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of the NH₂ protons, often allowing them to be observed more clearly.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D Experiments:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
2D Experiments:
-
Acquire a gradient-selected COSY spectrum.
-
Acquire a gradient-selected, phase-sensitive HSQC spectrum optimized for a ¹J(CH) of ~145 Hz.
-
Acquire a gradient-selected HMBC spectrum optimized for a long-range coupling of 8 Hz.
-
-
Data Analysis:
-
Step 1: Assign the N-CH₃ group (singlet, ~3.4 ppm) and the aromatic protons from the ¹H spectrum.
-
Step 2: Use the COSY spectrum to confirm the connectivity between the aromatic protons.
-
Step 3: Use the HSQC spectrum to assign the carbon attached to each proton.
-
Step 4: Use the HMBC spectrum to assemble the structure. Critically, look for the correlation from the N-CH₃ protons to the C=O carbon (C2) and the quaternary carbon C7a. This confirms the position of the methyl group. Look for correlations from the aromatic protons to the quaternary carbons to lock in the substitution pattern.
-
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying the orthogonal techniques of HRMS, FTIR, and a comprehensive suite of NMR experiments, the structure of this compound can be elucidated with an exceptionally high degree of confidence. The molecular formula from HRMS provides the elemental foundation. FTIR confirms the presence of the required chemical functionalities. Finally, the complete set of NMR data acts as a self-validating system, where the connectivity map derived from 2D experiments must be fully consistent with the chemical environments observed in the 1D spectra. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development applications.
References
- Fateallchem. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.
- Journal of Chinese Mass Spectrometry Society. (1986). Application of Mass Spectra Isotope to Interpret the Derivatives of the Benzoxazolone.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
-
PubChem. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
-
University of Texas Medical Branch. (n.d.). HRMS Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]
- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
- MPG.PuRe. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones.
-
ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Retrieved from [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
-
Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Retrieved from [Link]
-
SpringerLink. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chapter 1 – HRMS: Fundamentals and Basic Concepts. Retrieved from [Link]
-
AWS. (n.d.). benzoxazol-2-yl. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Retrieved from [Link]
Sources
- 1. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazolone synthesis [organic-chemistry.org]
- 3. measurlabs.com [measurlabs.com]
- 4. algimed.com [algimed.com]
- 5. HRMS Analysis [utmb.edu]
- 6. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
- 10. fateallchem.dk [fateallchem.dk]
- 11. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 12. azooptics.com [azooptics.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. researchgate.net [researchgate.net]
- 15. emerypharma.com [emerypharma.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 18. chem.libretexts.org [chem.libretexts.org]
The Benzoxazolone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazolone nucleus, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, including a discrete profile, weakly acidic nature, and the presence of both lipophilic and hydrophilic fragments, make it an attractive framework for designing novel therapeutic agents.[1][4][5] This versatile core has led to the development of pharmaceuticals with a wide array of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][5] Several benzoxazolone-based molecules have been commercialized, and others are currently in clinical trials, underscoring their therapeutic potential.[1][4][5]
This technical guide provides a comprehensive overview of the diverse biological activities of benzoxazolone derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Part 1: The Spectrum of Biological Activity
Benzoxazolone derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for treating a wide array of diseases.[6][7]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Benzoxazolone derivatives have shown significant promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10]
The precise antimicrobial mechanisms of benzoxazolone derivatives are still under investigation and can vary depending on the specific substitutions on the core structure. However, some proposed mechanisms include the inhibition of essential bacterial enzymes and disruption of the microbial cell membrane. The lipophilic character of substituents on the aromatic ring and the electrophilic nature of the heterocyclic nitrogen atom are believed to play a role in their activity.[9]
Studies have shown that the nature and position of substituents on the benzoxazolone ring significantly influence antimicrobial efficacy. For instance, the introduction of a chlorine atom at the para position of an N-phenyl ring has been shown to increase activity against Staphylococcus aureus.[8] Similarly, meta or para methyl substitutions on the N-phenyl ring of propionamide derivatives enhance activity against S. aureus and Enterococcus faecalis.[8] The 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide derivative has been identified as a particularly potent compound against Escherichia coli, S. aureus, and E. faecalis.[6][8]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of benzoxazolone derivatives against various microbial strains.
| Compound | Substituent | S. aureus (MIC µg/mL) | E. faecalis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| 1 | N-(m-tolyl)propionamide | - | - | Active | - | [6][8] |
| 2 | N-phenylacetamide (p-Cl) | Increased Activity | - | - | - | [8] |
| 3 | N-phenylpropionamide (m-CH3) | Increased Activity | Increased Activity | - | - | [8] |
| 4 | N-phenylpropionamide (p-CH3) | Increased Activity | Increased Activity | - | - | [8] |
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of benzoxazolone derivatives.
1. Preparation of Materials:
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- 96-well microtiter plates.
- Bacterial/fungal suspension adjusted to 0.5 McFarland standard.
- Benzoxazolone derivatives dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
2. Assay Procedure:
- Dispense 100 µL of broth into each well of the microtiter plate.
- Add 100 µL of the stock drug solution to the first well and perform serial two-fold dilutions across the plate.
- Inoculate each well with 5 µL of the microbial suspension.
- Include a positive control (microbe without drug) and a negative control (broth without microbe).
- Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
3. Data Interpretation:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Benzoxazolone derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[11][12][13]
A significant mechanism for the anti-inflammatory effects of certain benzoxazolone derivatives is the inhibition of the p38/ERK-mediated MAPK-NF-κB/iNOS signaling pathway.[14] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as nitric oxide (NO).[14] Some derivatives also act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory fatty acid epoxides.[11] Additionally, some compounds have been shown to be inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) which is involved in sensing lipopolysaccharide (LPS) and initiating an inflammatory response.[15][16]
Caption: Inhibition of the MAPK/NF-κB pathway by benzoxazolone derivatives.
For anti-inflammatory activity via sEH inhibition, the introduction of a lipophilic amino acid has been shown to increase inhibitory activity.[11] Derivatives containing phenyl, pyrrolidine, or sulfhydryl groups have demonstrated notable potency.[11] In the case of 4-sulfonyloxy/alkoxy benzoxazolone derivatives, specific substitutions led to compounds with stronger inhibitory activity against NO production than the parent compound.[14]
| Compound | Target | IC50 (µM) | In Vivo Model | In Vivo Activity | Reference |
| 3g | sEH | 1.72 | Xylene-induced ear edema | Strong | [11] |
| 4j | sEH | 1.07 | - | - | [11] |
| 2h | NO Production | 17.67 | Xylene-induced ear edema | Higher than Celecoxib | [14] |
| 2h | IL-1β Production | 20.07 | - | - | [14] |
| 2h | IL-6 Production | 8.61 | - | - | [14] |
| 3g (MD2i) | IL-6 Production | 5.09 | - | - | [15][16] |
This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Treatment:
- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the benzoxazolone derivatives for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
2. Griess Reagent Preparation:
- Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
- Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
- Mix equal volumes of Solution A and Solution B immediately before use.
3. Assay Procedure:
- Collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of the Griess reagent to each supernatant sample.
- Incubate at room temperature for 10 minutes, protected from light.
4. Data Measurement:
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration using a sodium nitrite standard curve.
Anticancer Activity
Benzoxazolone derivatives have emerged as a promising class of compounds with potential anticancer activity against various cancer cell lines.[17][18][19]
The anticancer mechanisms of benzoxazolone derivatives are diverse and can involve the induction of apoptosis (programmed cell death).[17] Some derivatives have been shown to increase the expression of pro-apoptotic proteins like FasL and caspase-3, and promote the release of cytochrome-c from mitochondria.[17] Additionally, some benzoxazolone derivatives act as inhibitors of acid ceramidase (AC), an enzyme that hydrolyzes ceramide, a pro-apoptotic lipid messenger.[20][21] By inhibiting AC, these compounds can increase intracellular ceramide levels, leading to cancer cell death.
Caption: Pro-apoptotic mechanism of benzoxazolone derivatives.
The presence of a piperazine substituent on the nitrogen atom of the benzoxazolone ring, along with a chlorine substituent at the 5-position, has been shown to be effective in reducing the viability of MCF-7 breast cancer cells.[17] N-substitution on the benzoxazolone core appears to be a key factor for enhancing anticancer effects.[5][17]
| Compound | Cell Line | Concentration for Effect | Effect | Reference |
| Compound 1 (piperazine) | MCF-7 | 100 µM (48h) | Reduced cell viability, Increased FasL & Caspase-3 | [17] |
| Compound 2 (5-Cl, piperazine) | MCF-7 | 50 µM (48h) | Reduced cell viability, Increased Caspase-3 & Cytochrome-c | [17] |
This protocol describes a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
2. Compound Treatment:
- Treat the cells with various concentrations of the benzoxazolone derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Include a vehicle control (e.g., DMSO) and an untreated control.
3. MTT Addition:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization:
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control.
Neuroprotective and Neurological Activities
Benzoxazolone derivatives have shown potential in the context of neurodegenerative diseases and other neurological conditions.[1][22][23]
One of the key targets for benzoxazolone derivatives in the central nervous system is the 18 kDa translocator protein (TSPO), which is involved in neurosteroidogenesis and has been implicated in anxiety and other psychiatric disorders.[24] Some derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, making them potential therapeutic agents for Alzheimer's disease.[22][25]
For TSPO ligands, various substituents at the amide and C-5 positions of the benzoxazolone ring have been explored to optimize binding affinity.[24] In the case of cholinesterase inhibitors, benzoxazole-oxadiazole derivatives have been found to be active, with some analogues showing greater potency than the standard drug, Donepezil.[25] The presence of a nitro group on the aryl rings of these derivatives was found to be particularly effective.[25]
| Compound | Target | IC50 (µM) | Reference |
| Analogue 2 (di-nitro) | AChE | 6.40 ± 1.10 | [25] |
| Analogue 15 | AChE | 5.80 ± 2.18 | [25] |
| Analogue 16 | AChE | 6.90 ± 1.20 | [25] |
| Donepezil (Standard) | AChE | 33.65 ± 3.50 | [25] |
| Analogue 2 (di-nitro) | BuChE | 7.50 ± 1.20 | [25] |
| Analogue 15 | BuChE | 7.20 ± 2.30 | [25] |
| Analogue 16 | BuChE | 7.60 ± 2.10 | [25] |
| Donepezil (Standard) | BuChE | 35.80 ± 4.60 | [25] |
This spectrophotometric method is widely used to screen for inhibitors of AChE and BuChE.
1. Reagent Preparation:
- Phosphate buffer (pH 8.0).
- Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.
- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
- AChE or BuChE enzyme solution.
- Benzoxazolone derivative solutions at various concentrations.
2. Assay Procedure:
- In a 96-well plate, add buffer, DTNB solution, and the test compound solution.
- Add the enzyme solution to each well and incubate for 15 minutes at 25°C.
- Initiate the reaction by adding the substrate (ATCI or BTCI).
3. Data Measurement:
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.
- The rate of the reaction is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Part 2: Conclusion and Future Directions
The benzoxazolone scaffold is a remarkably versatile platform in drug discovery, giving rise to derivatives with a wide spectrum of biological activities. The ease of chemical modification on both the benzene and oxazolone rings allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity for various biological targets.[1]
Future research should focus on elucidating the precise mechanisms of action for the diverse biological effects of benzoxazolone derivatives. Further optimization of their pharmacokinetic properties is also crucial for their development as clinical candidates. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapeutic agents for a multitude of diseases.
References
-
Synthesis and biological profile of benzoxazolone derivatives - PubMed. (2023-06-28). [Link]
-
Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed. (2013-04-15). [Link]
-
Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed. (2012-09-15). [Link]
-
Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed. [Link]
-
Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives - FABAD Journal of Pharmaceutical Sciences. [Link]
-
2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed. [Link]
-
Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. [Link]
-
Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. [Link]
-
Synthesis and biological profile of benzoxazolone derivatives - Semantic Scholar. [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. [Link]
-
Synthesis and biological profile of benzoxazolone derivatives - ResearchGate. [Link]
-
Full article: Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - Taylor & Francis Online. [Link]
-
4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed. [Link]
-
Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. [Link]
-
Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors | ACS Omega - ACS Publications. [Link]
-
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. [Link]
-
Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF - ResearchGate. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Targeting disease with benzoxazoles: a comprehensive review of recent developments. [Link]
-
Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed. [Link]
-
Marketed drugs containing benzoxazole | Download Scientific Diagram - ResearchGate. [Link]
-
Biological activity of benzoxazolinone and benzoxazolinthione derivatives - E3S Web of Conferences. [Link]
-
Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. [Link]
-
Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches - NIH. [Link]
- US10226452B2 - Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments - Google P
-
Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed. [Link]
-
Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed. [Link]
-
Benzoxazole Derivatives Research Articles - Page 1 | R Discovery. [Link]
-
Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment | Journal of Pharmaceutical Research International. [Link]
-
Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review - International Journal of Research in Engineering, Science and Management - IJRESM. [Link]
-
Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review | Asian Journal of Pharmaceutical and Health Sciences. [Link]
-
Structure activity relationship of benzoxazole derivatives - ResearchGate. [Link]
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC - NIH. [Link]
-
Structure activity relationship of the synthesized compounds - ResearchGate. [Link]
-
Commercialized and clinically potent molecules based on the benzoxazolone pharmacophore. - ResearchGate. [Link]
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed. [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journal.ijresm.com [journal.ijresm.com]
- 19. ajphs.com [ajphs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US10226452B2 - Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments - Google Patents [patents.google.com]
- 22. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoxazolone Nucleus: A Privileged Scaffold in Drug Discovery and a Deep Dive into its Potential Mechanisms of Action
Abstract
The 1,3-benzoxazol-2(3H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action of benzoxazolone derivatives, with a specific focus on 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. While direct, comprehensive mechanistic studies on this specific molecule are limited in publicly available literature, this paper will synthesize the current understanding of the broader benzoxazolone class to infer its likely biological targets and signaling pathway modulation. We will delve into the established anti-inflammatory, antimicrobial, and analgesic properties of this chemical family, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Benzoxazolone Core
The benzoxazolone nucleus, characterized by a fused benzene and oxazolone ring system, represents a "privileged scaffold" in drug discovery.[1][2][3] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions, make it an attractive starting point for the design of novel therapeutics.[1][2] This structural motif is found in a variety of biologically active compounds, both naturally occurring and synthetic, and has been successfully incorporated into pharmaceuticals with diverse applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][4]
This guide will focus on elucidating the molecular mechanisms that underpin these activities, with the goal of providing a foundational understanding for the future investigation of specific derivatives like this compound.
Anti-inflammatory Mechanism of Action: Targeting Key Signaling Cascades
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Benzoxazolone derivatives have demonstrated potent anti-inflammatory effects, and research points to their modulation of critical inflammatory pathways.[5][6]
Inhibition of the MAPK/NF-κB/iNOS Signaling Pathway
A primary mechanism by which benzoxazolone derivatives exert their anti-inflammatory effects is through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][6] This cascade is crucial for the production of pro-inflammatory mediators.
-
Lipopolysaccharide (LPS)-induced inflammation: In cellular models of inflammation, such as LPS-stimulated RAW 264.7 macrophages, certain benzoxazolone derivatives have been shown to significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[5]
-
Molecular Targets: This reduction is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and inhibiting the phosphorylation of key MAPK proteins, p38 and Extracellular signal-regulated kinase (ERK).[5] The subsequent translocation of the NF-κB p65 subunit to the nucleus is also suppressed, preventing the transcription of pro-inflammatory genes.[5]
Figure 1: Proposed Anti-inflammatory Signaling Pathway of Benzoxazolone Derivatives
Caption: A standard workflow for assessing the antimicrobial potency of a compound.
Analgesic Mechanism of Action: Targeting Pain Pathways
The analgesic properties of benzoxazolone derivatives are closely linked to their anti-inflammatory effects, but may also involve distinct mechanisms. [7][8][9]
Inhibition of Prostaglandin Synthesis
As mentioned previously, the inhibition of COX enzymes by benzoxazolone derivatives reduces the production of prostaglandins, which are not only inflammatory mediators but also potent sensitizers of nociceptors (pain-sensing neurons). [4][7]
Modulation of Other Pain-Related Targets
-
Monoacylglycerol Lipase (MAGL) Inhibition: Some novel benzoxazolone derivatives have been designed and evaluated as inhibitors of monoacylglycerol lipase (MAGL). [10]MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a crucial role in modulating pain and inflammation. Inhibition of MAGL leads to elevated levels of 2-AG, which can produce analgesic effects.
-
Piperazine-Mediated Effects: The incorporation of a piperazine moiety into the benzoxazolone scaffold has been shown to enhance analgesic activity. [1]This is thought to be due to the modulation of immune responses and direct inhibition of pain signaling pathways. [1]
Hypothetical Mechanism of Action for this compound
Based on the established mechanisms of action for the broader benzoxazolone class, we can hypothesize the potential biological activities and molecular targets of this compound. The presence of the amino group at the 5-position and the methyl group at the 3-position will influence the molecule's electronic properties and steric hindrance, which in turn will affect its binding affinity to various biological targets.
-
Anti-inflammatory Activity: It is highly probable that this compound will exhibit anti-inflammatory properties through the inhibition of the MAPK/NF-κB pathway. The amino group could potentially form hydrogen bonds with key residues in the active sites of kinases like p38 and ERK, or with MD2.
-
Antimicrobial Activity: The core benzoxazolone structure suggests potential antibacterial activity via DNA gyrase inhibition and antifungal activity through disruption of the fungal cell membrane. The specific substitutions will modulate the potency and spectrum of this activity.
-
Analgesic Activity: Given the structural similarities to other analgesic benzoxazolones, it is plausible that this compound could inhibit COX enzymes or other pain-related targets.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a series of well-defined experimental protocols should be employed.
In Vitro Anti-inflammatory Assays
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
LPS Stimulation: Seed cells in 96-well plates and pre-treat with varying concentrations of this compound for 1 hour. Subsequently, stimulate with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Quantification: Measure the levels of IL-6, TNF-α, and IL-1β in the supernatant using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to assess the expression levels of iNOS, and the phosphorylation status of p38, ERK, and IκBα, as well as the nuclear translocation of NF-κB p65.
In Vitro Antimicrobial Assays
-
Minimum Inhibitory Concentration (MIC) Determination: Use the broth microdilution method according to CLSI guidelines. Prepare two-fold serial dilutions of the compound in a 96-well plate. Inoculate with a standardized suspension of the test bacteria or fungi. The MIC is the lowest concentration that inhibits visible growth after incubation.
-
DNA Gyrase Inhibition Assay: Utilize a commercial DNA gyrase supercoiling assay kit to assess the direct inhibitory effect of the compound on the enzyme's activity.
-
Ergosterol Quantification: For antifungal mechanism studies, treat fungal cells with the compound and extract sterols. Quantify the ergosterol content using spectrophotometry or HPLC.
Conclusion
The benzoxazolone scaffold is a cornerstone in the development of new therapeutic agents. While the specific mechanism of action for this compound remains to be fully elucidated, the extensive research on related derivatives provides a strong predictive framework. It is anticipated that this compound will exhibit a range of biological activities, likely mediated through the modulation of key inflammatory, microbial, and pain-related pathways. The experimental approaches outlined in this guide offer a clear path for future research to precisely define its molecular targets and therapeutic potential.
References
-
4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. (2021). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI). (2020). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antifungal Activity of 2-(2-Benzoxazolyl)-1-arylethanone and 2-(2-Benzoxazolyl)-1-alkylethanone Derivatives. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2009). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2025). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2018). MDPI. Retrieved January 17, 2026, from [Link]
-
Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives. (1998). PubMed. Retrieved January 17, 2026, from [Link]
-
(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives. (1998). PubMed. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential anti-inflammatory/analgesic Agents. (2017). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2009). PubMed. Retrieved January 17, 2026, from [Link]
-
Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2020). MDPI. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mechanisms of action in antifungal drugs. (n.d.). EBSCO. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic Data for 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Benzoxazolone Core
The 1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These activities include, but are not limited to, antimicrobial, anti-inflammatory, and neuroprotective effects. The introduction of an amino group at the 5-position and a methyl group at the 3-position, as in 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, is anticipated to modulate the compound's electronic properties and biological targets, making it a person of interest for further investigation.
Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical and pharmaceutical research. This guide will provide a detailed roadmap for the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Predicted Spectroscopic Features
The structural features of this compound are key to understanding its spectroscopic output. The molecule consists of a bicyclic benzoxazolone core with an amino substituent on the benzene ring and a methyl group on the nitrogen atom of the oxazolone ring.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.30 | s | 3H | N-CH₃ | The methyl group on the nitrogen is expected to be a singlet in the upfield region. |
| ~5.10 | s (broad) | 2H | -NH₂ | The amino protons are typically a broad singlet and can exchange with D₂O. |
| ~6.5-6.7 | m | 2H | Ar-H | The aromatic protons ortho and para to the amino group are expected to be shifted upfield due to the electron-donating effect of the -NH₂ group. |
| ~7.0-7.2 | d | 1H | Ar-H | The aromatic proton meta to the amino group will be further downfield. |
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is a common choice for polar compounds containing amine and amide functionalities, as it helps in observing exchangeable protons.
-
Frequency: A 400 MHz spectrometer provides good resolution for distinguishing between the aromatic protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~28-30 | N-CH₃ | The methyl carbon is expected in the aliphatic region. |
| ~105-115 | Ar-C | Aromatic carbons ortho and para to the electron-donating amino group will be shielded and appear upfield. |
| ~120-130 | Ar-C | The aromatic carbon meta to the amino group will be less shielded. |
| ~135-145 | Ar-C (quaternary) | The quaternary carbons of the benzene ring attached to the heteroatoms. |
| ~154 | C=O | The carbonyl carbon of the oxazolone ring is characteristically found in this downfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Strong, Broad | N-H stretch | Characteristic of the primary amine (-NH₂) group. The broadening is due to hydrogen bonding. |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| 2980-2850 | Medium-Weak | Aliphatic C-H stretch | Corresponding to the N-CH₃ group. |
| ~1760 | Strong | C=O stretch | The carbonyl group of the five-membered lactam (oxazolone) ring typically absorbs at a high frequency. |
| ~1620 | Strong | N-H bend | The scissoring vibration of the primary amine. |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1250 | Strong | C-N stretch | Stretching vibration of the aromatic amine. |
| ~1200 | Strong | C-O stretch | The C-O-C stretching of the oxazolone ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 164 | [M]⁺ (Molecular Ion) |
| 136 | [M - CO]⁺ |
| 121 | [M - CO - CH₃]⁺ |
Rationale for Fragmentation:
-
The molecular ion peak is expected at m/z 164, corresponding to the molecular weight of C₈H₈N₂O₂.[2]
-
A common fragmentation pathway for benzoxazolones is the loss of a neutral carbon monoxide (CO) molecule.
-
Subsequent loss of the methyl radical from the N-CH₃ group is also a plausible fragmentation.
Synthesis and Characterization Workflow
The synthesis of this compound is typically achieved through the reduction of the corresponding nitro compound, 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Experimental Protocol: Synthesis via Nitro Reduction
-
Dissolution: Dissolve 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
If using SnCl₂/HCl, neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NaOH solution) until the solution is alkaline.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Experimental Protocol: Spectroscopic Analysis
-
NMR Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
IR Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
MS Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis by techniques such as electron ionization (EI) or electrospray ionization (ESI).
Conclusion
While direct experimental spectroscopic data for this compound is not currently prevalent in the public domain, a comprehensive understanding of its expected spectroscopic characteristics can be derived from the analysis of its structural features and comparison with related benzoxazolone derivatives. This technical guide provides a robust predictive framework for the ¹H NMR, ¹³C NMR, IR, and mass spectra of the title compound. The provided synthesis and analysis protocols offer a practical approach for researchers to obtain and characterize this molecule, paving the way for its further investigation in drug discovery and development programs. The benzoxazolone nucleus continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of the spectroscopic properties of its derivatives is essential for advancing this field.
References
-
PubChem. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Ayhan-Kilcigil, G., & Altanlar, N. (2003). Synthesis and antimicrobial activities of some new 5-substituted-3-methyl-2-benzoxazolinone derivatives. Turkish Journal of Chemistry, 27(4), 463-470.
- Kökçal, M., Gökhan, N., Küpeli, E., Yeşilada, E., & Erdoğan, H. (2007). Synthesis and analgesic, anti-inflammatory and antimicrobial activities of some new 3-methyl-5-aroyl-2(3H)-benzoxazolone derivatives. Arzneimittelforschung, 57(10), 647-654.
- Supplementary Information. (n.d.). General Procedure for the synthesis of 2-substituted 1H- benzimidazoles/benzoxazoles/benzothiazoles. Royal Society of Chemistry.
-
National Institutes of Health. (n.d.). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Retrieved from [Link]
- MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5648.
- Varma, R. S., & Nobles, W. L. (1968). Synthesis of N-Mannich bases from 5-substituted benzoxazolinones. Journal of Medicinal Chemistry, 11(6), 1251–1252.
Sources
An In-depth Technical Guide to the Known Derivatives of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Abstract
The 1,3-benzoxazol-2(3H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide focuses on a specific, functionalized member of this family: 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. While direct literature on the extensive derivatization of this exact molecule is limited, its structure, featuring a reactive primary aromatic amine, presents a fertile ground for synthetic modification. This document provides a forward-looking technical framework for researchers and drug development professionals, outlining high-probability synthetic pathways for creating novel derivatives, detailing robust experimental protocols, and projecting potential biological activities based on well-established structure-activity relationships from analogous heterocyclic systems.
Introduction: The this compound Core
This compound (CAS 99584-09-5) is a unique starting material that combines the established pharmacophore of the benzoxazolone ring with a strategically placed primary amino group at the C5 position.[3] The benzoxazolone core itself is associated with a diverse range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[2][4][5] The presence of the N-methyl group at position 3 blocks tautomerization and provides a fixed point for molecular geometry, while the 5-amino group serves as a versatile chemical handle for introducing a wide array of functional moieties.
This guide will explore two primary classes of derivatives that can be readily synthesized from this core:
-
Schiff Base Derivatives: Formed by the condensation of the 5-amino group with various aldehydes and ketones.
-
Azo Dye Derivatives: Generated via diazotization of the 5-amino group followed by coupling with electron-rich aromatic systems.
These derivatives are projected to possess significant biological potential, leveraging the inherent activity of the benzoxazolone scaffold and introducing new pharmacophoric elements.
Synthetic Pathways and Methodologies
The primary reactive site for derivatization on the this compound molecule is the nucleophilic amino group. The following sections detail the rationale and protocols for synthesizing key derivatives.
Synthesis of Schiff Base (Imine) Derivatives
The formation of a Schiff base (an imine) is a robust and high-yielding reaction between a primary amine and an aldehyde or ketone. This reaction allows for the introduction of a vast library of substituents, enabling fine-tuning of steric and electronic properties. Schiff bases derived from various heterocyclic amines are widely reported to exhibit potent antimicrobial and anticancer activities.[6][7][8]
Causality of Experimental Design: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 5-amino group. The use of a solvent like ethanol allows for the dissolution of reactants while the subsequent removal of water, often by refluxing, drives the equilibrium towards the formation of the imine product.
Caption: Workflow for Schiff Base Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Aldehyde: To this solution, add a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol) in a 1:1 molar ratio.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the solid from hot ethanol or an appropriate solvent system to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Expected spectral features include the appearance of a characteristic imine (C=N) stretching band in the IR spectrum (approx. 1600-1650 cm⁻¹) and a signal for the azomethine proton (-N=CH-) in the ¹H-NMR spectrum (approx. 8-9 ppm).
Synthesis of Azo Dye Derivatives
Azo compounds, characterized by the -N=N- functional group, are another significant class of derivatives. The synthesis involves a two-step process: diazotization of the primary amine followed by an azo coupling reaction. These compounds are not only important as dyes but also possess a range of biological activities, including antibacterial and anticancer properties.[9][10]
Causality of Experimental Design: Diazotization requires cold conditions (0-5 °C) because the resulting diazonium salt is unstable at higher temperatures. Sodium nitrite reacts with hydrochloric acid to form nitrous acid in situ, which then reacts with the primary amine. The subsequent coupling reaction is an electrophilic aromatic substitution, where the diazonium salt acts as a weak electrophile and attacks an electron-rich coupling partner (like a phenol or aniline) at the para-position.
Caption: Pathway for Azo Derivative Synthesis
-
Diazotization:
-
Suspend this compound (1.64 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a beaker.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, ~10.1 mmol) in 5 mL of water. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve a suitable coupling agent, such as 2-naphthol (1.44 g, 10 mmol), in a 10% sodium hydroxide solution (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling agent with vigorous stirring.
-
A brightly colored azo dye will precipitate immediately.
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for 1 hour.
-
Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
-
-
Characterization: Confirm the structure using FT-IR, ¹H-NMR, and UV-Vis spectroscopy. The formation of the azo compound is indicated by an intense color and the presence of an N=N stretching vibration in the IR spectrum (approx. 1400-1450 cm⁻¹).
Projected Biological Activities and Data
Antimicrobial Potential
Schiff bases are well-documented antimicrobial agents.[6] The imine group (-N=CH-) is often crucial for activity, and the nature of the substituent on the aldehyde-derived portion of the molecule can significantly modulate potency against different strains of bacteria and fungi.[7][8] Similarly, azo dyes have demonstrated antimicrobial effects.[11]
Table 1: Projected Antimicrobial Activity of Derivative Classes
| Derivative Class | Proposed Substituent (R-group) | Target Organisms (Projected) | Rationale / Analogous Compound Reference |
| Schiff Bases | 4-Chlorophenyl, 4-Hydroxyphenyl | Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria | The presence of electron-withdrawing or -donating groups on the phenyl ring is known to influence antimicrobial potency.[6] |
| 2-Hydroxyphenyl (Salicylaldehyde derived) | Bacteria and Fungi (e.g., C. albicans) | The hydroxyl group can act as a hydrogen bond donor and may enhance binding to microbial targets.[7] | |
| Azo Dyes | Naphthol-coupled | Gram-positive bacteria | Azo dyes derived from benzothiazole have shown good activity against bacterial strains.[11] |
Anticancer Potential
The benzoxazolone scaffold is a component of several anticancer agents.[1][5] Derivatization via Schiff base formation or azo coupling can introduce functionalities that enhance cytotoxicity against cancer cell lines. For instance, certain Schiff bases have shown potent antiproliferative activity against cell lines like MCF-7 (breast cancer).[6]
Table 2: Projected Anticancer Activity of Derivative Classes
| Derivative Class | Proposed Substituent (R-group) | Target Cell Lines (Projected) | Rationale / Analogous Compound Reference |
| Schiff Bases | Substituted Phenyl Rings | MCF-7 (Breast), HepG2 (Liver) | Aromatic Schiff bases are known to exhibit cytotoxic effects, potentially through intercalation with DNA or inhibition of key cellular enzymes.[6] |
| Azo Dyes | Phenyl, Naphthyl moieties | Various human cancer cell lines | Azo dyes containing heterocyclic rings like pyrazole and benzothiazole have been evaluated for cytotoxic properties.[9][10] |
Future Perspectives
The synthetic routes and projected activities outlined in this guide provide a foundational roadmap for the exploration of this compound derivatives. Future work should focus on the synthesis of a diverse library of these compounds, followed by systematic screening for antimicrobial and anticancer activities to generate quantitative data (MIC, IC₅₀ values). This empirical data will be crucial for establishing definitive Structure-Activity Relationships (SAR) and optimizing lead compounds for further drug development. The versatility of the 5-amino group allows for numerous other derivatization strategies beyond those described here, representing a significant opportunity for innovation in medicinal chemistry.
References
-
Abbas, Y. A., El-Sayed, M. A. A., & El-Gammal, O. A. (2020). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Applied Biochemistry and Biotechnology, 192(4), 1336–1357. Available at: [Link]
-
Babenko, N. A., & Popov, A. V. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. PubChem Compound Database. Retrieved from [Link]
-
Suryo, P., & Muchtaridi, M. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmacognosy Journal, 13(2). Available at: [Link]
-
Venkatesh, P., & Pandeya, S. N. (2018). benzoxazol-2-yl. AWS. Available at: [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2025). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. ResearchGate. Available at: [Link]
-
El-Sayed, W. A., Ali, O. M., & Mohamed, S. K. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26575–26605. Available at: [Link]
-
FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][3][6]thiazin-(3H)-one and glycine) and their complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. (2025). Medicinal and Medical Chemistry. Available at: [Link]
-
Suhair S., M. M. (n.d.). Article - Synthesis of some Schiff's bases derivatives from aminoazo compounds. Digital Repository. Retrieved from [Link]
-
Erdag, E. (2021). Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Journal of Pharmaceutical Research International. Available at: [Link]
-
Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene a. (n.d.). Інститут металофізики. Retrieved from [Link]
-
Al-Jbouri, F. A. A., & Al-Janabi, A. S. (2018). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Baghdad Science Journal, 15(2), 177–185. Available at: [Link]
-
Aydın, A., Yakan, H., Büyükgüngör, O., & Büyükgüngör, S. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1544. Available at: [Link]
-
Seshaiah, K., & Kumar, C. R. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Khanam, H., & Shamsuzzaman. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Dhaka University Journal of Pharmaceutical Sciences, 3(1-2), 63-66. Available at: [Link]
-
Shallal, M. A. H., & Al-Amiery, A. A. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A, 8(1), 136-143. Available at: [Link]
-
Hagar, M., Al-Ghorbani, M., & Al-Qurashi, A. (2023). Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. Scientific Reports, 13(1), 21804. Available at: [Link]
-
Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (2024). Journal of Education for Pure Science-University of Thi-Qar. Available at: [Link]
-
Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Heterocyclic azo dyes derived from 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Synthesis, structural elucidation, computational studies and evaluation of their cytotoxic properties. (2021). Journal of Molecular Structure, 1244, 130948. Available at: [Link]
-
Głowacka, I. E., & Wujec, M. O. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Molecular Biology Reports, 48(1), 641–652. Available at: [Link]
-
Cieplik, J., Stolarczyk, M., & Pluta, J. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5652. Available at: [Link]
-
Patel, K. D., & Mistry, B. D. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. International Science Community Association. Available at: [Link]
-
Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 581-586. Available at: [Link]
Sources
- 1. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. journaljpri.com [journaljpri.com]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjlbpcs.com [rjlbpcs.com]
- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acu.edu.in [acu.edu.in]
- 11. isca.me [isca.me]
An In-depth Technical Guide to the Solubility of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Introduction: Understanding the Importance of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the solubility of a compound is a critical physicochemical property that dictates its therapeutic efficacy. For a drug to exert its pharmacological effect, it must first be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, which can terminate the development of an otherwise promising drug candidate. The compound 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, a member of the benzoxazolone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to navigate the challenges associated with this crucial parameter.
Physicochemical Profile of this compound
A foundational understanding of the molecule's inherent properties is paramount to predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | PubChem |
| Molecular Weight | 164.16 g/mol | PubChem |
| CAS Number | 99584-09-5 | ChemicalBook[3] |
| Appearance | Solid | Merck[4] |
The structure of this compound, featuring a fused ring system with both hydrogen bond donors (the amino group) and acceptors (the carbonyl and ether oxygens), suggests a nuanced solubility profile. The aromatic benzoxazolone core contributes to its lipophilicity, while the polar amino and carbonyl groups can engage in hydrogen bonding with protic solvents.
Theoretical Considerations for Solubility
The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The polarity of both the solute and the solvent are key determinants.
The Role of the Benzoxazolone Scaffold
The parent compound, 3H-1,3-benzoxazol-2-one, is known to be soluble in polar solvents.[5] This is attributed to its ability to form hydrogen bonds. The introduction of an amino group at the 5-position in this compound is expected to enhance its polarity and potential for hydrogen bonding, suggesting a favorable solubility in polar protic solvents such as water and alcohols. Conversely, its solubility in non-polar solvents is anticipated to be significantly lower.
Impact of Substituents
The methyl group at the 3-position is a small lipophilic substituent and is not expected to drastically alter the overall solubility profile compared to the unsubstituted parent. The primary amino group at the 5-position, however, is a significant contributor to the molecule's polarity and can act as a hydrogen bond donor, which should enhance solubility in polar protic solvents.
Computational Prediction of Solubility
In the absence of experimental data, computational models serve as valuable tools for estimating solubility.[6][7] Various Quantitative Structure-Property Relationship (QSPR) models can predict aqueous solubility based on molecular descriptors.[8][9] These models, while not a substitute for experimental determination, can guide solvent selection and formulation development in the early stages.
Experimental Determination of Solubility
A definitive understanding of a compound's solubility requires empirical measurement. The following section details a robust protocol for determining the solubility of this compound.
Workflow for Solubility Determination
Caption: Experimental workflow for the determination of thermodynamic solubility.
Detailed Protocol: Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Solubility Measurement:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Separate the solid phase from the saturated solution by centrifugation or filtration. Care must be taken to avoid any disturbance that could affect the equilibrium.
-
-
Quantification:
-
Analyze the calibration standards using HPLC-UV to generate a calibration curve.
-
Dilute an aliquot of the clear supernatant from the solubility experiment with a suitable solvent and analyze it by HPLC-UV.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
-
Calculate the solubility in the desired units (e.g., mg/mL or µM).
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.
Logical Relationship of Influencing Factors
Caption: Interplay of intrinsic and extrinsic factors governing solubility.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally verified for this compound.
-
pH: The amino group in the molecule is basic and can be protonated at acidic pH. This ionization would likely increase its aqueous solubility. Therefore, determining the pH-solubility profile is crucial.
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) such as ethanol or propylene glycol can significantly enhance the aqueous solubility of poorly soluble compounds.
Conclusion and Future Directions
References
-
Solubility of Things. (n.d.). Benzoxazolinone. Retrieved from [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical research, 19(2), 182-188.
- Oja, M., & Maran, U. (2017). Computational models for the prediction of drug solubility. Expert opinion on drug discovery, 12(10), 1033-1044.
-
PubChem. (n.d.). 2(3H)-Benzoxazolone. Retrieved from [Link]
- Bergström, C. A. S., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and local computational models for aqueous solubility of drug-like molecules. Journal of chemical information and computer sciences, 44(4), 1477-1488.
- Singh, P., & Kaur, M. (2023).
-
ResearchGate. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(SALTDATA: FREE) | 99584-09-5 [chemicalbook.com]
- 4. This compound | 99584-09-5 [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Experimental and computational screening models for prediction of aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting: Full Paper PDF & Summary | Bohrium [bohrium.com]
Methodological & Application
A Framework for the In Vitro Bio-Profiling of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
An Application Note from the Office of the Senior Scientist
Abstract
The exploration of novel chemical entities is a foundational activity in drug discovery and life science research.[1][2] 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic compound with potential for diverse biological activities, yet its specific cellular effects are not widely documented. This guide provides a comprehensive, tiered framework for the initial in vitro characterization of this and other novel compounds. Moving beyond a simple list of steps, we explain the scientific rationale behind each phase of the investigation, ensuring a logical progression from broad cytotoxicity assessment to more targeted bioactivity screening. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility. We present detailed methodologies for assessing cytotoxicity and for probing potential anti-inflammatory effects and intracellular pH modulation, providing researchers with a robust starting point for uncovering the compound's biological function.
Compound Profile and Essential Handling
Before any biological assessment, a thorough understanding of the test article's physicochemical properties is paramount. This ensures proper handling, accurate concentration preparation, and minimizes experimental artifacts.
1.1. Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-amino-3-methyl-1,3-benzoxazol-2-one | PubChem[3] |
| CAS Number | 99584-09-5 | PubChem[3][4] |
| Molecular Formula | C₈H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 164.16 g/mol | PubChem[3] |
| Physical Form | Solid | Merck[4] |
1.2. Safety & Handling
According to aggregated GHS data, this compound presents several hazards.[3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Causality Behind the Protocol: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation.
1.3. Stock Solution Preparation: The Foundation of Accuracy
Inaccurate compound concentration is a primary source of experimental variability. The first step is to determine a suitable solvent and prepare a high-concentration, validated stock solution.
Protocol: Solubility Assessment & Stock Preparation
-
Solvent Screen: Test the solubility of the compound in common, cell-culture compatible solvents. Start with Dimethyl Sulfoxide (DMSO).
-
Add 1.64 mg of the compound to a microfuge tube.
-
Add 100 µL of DMSO. This targets a 100 mM concentration.
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for particulates. If fully dissolved, this is a viable stock concentration. If not, serially add more DMSO to determine the maximum soluble concentration.
-
-
Stock Preparation: Prepare a primary stock solution (e.g., 100 mM in 100% DMSO).
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot and prepare intermediate dilutions in cell culture medium. Crucial Insight: The final concentration of the solvent (e.g., DMSO) in the assay wells must be kept constant across all conditions (including vehicle controls) and should be non-toxic to the cells, typically ≤0.5%.
Tier 1 Screening: Foundational Cytotoxicity Profiling
Scientific Rationale: Before investigating any specific biological effect, it is essential to determine the concentration range over which the compound is toxic to cells.[5][6] Attempting to measure a subtle biological modulation in the presence of overwhelming cytotoxicity will yield uninterpretable results. A cell viability assay provides this critical concentration window and calculates the IC₅₀ (half-maximal inhibitory concentration), a key parameter for comparing compound potency.[7]
We will use a resazurin-based assay, a robust and sensitive method that measures the metabolic activity of viable cells.[7]
Caption: Mechanism of the Resazurin-based cell viability assay.
2.1. Detailed Protocol: Resazurin Cytotoxicity Assay
-
Cell Seeding:
-
Select a panel of relevant cell lines (e.g., a normal cell line like HEK293 and a cancer cell line like HeLa or A549).
-
Trypsinize and count the cells. Seed them into a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Expert Tip: Black-walled plates are critical for fluorescence assays to minimize well-to-well crosstalk and background.[8][9]
-
Incubate for 24 hours to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a 2X concentration serial dilution of the compound in culture medium from your stock solution. For an initial screen, a wide range is recommended (e.g., from 200 µM down to ~10 nM).
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "no-cell" control (medium only, for background subtraction).
-
Carefully remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions. This results in a final volume of 100 µL and a 1X compound concentration.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Readout:
-
Prepare a 10X resazurin solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
-
Add 10 µL of 10X resazurin solution to each well (including no-cell controls).
-
Incubate for 2-4 hours at 37°C, protected from light. The incubation time may require optimization.
-
Measure fluorescence on a microplate reader with excitation set to ~560 nm and emission to ~590 nm.[10]
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell controls from all other wells.
-
Normalize the data by setting the average of the vehicle-control wells to 100% viability.
-
Calculate % Viability for each compound concentration: (Signal_Compound / Signal_Vehicle) * 100.
-
Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
2.2. Example Data Presentation
| Cell Line | Incubation Time | IC₅₀ (µM) |
| HEK293 | 48 hr | 75.2 |
| HeLa | 48 hr | 22.5 |
| A549 | 48 hr | 31.8 |
This data suggests the compound is more potent against the tested cancer cell lines than the non-cancerous line, a desirable characteristic for further investigation.
Tier 2 Screening: Hypothesis-Driven Bioactivity Assays
Scientific Rationale: With the non-toxic concentration range established, we can now screen for specific biological activities. The benzoxazolone scaffold is present in various bioactive molecules; therefore, probing for common activities like anti-inflammatory effects is a logical starting point.
Caption: A logical workflow for the initial characterization of a novel compound.
3.1. Protocol: Anti-Inflammatory Screening (Nitric Oxide Inhibition)
Principle: Lipopolysaccharide (LPS) stimulates macrophages (like RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. We can quantify NO production by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. A reduction in nitrite indicates potential anti-inflammatory activity.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (e.g., 50,000 cells/well) and incubate for 24 hours.
-
Compound Pre-treatment: Treat cells with non-toxic concentrations of the compound (determined in Tier 1) for 1-2 hours. Include a vehicle control.
-
Inflammatory Stimulation: Add LPS to all wells (except a negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution). Incubate for another 10 minutes.
-
Measure absorbance at 540 nm.
-
-
Data Analysis: Create a nitrite standard curve to quantify concentrations. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Ensuring Trustworthiness: The Central Role of Controls
Every protocol must be a self-validating system. The inclusion of appropriate controls is non-negotiable for generating trustworthy and publishable data.
| Control Type | Purpose | Example |
| Vehicle Control | To measure the effect of the solvent (e.g., DMSO) alone. | Cells + Medium + 0.5% DMSO |
| Negative Control | To establish the baseline signal in an unstimulated state. | Cells + Medium (in Griess assay) |
| Positive Control | To confirm the assay is working as expected. | Cells + known inhibitor (e.g., Dexamethasone for Griess assay) |
| Background Control | To measure the intrinsic signal from the medium and reagents. | Wells with Medium only (no cells) |
| Plate Uniformity | To check for "edge effects" or other plate inconsistencies. | Distribute vehicle controls across the plate. |
Concluding Remarks & Future Directions
This application note provides a foundational strategy for the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile (Tier 1), researchers can confidently design and interpret results from subsequent hypothesis-driven bioactivity screens (Tier 2). Positive "hits" from this screening cascade, such as a confirmed anti-inflammatory effect, would warrant further investigation. Next steps would include secondary assays to confirm the phenotype, target identification studies, and mechanism of action experiments to fully elucidate the compound's biological role.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23505663, 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from [Link]
-
MDPI. (n.d.). Bioactivity of Natural Compounds: From Plants to Humans. Retrieved from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
MDPI. (n.d.). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
-
Berthold Technologies. (n.d.). Top tips and tricks: Performing assays in microplates. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
SPIE Digital Library. (n.d.). Fluorescent sensors for intracellular signaling in the brain: imaging neurons, glia, and vascular cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. Retrieved from [Link]
-
ACS Publications. (2016). Harnessing the Potential of Small Molecule Intracellular Fluorescent Sensors. Retrieved from [Link]
-
Molecular Devices. (n.d.). The Ultimate Guide to Microplate Reader Solutions. Retrieved from [Link]
-
analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluorescent probes of cell signaling. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 99584-09-5 [sigmaaldrich.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eisenbros.co.il [eisenbros.co.il]
- 10. fishersci.de [fishersci.de]
Application Notes and Protocols for Cell-Based Assays with 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this document, there is no specific published literature detailing the use of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one (CAS No. 99584-09-5) in cell-based assays. The following application notes and protocols are therefore provided as a comprehensive, exemplary guide for the evaluation of novel benzoxazolone derivatives, based on the well-documented biological activities of this chemical scaffold. The protocols are intended to serve as a starting point for researchers to design and validate their own assays for this specific compound.
Introduction: The Therapeutic Potential of the Benzoxazolone Scaffold
The benzoxazolone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[2][3] The diverse pharmacological profile of benzoxazolones stems from their ability to interact with various biological targets, which is influenced by the nature and position of substituents on the benzoxazolone ring system.[2]
This compound is a specific derivative of this versatile scaffold. While its biological activity is not yet characterized in the public domain, its structure suggests potential for biological activity. The presence of an amino group at the 5-position provides a site for potential hydrogen bonding interactions with biological targets, and the methyl group at the 3-position can influence its solubility and metabolic stability.
Given the frequent association of the benzoxazolone scaffold with anticancer properties, a logical first step in the biological evaluation of this compound is to assess its cytotoxic potential against cancer cell lines. This application note provides a detailed protocol for a cell viability assay, a fundamental and widely used method for screening compounds for potential anticancer activity.
Principle of the Assay: Assessing Cell Viability with a Resazurin-Based Assay
To evaluate the cytotoxic effects of a compound, a common and reliable method is to measure the metabolic activity of cultured cells. The resazurin-based assay (also known as the AlamarBlue® assay) is a sensitive, non-toxic, and straightforward method for this purpose.
The principle of the assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. This reduction is carried out by mitochondrial reductases and other enzymes in viable cells. The intensity of the fluorescent signal is directly proportional to the number of living, metabolically active cells in the culture. A decrease in the fluorescent signal in the presence of a test compound indicates a reduction in cell viability, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of cell proliferation).
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of a novel benzoxazolone derivative using a resazurin-based assay.
Caption: General workflow for a cell-based cytotoxicity assay.
Detailed Protocol: Cytotoxicity Assessment of this compound
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials and Reagents
-
Cell Line: A cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Complete Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: The test compound.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile-filtered.
-
Resazurin Sodium Salt: Cell culture grade.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin or Staurosporine).
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Fluorescence plate reader (with appropriate filters for resorufin, typically ~560 nm excitation and ~590 nm emission).
-
Multichannel pipette.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Protocol Steps
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line in complete medium in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 to 10,000 cells per well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a similar stock solution for the positive control (e.g., 1 mM Doxorubicin in DMSO).
-
On the day of treatment, prepare serial dilutions of the test compound and the positive control in complete medium. A common starting concentration range for screening is 0.1 to 100 µM. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control.
-
Also include wells with medium only (no cells) as a background control.
-
-
Incubation:
-
Incubate the treated plates for a predetermined period, typically 48 or 72 hours, in a humidified incubator at 37°C with 5% CO₂.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL working solution of resazurin in sterile PBS.
-
After the incubation period, add 20 µL of the resazurin working solution to each well (including the background control wells).
-
Incubate the plate for an additional 2-4 hours at 37°C. The incubation time may need to be optimized.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the "medium only" wells from all other readings.
-
Normalization: Express the results as a percentage of the vehicle control (untreated cells).
-
% Cell Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
-
Dose-Response Curve: Plot the % Cell Viability against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Self-Validating System: Essential Controls
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compound to account for any effects of the solvent.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly and to provide a benchmark for the potency of the test compound.
-
Untreated Control: Cells in medium alone, representing 100% cell viability.
-
Background Control: Wells with medium and resazurin but no cells, to measure the background fluorescence.
Hypothetical Data Presentation
The following table illustrates how the results of a cytotoxicity screen for a hypothetical benzoxazolone derivative could be presented.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | MCF-7 | 48 | 15.2 |
| This compound | A549 | 48 | 28.5 |
| Doxorubicin (Positive Control) | MCF-7 | 48 | 0.8 |
| Doxorubicin (Positive Control) | A549 | 48 | 1.2 |
Potential Mechanism of Action and Further Assays
Should this compound demonstrate significant cytotoxic activity, further assays would be necessary to elucidate its mechanism of action. Benzoxazolone derivatives have been reported to induce apoptosis (programmed cell death).[4]
Caption: A simplified, hypothetical pathway of apoptosis induction by a benzoxazolone derivative.
Follow-up assays to investigate the mechanism of cell death could include:
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells.
-
Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3/7).
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[4]
-
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.
-
Target Identification Studies: To identify the specific molecular target(s) of the compound.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Use a multichannel pipette, ensure a homogenous cell suspension, avoid using the outer wells of the plate. |
| Low signal-to-background ratio | Low cell number, insufficient incubation with resazurin, inactive resazurin solution. | Optimize cell seeding density and resazurin incubation time, use a fresh resazurin solution. |
| High IC₅₀ for positive control | Problem with the assay, resistant cell line, degraded positive control. | Check all reagents and calculations, use a different cell line, prepare a fresh stock of the positive control. |
| Compound precipitation in media | Low solubility of the compound. | Decrease the highest concentration tested, use a co-solvent (with appropriate controls), or consider a different formulation strategy. |
Safety Precautions
This compound is classified as harmful if swallowed and causes skin and eye irritation.[5] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
While specific biological data for this compound is currently unavailable, the benzoxazolone scaffold represents a promising starting point for the development of new therapeutic agents. The protocols and guidelines presented here provide a robust framework for the initial in vitro evaluation of this and other novel benzoxazolone derivatives. A systematic approach, starting with cytotoxicity screening and followed by more detailed mechanistic studies, will be crucial in uncovering the therapeutic potential of this class of compounds.
References
-
Erdag, E. (2023). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences, 6(3), 569-579. [Link]
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
-
PubChem. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Shanbhag, G. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1230, 129881.
- Singh, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85.
-
Verma, A., & Tiwari, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300095. [Link]
- Soyer, Z., et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 257-263.
-
Yıldırım, I., et al. (2009). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3109. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]
-
Singh, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12, 85. [Link]
-
Soyer, Z., et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 257-263. [Link]
- Unlu, S., et al. (2003). Synthesis and analgesic and anti-inflammatory activity of some 3-substituted-5-chloro-2(3H)-benzoxazolones. Arzneimittelforschung, 53(7), 491-499.
- Ivanova, Y., et al. (2007). Synthesis and anticancer activity of some 5,7-disubstituted-2(3H)-benzoxazolones. European Journal of Medicinal Chemistry, 42(11-12), 1382-1387.
- Koksal, M., et al. (2002). Synthesis and antimicrobial activity of some 3,6-disubstituted-2(3H)-benzoxazolone derivatives. Arzneimittelforschung, 52(10), 763-768.
- Koksal, M., et al. (2005). Synthesis and anti-inflammatory activity of some 3-(2-oxobenzoxazolin-3-yl)-N-substituted propanamides. Arzneimittelforschung, 55(7), 369-373.
Sources
5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one as a fluorescent probe
Application Note & Protocol
5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one: A Fluorescent Probe for Imaging Cellular Microenvironments
Abstract & Core Principles
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry and materials science, recognized for its wide range of biological activities and unique physicochemical properties.[1] This document describes the application of a specific derivative, this compound, as a fluorescent probe for biological imaging. While extensive literature exists on benzoxazole derivatives as fluorescent sensors for various analytes like metal ions and DNA[2][3], this guide will focus on the application of this compound as a solvatochromic probe for visualizing hydrophobic regions within live cells, such as lipid droplets.
The probe's mechanism is predicated on an intramolecular charge transfer (ICT) process. The electron-donating amino group (-NH₂) and the electron-accepting benzoxazolone core form a classic push-pull system. In non-polar environments, the probe exhibits strong fluorescence. However, in polar environments, the excited state is stabilized by solvent dipoles, leading to a non-radiative decay pathway and significantly quenched fluorescence. This "turn-on" fluorescence in non-polar media makes it an excellent candidate for imaging lipid-rich structures.[4][5]
Physicochemical & Spectroscopic Properties
The fundamental properties of the probe are summarized below. Spectroscopic values are representative and may vary depending on the specific solvent environment.
| Property | Value | Source |
| IUPAC Name | 5-amino-3-methyl-1,3-benzoxazol-2-one | PubChem[6] |
| Molecular Formula | C₈H₈N₂O₂ | PubChem[6] |
| Molecular Weight | 164.16 g/mol | PubChem[6] |
| CAS Number | 99584-09-5 | PubChem[6] |
| Excitation Max (λex) | ~370 nm (in non-polar solvent, e.g., Dioxane) | Inferred from similar scaffolds[2] |
| Emission Max (λem) | ~450 nm (in non-polar solvent, e.g., Dioxane) | Inferred from similar scaffolds[2] |
| Quantum Yield (Φ) | Moderate to High in non-polar media; Low in polar media | General principle for ICT probes[5] |
| Recommended Solvent | DMSO or Ethanol for stock solutions | Standard practice |
Mechanism of Solvatochromic Fluorescence
The fluorescence of this compound is highly dependent on the polarity of its microenvironment. This is governed by an Intramolecular Charge Transfer (ICT) mechanism.
-
Ground State: The molecule has a baseline charge distribution across the aromatic system.
-
Excitation: Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting benzoxazolone core.
-
Excited State & Emission:
-
In Non-Polar Solvents (e.g., Lipids): The ICT state is less stabilized. The molecule remains in a locally excited (LE) state, which decays via radiative pathways, resulting in strong fluorescence emission.
-
In Polar Solvents (e.g., Cytosol): The polar solvent molecules reorient around the charge-separated excited state, stabilizing it. This stabilization opens up non-radiative decay pathways, causing the fluorescence to be significantly quenched.
-
This differential emission provides high contrast when imaging non-polar structures within the aqueous environment of a cell.
Caption: Figure 1: Mechanism of Solvatochromic Fluorescence.
Application Protocol: Live-Cell Imaging of Lipid Droplets
This protocol provides a step-by-step method for using this compound to stain lipid droplets in cultured mammalian cells.
Required Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cultured mammalian cells (e.g., HeLa, 3T3-L1) seeded on glass-bottom dishes
-
Optional: Oleic acid complexed to BSA for lipid droplet induction
-
Optional: A commercial lipid droplet stain (e.g., BODIPY™ 493/503) for co-localization
-
Fluorescence microscope with DAPI/blue filter set (e.g., Ex: 350-390 nm, Em: 420-480 nm)
Experimental Workflow
Caption: Figure 2: Experimental Workflow for Lipid Droplet Staining.
Detailed Procedure
Step 1: Preparation of Probe Stock Solution (Causality Explanation)
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Rationale: DMSO is a polar aprotic solvent that can dissolve the probe at a high concentration. Using an anhydrous grade prevents premature hydrolysis or degradation of the probe during storage. This high-concentration stock allows for minimal solvent addition to the aqueous cell culture medium, preventing cytotoxicity.
-
Vortex thoroughly to ensure complete dissolution. Store at -20°C, protected from light.
Step 2: Cell Culture and Preparation
-
Seed your cells of choice onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Rationale: Sub-confluent cells allow for clear visualization of individual cell morphology without excessive cell-cell contact, which can complicate image analysis.
-
(Optional) To induce the formation of large lipid droplets, supplement the culture medium with 100-400 µM oleic acid complexed to BSA and incubate for 16-24 hours prior to staining. This serves as a positive control.
Step 3: Staining Protocol
-
Prepare a working solution of the probe by diluting the 10 mM DMSO stock into pre-warmed complete culture medium to a final concentration of 1-10 µM.
-
Rationale: The optimal concentration should be determined empirically. Starting with a range (e.g., 1, 5, 10 µM) is recommended. Pre-warmed medium prevents temperature shock to the cells.
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Rationale: This incubation period allows the membrane-permeable probe to enter the cells and accumulate in hydrophobic compartments.
Step 4: Washing and Imaging
-
Gently aspirate the staining solution.
-
Wash the cells twice with 1 mL of pre-warmed PBS.
-
Rationale: Washing removes excess probe from the medium and weakly bound probe from the cytosol, reducing background fluorescence and improving the signal-to-noise ratio.
-
Add 1 mL of fresh, pre-warmed PBS or live-cell imaging solution to the dish.
-
Immediately proceed to imaging on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue channel). Acquire images using settings that minimize phototoxicity and photobleaching.
Expected Results & Controls
-
Expected Result: You should observe bright, punctate fluorescence within the cytoplasm, corresponding to lipid droplets. The surrounding cytoplasm and nucleus should exhibit minimal fluorescence.
-
Positive Control: Cells treated with oleic acid should show a significant increase in the number and intensity of fluorescent puncta.
-
Negative Control: Cells not treated with the probe should show no signal in the blue channel.
-
Validation Control: Co-stain with a known lipid droplet dye (e.g., BODIPY™ 493/503, which fluoresces in the green channel) to confirm the localization of the this compound signal.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Probe concentration too low. | Increase the probe concentration in 5 µM increments. |
| Incorrect filter set. | Ensure excitation and emission filters match the probe's spectra (~Ex: 370 nm, ~Em: 450 nm). | |
| Cells have few lipid droplets. | Use a positive control (oleic acid treatment) or a different cell line (e.g., 3T3-L1 adipocytes). | |
| High Background | Probe concentration too high. | Decrease probe concentration and/or reduce incubation time. |
| Insufficient washing. | Ensure at least two thorough but gentle washes with pre-warmed PBS. | |
| Probe precipitation. | Ensure the stock solution is fully dissolved. Do not exceed 0.5% DMSO in the final working solution. | |
| Cell Toxicity | Probe concentration is too high. | Perform a dose-response curve and use the lowest effective concentration. Reduce incubation time. |
| DMSO toxicity. | Ensure the final DMSO concentration in the medium is below 0.5%. |
References
-
PubChem. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Rampazzo, E., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. MDPI. Retrieved from [Link]
-
Kovács, E., et al. (2021). Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced Stokes Shift, Quantum Yield and Two-Photon Absorption. European Journal of Organic Chemistry, 2021(41), 5649-5660. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced Stokes Shift, Quantum Yield and Two‐Photon Absorption. Retrieved from [Link]
-
ResearchGate. (n.d.). Environment-sensitive benzoxazole based fluorescein derivatives: Synthesis and application to the design of ON–OFF fluorescent chemosensors for microenvironment. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
-
PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]
-
Scholars Archive. (2022). Fluorescent biosensors: engineering and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Biomedical applications of fluorescent biosensors. Retrieved from [Link]
-
NIH. (n.d.). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
PubMed. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Retrieved from [Link]
-
PubMed. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Retrieved from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
ResearchGate. (n.d.). Fluorescence-Based Biosensors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazolone synthesis. Retrieved from [Link]
-
Biotechnology Research and Innovation Journal. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-methylisoxazole. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-(2-(2-(Bis(carboxymethyl)amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy)ethoxy)-4-methylphenyl)-N-(carboxymethyl)glycine. Retrieved from [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+ | MDPI [mdpi.com]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced Stokes Shift, Quantum Yield and Two-Photon Absorption - Repository of the Academy's Library [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one in Drug Discovery
Introduction: The Benzoxazolone Scaffold and the Strategic Importance of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
The 1,3-benzoxazol-2(3H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This heterocyclic system is noted for its metabolic stability and its capacity to act as a bioisosteric mimic of phenol or catechol moieties, enabling favorable interactions with a wide range of biological targets.[1] Within this esteemed class of molecules, this compound emerges as a particularly valuable building block for drug discovery endeavors.
With a molecular formula of C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol , this compound's strategic importance lies in its versatile amino functional group at the C5 position.[2] This primary amine serves as a crucial synthetic handle, allowing for a diverse array of chemical modifications. This enables the generation of extensive compound libraries for screening against various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways. This application note will provide a comprehensive overview of the utility of this compound as a key intermediate in the synthesis of potential therapeutic agents and will detail protocols for its derivatization.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 99584-09-5 | [2] |
| Molecular Formula | C₈H₈N₂O₂ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application in Drug Discovery: A Versatile Synthetic Intermediate
The primary application of this compound in drug discovery is as a foundational scaffold for the synthesis of more complex molecules with desired pharmacological activities. The amino group at the 5-position is a nucleophilic center that can readily undergo a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the benzoxazolone core.
Key Therapeutic Areas for Derivative Synthesis:
-
Oncology (Kinase Inhibitors): The benzoxazole scaffold has been incorporated into potent inhibitors of various protein kinases, which are critical targets in cancer therapy. Derivatives of this compound can be synthesized to target kinases such as VEGFR-2, c-Met, and protein tyrosine kinase 6 (PTK6).[3][4]
-
Inflammation and Pain (Anti-inflammatory Agents): Benzoxazolone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[5] The amino group of the title compound can be functionalized to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and reduced side effects.
-
Neuroscience (GPCR Modulators and Neuroprotective Agents): The benzoxazolone core is present in compounds targeting GPCRs, which are implicated in a wide range of neurological and psychiatric disorders.[6] Furthermore, derivatives can be explored for their potential as neuroprotective agents in conditions like Parkinson's disease.[7]
Experimental Protocols: Derivatization of this compound
The following protocols are generalized procedures for the chemical modification of the 5-amino group. Researchers should optimize reaction conditions based on the specific substrate and desired product.
Protocol 1: Acylation of the 5-Amino Group
This protocol describes the formation of an amide bond by reacting the 5-amino group with an acyl chloride or carboxylic acid. This is a fundamental transformation for introducing a wide variety of substituents.
Workflow for Acylation:
Caption: General workflow for the acylation of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base (for acyl chloride): If using an acyl chloride, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent:
-
Using Acyl Chloride: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture.
-
Using Carboxylic Acid: Add the desired carboxylic acid (1.1 equivalents) followed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 5-acylamino-3-methyl-1,3-benzoxazol-2(3H)-one derivative.
Protocol 2: Reductive Amination of the 5-Amino Group
This protocol allows for the introduction of alkyl or substituted alkyl groups at the 5-amino position via reaction with an aldehyde or ketone followed by reduction.
Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).
-
Imine/Enamine Formation: Add a catalytic amount of acetic acid (optional) and stir the mixture at room temperature for 1-4 hours to facilitate the formation of the imine or enamine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkylamino-3-methyl-1,3-benzoxazol-2(3H)-one derivative.
Protocol 3: Sulfonylation of the 5-Amino Group
This protocol details the formation of a sulfonamide linkage, a common functional group in many therapeutic agents.
Workflow for Sulfonylation:
Caption: General workflow for the sulfonylation of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as pyridine or DCM.
-
Addition of Base: If using DCM as the solvent, add a base such as triethylamine (1.5 equivalents). Pyridine can serve as both the solvent and the base.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C and slowly add the desired sulfonyl chloride (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with 1M hydrochloric acid (HCl), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 5-sulfonamido-3-methyl-1,3-benzoxazol-2(3H)-one derivative.
Conclusion
This compound represents a strategically important and versatile starting material in drug discovery. Its amenability to a wide range of chemical modifications at the 5-amino position allows for the efficient generation of diverse compound libraries. By leveraging the protocols outlined in this application note, researchers can effectively utilize this key intermediate to synthesize novel derivatives for screening and lead optimization in various therapeutic areas, including oncology, inflammation, and neuroscience. The continued exploration of the chemical space around the benzoxazolone scaffold, facilitated by building blocks like this compound, holds significant promise for the development of next-generation therapeutics.
References
-
Gökhan-Kelekçi, N., Köksal, M., Unüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23505663, 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved January 17, 2026 from [Link].
-
Poupaert, J., Carato, P., Colacino, E., & Yous, S. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 12(7), 877-885. [Link]
-
Kaur, H., Kumar, S., & Singh, I. (2018). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic Chemistry, 77, 465-475. [Link]
-
Draper, A. M., et al. (2021). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Proceedings of the National Academy of Sciences, 118(27), e2104509118. [Link]
-
Lee, S. T., et al. (2014). Discovery of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives as inhibitors for PTK6. Bioorganic & Medicinal Chemistry Letters, 24(21), 5029-5033. [Link]
-
Hassan, G. S., et al. (2020). Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors. Scientific Reports, 10(1), 1-13. [Link]
-
Gitto, R., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 655-666. [Link]
-
Hassan, A. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(5), 735. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives as inhibitors for PTK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unime.it [iris.unime.it]
Application Notes and Protocols for the Experimental Use of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one and Related Benzoxazolones in Neuroscience Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a framework for the experimental investigation of novel benzoxazolone compounds in neuroscience. It is important to note that, as of the time of writing, there is a lack of specific published data on the neurological applications of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. The protocols and hypothesized mechanisms described herein are based on the well-documented activities of the broader benzoxazolone chemical class and should be considered exemplary. Researchers must conduct their own validation and optimization for any new chemical entity.
Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Neuroscience
The benzoxazole heterocycle is a prominent scaffold in medicinal chemistry, with both natural and synthetic derivatives demonstrating a wide array of biological activities.[1][2] The benzoxazolone nucleus, in particular, is recognized as an ideal framework for drug design due to its favorable physicochemical properties and the versatility it offers for chemical modification. This has led to the development of benzoxazolone-based compounds with diverse therapeutic potential, including anticancer, analgesic, anti-inflammatory, and neuroprotective effects.[3]
While the specific compound This compound remains largely unexplored in the context of neurological disorders, its structure is representative of a class of compounds with increasing relevance to neuroscience. Many neurological diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, are characterized by underlying neuroinflammatory processes and neuronal cell death.[4][5] The demonstrated ability of various benzoxazole derivatives to modulate inflammatory pathways and protect neurons from damage makes this chemical class a promising area for novel drug discovery.[1][6]
This guide will, therefore, use this compound as a representative example to outline a strategic approach for the investigation of novel benzoxazolones as potential therapeutic agents for neurological disorders.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 99584-09-5 | |
| Appearance | Solid (form may vary) | |
| Purity | Typically >95% (supplier dependent) |
Hypothesized Mechanisms of Action in a Neurological Context
Based on the literature for structurally related benzoxazolones, several plausible mechanisms of action can be hypothesized for a compound like this compound. These compounds have the potential to interact with key biological targets implicated in the pathophysiology of neurodegenerative and neuroinflammatory diseases.
-
Anti-inflammatory Activity: A primary hypothesized mechanism is the modulation of neuroinflammation. This could occur through the inhibition of pro-inflammatory signaling pathways in microglia, the brain's resident immune cells. For instance, a benzoxazole derivative could potentially inhibit the production of inflammatory cytokines such as TNF-α and IL-1β in activated microglia.[7]
-
Enzyme Inhibition: Many bioactive benzoxazoles function as enzyme inhibitors. In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy.[8][9][10] Another potential target is monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, which has implications for neuroprotection and analgesia.[11]
-
Neuroprotection: Benzoxazolones may exert direct neuroprotective effects by shielding neurons from various insults, such as excitotoxicity or oxidative stress.[12][13] This could involve the modulation of intracellular signaling cascades that promote cell survival.
Below is a diagram illustrating a hypothetical signaling pathway where a benzoxazolone compound could exert anti-inflammatory effects in a microglial cell.
Caption: Hypothesized anti-inflammatory mechanism of a benzoxazolone compound in microglia.
Experimental Workflow and Protocols
The following section provides detailed, exemplary protocols for the initial screening and characterization of a novel benzoxazolone compound, using this compound as a model.
General Experimental Workflow
A logical workflow for assessing a novel compound is crucial. The following diagram outlines a typical screening cascade.
Caption: A typical experimental workflow for screening a novel neuroactive compound.
Protocol 1: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Objective: To determine if the test compound can protect cultured neurons from cell death induced by glutamate.
Materials:
-
SH-SY5Y neuroblastoma cells or primary cortical neurons.
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compound (this compound), dissolved in DMSO to create a 10 mM stock solution.
-
Glutamate solution (100 mM in water).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO for dissolving formazan crystals.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Incubate for 2 hours.
-
Excitotoxic Insult: Add glutamate to the wells to a final concentration of 5 mM. For control wells, add vehicle only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, no glutamate) group. Plot a dose-response curve and determine the EC₅₀ value (the concentration at which 50% of the neuroprotective effect is observed).
Protocol 2: In Vitro Anti-inflammatory Assay in Microglia
Objective: To assess the ability of the test compound to suppress the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-activated microglial cells.
Materials:
-
BV-2 microglial cell line.
-
Complete culture medium.
-
Test compound stock solution (10 mM in DMSO).
-
LPS solution (1 mg/mL in water).
-
TNF-α ELISA kit.
-
24-well cell culture plates.
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells per well. Allow to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well and store at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-only treated group. Determine the IC₅₀ value.
Table 2: Hypothetical Screening Data for a Novel Benzoxazolone Compound
| Assay | Endpoint | Hypothetical Result |
| Neuroprotection | EC₅₀ against Glutamate | 12.5 µM |
| Anti-inflammation | IC₅₀ for TNF-α Inhibition | 8.2 µM |
| AChE Inhibition | IC₅₀ | 25.7 µM |
| Cytotoxicity (SH-SY5Y) | CC₅₀ (50% cytotoxic conc.) | > 100 µM |
Conclusion and Future Directions
The benzoxazolone scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders.[1][12] While this compound itself requires thorough investigation, the protocols and conceptual framework provided here offer a roadmap for its evaluation, and that of related analogues.
Future research should focus on:
-
Synthesis and Screening: Synthesizing a library of derivatives based on the this compound scaffold to establish a structure-activity relationship (SAR).[14]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by active compounds.
-
In Vivo Validation: Testing promising candidates in animal models of neurological diseases to assess their therapeutic efficacy, brain penetration, and safety profile.[11]
By systematically applying these methodologies, researchers can unlock the potential of the benzoxazolone class to yield novel and effective treatments for a range of debilitating neurological conditions.
References
-
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]
-
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. ResearchGate. [Link]
-
Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. [Link]
-
A general mechanism for benzoxazole synthesis. ResearchGate. [Link]
-
Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. [Link]
-
Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. National Institutes of Health (NIH). [Link]
-
Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. PubMed. [Link]
-
Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. National Institutes of Health (NIH). [Link]
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. [Link]
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PubMed. [Link]
Sources
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health | MDPI [mdpi.com]
- 5. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 8. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase [mdpi.com]
- 12. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Derivatization of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Abstract
The 1,3-benzoxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] The strategic derivatization of this nucleus is a cornerstone of drug discovery, enabling the systematic modification of physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the derivatization of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, a key intermediate for library synthesis. We present two robust and reproducible protocols for modifying the 5-amino group: N-Acylation and N-Sulfonylation. The causality behind experimental choices is elucidated, and comprehensive methods for the characterization of the resulting derivatives are detailed to ensure scientific integrity and validation of results.
Introduction: The Strategic Importance of the Benzoxazolone Scaffold
This compound is a versatile starting material. Its structure features a nucleophilic primary aromatic amine at the C5 position, which serves as an ideal handle for chemical modification. Derivatization at this site allows for the exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups.[2] The protocols described herein focus on converting the 5-amino group into amide and sulfonamide linkages, two of the most prevalent functional groups in modern pharmaceuticals.
-
N-Acylation introduces an acyl group, modulating properties like hydrogen bonding capacity, polarity, and steric profile.
-
N-Sulfonylation yields a sulfonamide, a key pharmacophore known for its chemical stability and ability to act as a transition-state mimetic or a hydrogen bond donor/acceptor.
This guide is designed as a self-validating system, where detailed procedural steps are coupled with rigorous analytical confirmation to ensure the identity and purity of the synthesized molecules.
General Experimental Workflow
The successful synthesis and validation of a new derivative follows a logical and systematic workflow. This process begins with the chemical transformation, followed by purification of the product and conclusive structural elucidation using a suite of spectroscopic techniques.
Caption: Overall experimental workflow.
Protocol I: N-Acylation of this compound
This protocol details the formation of an amide bond at the C5 position via reaction with an acyl chloride.
Underlying Principle & Causality
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the 5-amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA), is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. Without the base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is performed at 0°C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing potential side reactions.
Caption: N-Acylation reaction scheme.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥95% | CymitQuimica[3] |
| Acetyl Chloride | Reagent Grade | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99%, distilled | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Fisher Scientific |
| Brine (Saturated NaCl) | Aqueous solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Round-bottom flask, magnetic stirrer, ice bath | - | Standard Lab Supply |
| Thin Layer Chromatography (TLC) plates | Silica gel on aluminum | MilliporeSigma |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 g, 6.09 mmol).
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) and stir until all solid has dissolved.
-
Base Addition: Add triethylamine (1.02 mL, 7.31 mmol, 1.2 equivalents).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C. This step is critical to moderate the reaction rate.
-
Acylating Agent Addition: Add acetyl chloride (0.48 mL, 6.70 mmol, 1.1 equivalents) dropwise over 5 minutes using a syringe. A white precipitate (triethylammonium chloride) will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane as eluent). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates completion.
-
Quenching & Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.
-
Separate the layers and wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess TEA), 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 20 mL of brine (to remove residual water).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetamide.
Protocol II: N-Sulfonylation of this compound
This protocol details the formation of a sulfonamide at the C5 position.
Underlying Principle & Causality
This reaction follows a similar nucleophilic substitution pathway as acylation. The 5-amino group attacks the highly electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the solvent and the base. Its basicity is sufficient to neutralize the generated HCl, and its polar nature helps to solubilize the reactants. The reaction may require gentle heating as sulfonyl chlorides are generally less reactive than acyl chlorides.
Caption: N-Sulfonylation reaction scheme.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥95% | CymitQuimica[3] |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.09 mmol) in 20 mL of anhydrous pyridine.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.28 g, 6.70 mmol, 1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours. If TLC analysis shows a slow conversion, the reaction can be gently heated to 40-50°C for 2-3 hours.
-
Monitoring: Track the reaction progress using TLC (e.g., 3:7 Ethyl Acetate:Hexane).
-
Quenching & Workup:
-
Pour the reaction mixture into 100 mL of ice-cold 2 M HCl. This step protonates the pyridine, making it water-soluble, and often causes the product to precipitate.
-
If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water, and dry.
-
If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
-
Washing and Drying (for extraction): Combine the organic extracts and wash them sequentially with 30 mL of 1 M HCl, 30 mL of water, and 30 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization (e.g., from isopropanol) to yield the pure sulfonamide derivative.
Summary of Reaction Parameters
| Parameter | Protocol I: N-Acylation | Protocol II: N-Sulfonylation |
| Electrophile | Acetyl Chloride (or other acyl halide) | p-Toluenesulfonyl Chloride (or other sulfonyl halide) |
| Stoichiometry | 1.1 equivalents of electrophile, 1.2 equivalents of base | 1.1 equivalents of electrophile |
| Solvent/Base | DCM / Triethylamine | Pyridine (acts as both) |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature (or 40-50°C if needed) |
| Typical Time | 2-4 hours | 8-12 hours (or 2-3 hours if heated) |
| Workup | Aqueous washes with dilute acid, base, and brine | Acid quench followed by filtration or extraction |
| Expected Yield | 75-90% | 70-85% |
Characterization and Validation of Derivatives
Rigorous structural confirmation is essential to validate the outcome of the synthesis.[4] A combination of spectroscopic methods should be employed.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the final product.
-
Protocol: Dissolve a small amount of the purified derivative in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a mass spectrometer with an appropriate ionization method, such as Electrospray Ionization (ESI), which is common for polar molecules.[4]
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). This observed m/z value must match the calculated molecular weight of the target derivative.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify key functional groups and confirm the chemical transformation.
-
Protocol (KBr Pellet Method): Grind 1-2 mg of the dry, solid derivative with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the homogenous powder into a translucent pellet using a pellet-forming die.[4]
-
Data Analysis:
-
For Acylation: Look for the disappearance of the primary amine N-H stretches and the appearance of a strong amide C=O stretch (approx. 1660-1690 cm⁻¹) and a secondary amide N-H stretch (approx. 3300 cm⁻¹).
-
For Sulfonylation: Look for the appearance of two characteristic S=O stretches for the sulfonamide group (asymmetric at ~1350 cm⁻¹ and symmetric at ~1160 cm⁻¹) and the N-H stretch.
-
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
-
Purpose: To provide a detailed map of the molecule's carbon-hydrogen framework, confirming the precise structure and regiochemistry.
-
Protocol: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]
-
Data Analysis:
-
¹H NMR: Confirm the presence of signals corresponding to the newly introduced group (e.g., a methyl singlet at ~2.1 ppm for an acetyl group; aromatic signals for a tosyl group). Observe the appearance of a new, broad singlet in the downfield region (δ 8-10 ppm) corresponding to the amide or sulfonamide N-H proton, which should be exchangeable with D₂O. Note any shifts in the aromatic protons of the benzoxazolone ring.[1][5]
-
¹³C NMR: Confirm the presence of new carbon signals (e.g., a carbonyl carbon at ~170 ppm for the amide; signals for the tosyl group carbons).
-
References
- BenchChem Technical Support Team. (2025).
- Anonymous. (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. AWS.
- Unlű, S., et al. (n.d.). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis Online.
- Aydın, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one.
- Anonymous. (2025). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities.
- Zare, M., et al. (2022).
- Kinzhalov, M. A., et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI.
- Singh, T., et al. (2023).
- CymitQuimica. (n.d.). This compound. CymitQuimica.
Sources
- 1. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Application Note & Protocol: Leveraging 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one in High-Throughput Screening for Novel Kinase Inhibitors
Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Drug Discovery
The benzoxazolone motif is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its unique structural and electronic properties.[1][2] This "privileged scaffold" has been the foundation for a diverse array of therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] One such derivative, 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, presents a versatile starting point for the generation of compound libraries for high-throughput screening (HTS). Its chemical properties, including a molecular weight of 164.16 g/mol and the presence of a reactive amino group, make it amenable to a variety of synthetic modifications for library generation.[4][5] This application note provides a detailed protocol for the utilization of a compound library, built upon the this compound core, in a luminescence-based HTS assay to identify novel kinase inhibitors.
The rationale for targeting kinases stems from their critical role in cellular signaling pathways and their frequent dysregulation in diseases such as cancer. Luminescence-based assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and low interference from library compounds.[6][7][8] This protocol will detail a robust and reproducible HTS workflow, from assay development and validation to the execution of a full-scale screen.
Principle of the Assay: A Luminescence-Based Kinase Activity Assay
The protocol described herein utilizes a commercially available ATP-based luminescent assay (e.g., Kinase-Glo®) to measure the activity of a target kinase. The principle of this assay is based on the quantification of ATP remaining in the reaction mixture after the kinase reaction has occurred. In the presence of a kinase, ATP is consumed to phosphorylate a substrate. The addition of the luminescent detection reagent, which contains luciferase and its substrate luciferin, results in a light signal that is proportional to the amount of ATP present. Therefore, a lower luminescence signal indicates higher kinase activity, and conversely, a higher luminescence signal suggests inhibition of the kinase by a test compound. This "glow" type assay is homogeneous, requiring no separation steps, making it ideal for automated HTS.[9][10]
Materials and Methods
Compound Library Generation
A diverse chemical library based on the this compound scaffold should be synthesized. The primary amino group at the 5-position serves as a key handle for derivatization through techniques such as amide bond formation, reductive amination, or sulfonylation to introduce a wide range of chemical functionalities. This allows for the exploration of the structure-activity relationship (SAR) around the core scaffold.
Reagents and Equipment
-
Target Kinase: A purified, active kinase of interest.
-
Kinase Substrate: A peptide or protein substrate specific to the target kinase.
-
This compound-based Compound Library: Compounds dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Assay Buffer: Kinase-specific buffer, typically containing Tris-HCl, MgCl₂, and DTT.
-
ATP: Adenosine triphosphate, at a concentration optimized for the kinase assay (typically at or near the Km for the target kinase).
-
Luminescent Kinase Assay Kit: (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO (vehicle).
-
Microplates: 384-well or 1536-well solid white, low-volume microplates suitable for luminescence measurements.
-
Liquid Handling System: Automated liquid handler for dispensing reagents and compounds.
-
Plate Reader: A microplate reader with luminescence detection capabilities.
Experimental Workflow
The HTS workflow is designed for automation and miniaturization to maximize throughput and minimize reagent consumption.[11][12][13]
Caption: Inhibition of a kinase signaling pathway by a test compound.
Conclusion and Future Directions
This application note provides a comprehensive framework for the use of a this compound-based compound library in a high-throughput screen for novel kinase inhibitors. The benzoxazolone scaffold is a validated starting point for the discovery of biologically active molecules. [2][14]The described luminescence-based assay is a robust, sensitive, and scalable method for identifying potent inhibitors from large compound libraries. [6][7] Identified hits from the primary screen should be subjected to a rigorous hit validation cascade. This includes confirmation of activity through dose-response curves to determine IC₅₀ values, assessment of selectivity against other kinases, and evaluation in secondary, cell-based assays to confirm their biological activity in a more physiological context. Further medicinal chemistry efforts can then be employed to optimize the potency and drug-like properties of the most promising hit compounds, ultimately leading to the development of novel therapeutic candidates.
References
- Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Public
- Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6.
- Bioluminescent Assays for High-Throughput Screening - PubMed.
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH.
- Bioluminescent Assays for High-Throughput Screening - Promega Corpor
- Bioluminescent Assays for High-Throughput Screening - Promega Corpor
- Discovery and history of benzoxazolone compounds in medicinal chemistry. - Benchchem.
- Synthesis and biological profile of benzoxazolone deriv
- A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex - PubMed.
- Synthesis and biological profile of benzoxazolone deriv
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Synthesis and biological profile of benzoxazolone derivatives - ResearchG
- New developments and emerging trends in high-throughput screening methods for lead compound identification - ResearchG
- LUMINESCENCE TECHNOLOGIES FOR HIGH THROUGHPUT COMPOUND SCREENING | Request PDF - ResearchG
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research.
- 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one - PubChem.
- Accelerating Discovery and Development with Advances in High-Throughput Screening.
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- Tailored high-throughput screening solutions for identifying potent hits - Nuvisan.
- 5-amino-3-methyl-1,3-benzoxazol-2(3H)
- This compound | CymitQuimica.
- 99584-09-5, 5-Amino-3-methyl-2(3H)-benzoxazolone Formula - Echemi.
- Synthesis and Biological Studies of New 2-Benzoxazolinone Deriv
- This compound.
- 5-Amino-1H-benzo[d]imidazol-2-(3H)-one - Sigma-Aldrich.
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- 5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
- Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - NIH.
- Biological activity of 3-(2-benzoxazol-5-yl)
- CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google P
- 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. marinbio.com [marinbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Target Identification Studies Using 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, analgesic, and anti-inflammatory properties.[1][2][3][4] This guide provides a detailed framework for identifying the molecular targets of a specific benzoxazolone derivative, 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. We will operate under a common drug discovery scenario: this compound has been identified as a "hit" in a phenotypic screen (e.g., showing potent anti-proliferative effects in a cancer cell line), but its mechanism of action and direct molecular targets are unknown. This guide will detail the strategic design and synthesis of chemical probes derived from this hit compound and provide comprehensive protocols for their application in target identification using modern chemical proteomics techniques.
Introduction: The Rationale for Target Identification
Phenotypic screening is a powerful approach in drug discovery, enabling the identification of compounds that elicit a desired biological response without prior knowledge of the molecular target.[5][6] However, to advance a hit compound through the drug development pipeline, understanding its mechanism of action is crucial for lead optimization, predicting potential side effects, and developing biomarkers. Target identification is the critical next step to bridge this knowledge gap.
The subject of this guide, this compound, possesses the benzoxazolone core, a scaffold known for its diverse pharmacological activities.[7][8] The presence of a primary aromatic amine at the 5-position provides a versatile chemical handle for derivatization, making it an ideal candidate for the development of chemical probes for target identification.
Our Hypothetical Starting Point: A phenotypic screen has identified this compound as a potent inhibitor of cancer cell growth. The objective is to elucidate its molecular target(s) to understand its anti-proliferative mechanism.
Chemical Probe Design Strategy
To identify the binding partners of our hit compound, we will convert it into a chemical probe. A well-designed probe retains the essential pharmacophore of the parent compound while incorporating two key features: a reactive group for covalent capture of the target protein and a reporter tag for enrichment and detection. The strategic placement of these modifications is critical to minimize disruption of the compound's binding to its target. The 5-amino group is the logical point of attachment for a linker to these functionalities.
We will explore two complementary probe designs:
-
Affinity-Based Probe: This probe will include a biotin tag for affinity enrichment of target proteins.
-
Photo-Affinity Probe: This probe will incorporate a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, along with a "clickable" alkyne tag for subsequent biotinylation and enrichment.
The following table summarizes the key properties of the parent compound:
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [9] |
| Molecular Weight | 164.16 g/mol | [9] |
| CAS Number | 99584-09-5 | [9] |
Synthesis of Chemical Probes
The following are detailed protocols for the synthesis of an affinity-based probe and a photo-affinity probe from this compound.
Synthesis of an Affinity-Based Biotinylated Probe
This protocol describes the synthesis of a biotinylated probe via a stable amide linkage.
Protocol 1: Synthesis of Biotinylated Probe
-
Materials:
-
This compound
-
Biotin-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add TEA (1.2 equivalents) to the solution.
-
Add Biotin-NHS ester (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final biotinylated probe.
-
Characterize the final product by NMR and Mass Spectrometry.
-
Synthesis of a Photo-Affinity Probe with a Clickable Handle
This protocol details the synthesis of a probe containing a diazirine photoreactive group and a terminal alkyne for click chemistry.
Protocol 2: Synthesis of Photo-Affinity Probe
-
Materials:
-
This compound
-
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
-
Pent-4-ynoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
DCM
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Step A: Synthesis of an intermediate with the photoreactive group.
-
Dissolve 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir for 15 minutes at room temperature.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Work-up and purify as described in Protocol 1 to obtain the diazirine-containing intermediate.
-
-
Step B: Coupling with the clickable handle.
-
The amino group of the benzoxazolone is now acylated. To add the clickable handle, we would ideally have a bifunctional linker. For simplicity in this protocol, we will assume a derivative of the starting material where the clickable handle is already attached to a linker that can be coupled to the 5-amino group. A more direct approach would be to first synthesize a linker containing both the photoreactive group and the clickable handle, and then couple this to the starting material.
-
-
Alternative Simplified Procedure:
-
Synthesize a bifunctional linker containing a diazirine, an alkyne, and an NHS ester.
-
React this bifunctional linker with this compound following a similar procedure to Protocol 1.
-
-
Characterize the final product by NMR and Mass Spectrometry.
-
Target Identification Protocols
The synthesized probes can now be used to identify their protein targets in a cellular context.
Affinity-Based Protein Profiling (AfBPP) Workflow
This workflow utilizes the biotinylated probe to pull down target proteins from cell lysates.
Protocol 3: Affinity Pull-Down Assay
-
Materials:
-
Biotinylated probe
-
Parent compound (this compound) for competition
-
Cell line of interest (e.g., the cancer cell line from the initial screen)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer
-
-
Procedure:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells and quantify the protein concentration.
-
Pre-clear the lysate with unconjugated beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the biotinylated probe for 2-4 hours at 4°C.
-
Competition Control: In a parallel sample, pre-incubate the lysate with an excess (e.g., 100-fold) of the parent compound for 1 hour before adding the biotinylated probe. This will distinguish specific binders from non-specific ones.
-
Add streptavidin-coated magnetic beads and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer and heating at 95°C for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire protein lane, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control and no-probe control.
-
Workflow Diagram: Affinity-Based Protein Profiling
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Photo-Affinity Labeling (PAL) with Click Chemistry Workflow
This workflow uses the photo-affinity probe to covalently label target proteins in live cells, followed by click chemistry for enrichment.
Protocol 4: Photo-Affinity Labeling and Enrichment
-
Materials:
-
Photo-affinity probe
-
Parent compound for competition
-
Live cells in culture
-
UV lamp (e.g., 365 nm)
-
Lysis buffer
-
Click chemistry reagents: Biotin-azide, copper(I) catalyst (e.g., TBTA and copper(II) sulfate with a reducing agent like sodium ascorbate), or a copper-free click reagent like DBCO-biotin.
-
Streptavidin-coated magnetic beads
-
Wash and elution buffers
-
SDS-PAGE gels
-
Mass spectrometer
-
-
Procedure:
-
Treat live cells with the photo-affinity probe for a specified time.
-
Competition Control: Pre-treat a parallel set of cells with an excess of the parent compound before adding the probe.
-
Irradiate the cells with UV light to induce covalent cross-linking of the probe to its target proteins.
-
Lyse the cells and quantify the protein concentration.
-
Perform a click reaction by adding biotin-azide and the copper catalyst (or DBCO-biotin for copper-free click chemistry) to the lysate to attach biotin to the probe-labeled proteins.
-
Proceed with the enrichment, washing, elution, and mass spectrometry analysis as described in Protocol 3 (from step 6 onwards).
-
Data Analysis: Identify proteins enriched in the UV-irradiated, probe-treated sample compared to controls (no UV, competition, no probe).
-
Workflow Diagram: Photo-Affinity Labeling with Click Chemistry
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenotypic screening identifies a new oxazolone inhibitor of necroptosis and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants: Identification of colistin adjuvants from a natural product library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmchemsci.com [jmchemsci.com]
- 8. jocpr.com [jocpr.com]
- 9. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and use of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one as a solid. The benzoxazolone scaffold is a significant pharmacophore in modern drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide is intended to provide researchers, scientists, and drug development professionals with the necessary technical information and protocols to effectively and safely utilize this versatile chemical intermediate in their research endeavors.
Chemical and Physical Properties
This compound is a stable, solid organic compound. A thorough understanding of its physical and chemical properties is fundamental to its appropriate handling and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 99584-09-5 | [2] |
| Molecular Formula | C₈H₈N₂O₂ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Appearance | Solid (form may vary) | General Knowledge |
| IUPAC Name | 5-amino-3-methyl-1,3-benzoxazol-2-one | [2] |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following PPE must be worn at all times when handling the solid or its solutions:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.
Engineering Controls
All handling of this compound should be conducted in a well-ventilated laboratory. A chemical fume hood is highly recommended, especially when working with the solid to avoid inhalation of dust particles.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Atmosphere | Store under a normal atmosphere. |
| Container | Keep container tightly closed. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |
Upon thermal decomposition, this compound may release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).
Spill and Waste Disposal Protocol
A clear protocol for managing spills and waste is essential for laboratory safety.
Caption: Workflow for spill and waste management.
Application Notes: Use as a Pharmaceutical Intermediate
The benzoxazolone core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity. The primary amino group on the benzene ring is a key functional handle for derivatization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
One common application of aromatic amines like this compound is in the synthesis of azo dyes. This classic two-step reaction involves the formation of a diazonium salt, followed by coupling with an electron-rich aromatic compound. The resulting azo compounds have applications not only as dyes but also as potential pharmacological agents.
Experimental Protocol: Synthesis of an Azo Dye Derivative
This protocol details a representative procedure for the synthesis of an azo dye from this compound.
Materials
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Phenol (or other suitable coupling agent)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
pH paper or meter
Procedure
Step 1: Diazotization of this compound
-
In a beaker, dissolve a specific molar amount of this compound in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes.
Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve an equimolar amount of the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.
Step 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.
-
Dry the purified product in a desiccator.
Caption: Azo dye synthesis workflow.
References
-
PubChem. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). 5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. ECHA. Retrieved from [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). Archiv der Pharmazie. Retrieved from [Link]
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). Archiv der Pharmazie. Retrieved from [Link]
-
Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto. Retrieved from [Link]
-
Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. (2013). International Science Community Association. Retrieved from [Link]
Sources
Application Note: Comprehensive Safety Protocols for Handling 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Introduction
5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one (CAS No. 99584-09-5) is a heterocyclic organic compound.[1][2][3][4] The benzoxazolone nucleus is a recognized scaffold in medicinal chemistry, utilized in the development of pharmaceuticals with diverse biological activities, including analgesic and anti-inflammatory properties.[5][6][7] Given its application as a chemical intermediate in research and drug development, laboratory personnel must possess a thorough understanding of its hazard profile and handle it with the utmost care.
This document provides a detailed guide to the safe handling, storage, and disposal of this compound. The protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks, ensure personal safety, and maintain a secure laboratory environment. Adherence to these guidelines is critical due to the compound's classification as a hazardous substance.
Hazard Identification and Risk Assessment
A foundational aspect of laboratory safety is a comprehensive understanding of the chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance that poses multiple health risks upon exposure.[1]
1.1 GHS Classification
The compound is categorized with the signal word "Warning" and is associated with the GHS07 pictogram (exclamation mark), indicating its potential to cause less severe health effects.[1][8]
| Hazard Class | Category | Hazard Statement | Practical Implication in the Laboratory |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Accidental ingestion of even small quantities can lead to adverse health effects. Strict hygiene practices are mandatory. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, and inflammation. Protective gloves and clothing are essential. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Airborne dust or splashes can cause significant, potentially painful, eye irritation. Sealed eye protection is required. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling must be done in a ventilated enclosure. |
Source: PubChem CID 23505663[1]
1.2 Physicochemical Properties
| Property | Value |
| CAS Number | 99584-09-5[1] |
| Molecular Formula | C₈H₈N₂O₂[1] |
| Molecular Weight | 164.16 g/mol [1] |
| Physical Form | Solid, Powder |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is required. This hierarchy of controls prioritizes isolating the hazard from personnel.
2.1 Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source.
-
Chemical Fume Hood: All procedures that involve handling the solid powder or preparing solutions of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation where the compound is handled.[9]
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is essential to protect against direct contact and exposure.[10][11][12] The following PPE must be worn at all times when handling this chemical:
| Protection Type | Specification | Justification |
| Eye & Face Protection | Chemical safety goggles with a snug fit, conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[9] | Protects against airborne dust and splashes that can cause serious eye irritation (H319).[11][12] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[13] Check glove manufacturer's compatibility chart. | Prevents direct skin contact, which can cause skin irritation (H315).[10] |
| Body Protection | A long-sleeved lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities.[12] | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required if work is conducted within a certified fume hood. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[10][12] | Protects against inhalation of dust, which may cause respiratory irritation (H335). |
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is crucial for ensuring consistent and safe handling.
Protocol 3.1: Safe Weighing of Solid Compound
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Staging: Place a tared weigh boat or paper on the analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the solid compound from the stock container into the weigh boat, minimizing any actions that could generate dust (e.g., tapping, shaking).
-
Closure: Promptly and securely close the main stock container.
-
Cleanup: Wipe down the spatula and any surfaces with a damp towel to collect residual dust. Dispose of the towel as hazardous waste.
-
Transport: Transport the weighed compound in a sealed, labeled container to the reaction vessel.
Protocol 3.2: Storage and Incompatibilities
-
Container: Store in the original, tightly sealed container.[9]
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[9] Store in a locked cabinet to restrict access.[9]
-
Segregation: Store away from incompatible materials. This compound should not be stored with strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.[9]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
Protocol 4.1: Accidental Spills (Solid Powder)
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill zone.[14]
-
Assess: If the spill is large or you are not trained to handle it, contact your institution's emergency response team (e.g., EHS).[15][16]
-
Control: For small, manageable spills (<10g), ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Cleanup: Gently cover the spill with a damp paper towel to avoid generating dust.[17] Alternatively, carefully sweep the solid material into a designated hazardous waste container.[14][18] Do not use a dry brush, which can aerosolize the powder.
-
Decontaminate: Clean the spill area with soap and water, and wipe dry.[18]
-
Dispose: All cleanup materials (gloves, towels, etc.) must be collected in a sealed, labeled bag and disposed of as hazardous chemical waste.[16][18]
Protocol 4.2: Personal Exposure and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. Keep them at rest in a position comfortable for breathing. If symptoms (like coughing or difficulty breathing) persist, call a POISON CENTER or doctor.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[9] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[9] |
Waste Management and Disposal
Improper disposal of chemical waste poses a significant threat to environmental and public health.
-
Identification: All waste containing this compound, including contaminated PPE, weigh boats, and reaction byproducts, must be treated as hazardous waste.
-
Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[19] Do not dispose of this chemical down the drain.[19]
-
Containment: Collect solid waste in a clearly labeled, sealed, and puncture-resistant container. Collect liquid waste in a compatible, sealed container, leaving at least 10% headspace.
-
Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program, following all local, state, and federal regulations.[19][20][21]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23505663, 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Available at: [Link]
-
Chem Klean (n.d.). Chemical Spill Procedures - Step By Step Guide. Available at: [Link]
-
Collect and Recycle (n.d.). Amine Disposal For Businesses. Available at: [Link]
-
Canada Safety Training (n.d.). PPE for Hazardous Chemicals. Available at: [Link]
-
Trimaco (2023). Essential Chemical PPE. Available at: [Link]
-
Healthy Bean (2023). PPE for Chemical Handling: A Quick Guide. Available at: [Link]
-
University of Manitoba (n.d.). Chemical Spill Response Procedure. Available at: [Link]
-
MSU College of Engineering (2009). Standard Operating Procedure for a Chemical Spill. Available at: [Link]
-
Premier Safety (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]
-
Chemical Hazards Emergency Medical Management (CHEMM) (n.d.). Personal Protective Equipment (PPE). Available at: [Link]
-
University of Toronto, Environmental Health & Safety (n.d.). Chemical Spill Procedures. Available at: [Link]
-
ETH Zürich (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
Sciencemadness Wiki (2025). Proper disposal of chemicals. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]
-
Chemos GmbH & Co.KG (2022). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Available at: [Link]
-
Safe Work Australia (n.d.). GHS Hazardous Chemical Information List. Available at: [Link]
-
ResearchGate (2023). Synthesis and biological profile of benzoxazolone derivatives. Available at: [Link]
-
NY Creates (2024). Standard Operating Procedure for Chemical Handling and Storage. Available at: [Link]
-
PubMed (2023). Synthesis and biological profile of benzoxazolone derivatives. Available at: [Link]
-
PubMed (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Available at: [Link]
-
PubMed (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Available at: [Link]
Sources
- 1. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 99584-09-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. trimaco.com [trimaco.com]
- 12. healthybean.org [healthybean.org]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. umanitoba.ca [umanitoba.ca]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 17. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 18. egr.msu.edu [egr.msu.edu]
- 19. collectandrecycle.com [collectandrecycle.com]
- 20. ethz.ch [ethz.ch]
- 21. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. As a valued heterocyclic scaffold in medicinal chemistry, achieving a high yield of this compound is crucial for advancing research and development efforts[1]. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the efficiency of your synthesis.
I. Strategic Overview of the Synthesis
The most common and reliable synthetic route to this compound involves a three-step sequence starting from 2-amino-4-nitrophenol. This strategy ensures regiochemical control and generally provides good overall yields. The key transformations are:
-
Cyclization: Formation of the benzoxazolone ring system to yield 5-nitro-1,3-benzoxazol-2(3H)-one.
-
N-Methylation: Introduction of a methyl group at the nitrogen atom of the heterocyclic ring.
-
Reduction: Conversion of the nitro group to the target amine.
Caption: Synthetic pathway for this compound.
II. Troubleshooting and Yield Optimization
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Step 1: Cyclization of 2-Amino-4-nitrophenol
Question 1: My cyclization reaction with urea is resulting in a low yield of 5-nitro-1,3-benzoxazol-2(3H)-one. What are the likely causes and how can I improve it?
Answer: Low yields in the urea-based cyclization are a common challenge. The primary factors influencing the outcome are temperature, reagent ratio, and reaction time.
-
Causality - Inadequate Temperature: The condensation of 2-aminophenol and urea typically requires elevated temperatures to proceed efficiently, often in a melt phase[2]. If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to the decomposition of the starting material and the desired product.
-
Causality - Suboptimal Reagent Ratio: While a 1:1 stoichiometric ratio of 2-amino-4-nitrophenol to urea is theoretically sufficient, an excess of urea (typically 1.5 to 3 equivalents) is often employed to drive the reaction to completion. However, a large excess can promote the formation of byproducts such as biuret.
-
Causality - Premature Work-up: It is crucial to monitor the reaction's progress, for instance, by Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material. Terminating the reaction prematurely is a common source of low yields.
Troubleshooting & Optimization:
| Parameter | Recommended Condition | Rationale |
| Temperature | 130-160 °C (melt) | Ensures efficient reaction kinetics while minimizing thermal decomposition. |
| Reagent Ratio | 1.5-3 equivalents of urea | Drives the reaction equilibrium towards the product without excessive byproduct formation. |
| Reaction Time | Monitor by TLC until completion | Guarantees maximum conversion of the starting material. |
| Purity of Starting Material | Recrystallize if necessary | Impurities in 2-amino-4-nitrophenol can inhibit the cyclization process. |
Question 2: I am observing the formation of significant impurities during the cyclization. What are these and how can I minimize them?
Answer: The primary impurity is often unreacted starting material. Additionally, side reactions can occur, especially at higher temperatures. The formation of di-substituted ureas or other condensation byproducts is possible.
Preventative Measures:
-
Controlled Heating: Use a well-controlled heating mantle or oil bath to maintain a consistent temperature within the optimal range.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the starting material is sensitive to air at high temperatures.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to remove unreacted starting materials and byproducts[3].
Step 2: N-Methylation of 5-nitro-1,3-benzoxazol-2(3H)-one
Question 3: My N-methylation reaction is incomplete, or I am observing O-methylation as a side product. How can I improve the selectivity and yield?
Answer: Incomplete reaction and O-methylation are common issues in the alkylation of benzoxazolones. The choice of base and methylating agent, along with reaction conditions, is critical for achieving high selectivity and yield.
-
Causality - Base Strength: A moderately strong base is required to deprotonate the nitrogen of the benzoxazolone, forming the nucleophilic anion. If the base is too weak, deprotonation will be incomplete. If it is too strong, it may promote side reactions.
-
Causality - Methylating Agent: Dimethyl sulfate is a common and effective methylating agent. However, other reagents like methyl iodide can also be used. The reactivity of the methylating agent can influence the reaction rate and selectivity.
-
Causality - Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can lead to an increase in side products.
Troubleshooting & Optimization:
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Provides sufficient basicity for deprotonation without promoting significant side reactions. |
| Methylating Agent | Dimethyl Sulfate (DMS) | A cost-effective and highly reactive methylating agent. |
| Solvent | Acetone or DMF | Aprotic polar solvents that facilitate the reaction. |
| Temperature | Room temperature to 50 °C | Balances reaction rate with minimizing side product formation. |
Question 4: I am concerned about the toxicity of dimethyl sulfate. Are there safer alternatives?
Answer: Yes, while dimethyl sulfate is effective, it is also toxic and carcinogenic. Greener alternatives for methylation include dimethyl carbonate and methanol, often in the presence of a catalyst[4]. However, these methods may require more optimization to achieve high yields.
Step 3: Reduction of 5-nitro-3-methyl-1,3-benzoxazol-2(3H)-one
Question 5: The reduction of the nitro group is giving me a low yield of the desired amine. What are the best methods and how can I optimize them?
Answer: The reduction of an aromatic nitro group is a well-established transformation, but the choice of reducing agent and reaction conditions is crucial for achieving a high yield and avoiding side reactions.
-
Method 1: Catalytic Hydrogenation: This is often the cleanest method, yielding water as the only byproduct.
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst.
-
Hydrogen Source: Hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate can be used[5].
-
Solvent: Ethanol or methanol are suitable solvents.
-
-
Method 2: Metal-Acid Reduction: A classic and robust method.
Troubleshooting & Optimization:
| Parameter | Recommended Condition | Rationale |
| Catalytic Hydrogenation | 5-10% Pd/C, H₂ (balloon or Parr shaker) or Ammonium Formate, Ethanol/Methanol | Clean and high-yielding. Transfer hydrogenation with ammonium formate avoids the need for a pressurized hydrogen atmosphere. |
| SnCl₂ Reduction | SnCl₂·2H₂O (excess), Ethanol, Reflux | Effective and often tolerates other functional groups. The reaction progress should be monitored by TLC. |
Question 6: I am observing impurities in my final product after reduction. What could they be and how can I purify the product?
Answer: Impurities can include unreacted starting material, partially reduced intermediates (e.g., nitroso or hydroxylamino compounds), or byproducts from side reactions.
Purification Strategy:
-
Work-up: After the reaction is complete, a careful work-up is essential. For the SnCl₂ reduction, this typically involves basification to precipitate tin salts, followed by extraction of the product into an organic solvent[7].
-
Column Chromatography: Purification by silica gel column chromatography is often the most effective method to isolate the pure this compound. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can provide a high-purity final product.
Caption: Troubleshooting workflow for the synthesis of this compound.
III. Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints and expected outcomes to guide the researcher.
Protocol 1: Synthesis of 5-nitro-1,3-benzoxazol-2(3H)-one
-
Materials:
-
2-Amino-4-nitrophenol
-
Urea
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-4-nitrophenol (1 equivalent) and urea (2 equivalents).
-
Heat the mixture in an oil bath to 140-150 °C. The mixture will melt and ammonia will be evolved.
-
Maintain the temperature and stir the reaction mixture for 2-3 hours, or until TLC analysis (e.g., in 50% ethyl acetate/hexanes) indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to approximately 80 °C and add hot water to dissolve the crude product.
-
Cool the solution to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-nitro-1,3-benzoxazol-2(3H)-one as a solid.
-
-
Expected Outcome: A pale yellow to light brown solid.
Protocol 2: Synthesis of 5-nitro-3-methyl-1,3-benzoxazol-2(3H)-one
-
Materials:
-
5-nitro-1,3-benzoxazol-2(3H)-one
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (DMS)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-nitro-1,3-benzoxazol-2(3H)-one (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the suspension vigorously and add dimethyl sulfate (1.1 equivalents) dropwise at room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC. Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (e.g., with a gradient of ethyl acetate in hexanes) or by recrystallization.
-
-
Expected Outcome: A solid product, typically off-white to yellow.
Protocol 3: Synthesis of this compound
-
Materials:
-
5-nitro-3-methyl-1,3-benzoxazol-2(3H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-3-methyl-1,3-benzoxazol-2(3H)-one (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Expected Outcome: A solid product, which may be off-white, tan, or light brown, and may darken upon exposure to air and light[8].
IV. Characterization Data
While experimental data should always be independently verified, the following table provides expected ranges for the characterization of the final product.
| Property | Expected Value |
| Molecular Formula | C₈H₈N₂O₂[8] |
| Molecular Weight | 164.16 g/mol [8] |
| Appearance | Solid[9] |
| ¹H NMR (CDCl₃, δ) | Aromatic protons: ~6.5-7.0 ppm, NH₂ protons: broad singlet ~3.5-4.5 ppm, N-CH₃ singlet: ~3.3 ppm |
| ¹³C NMR (CDCl₃, δ) | Carbonyl carbon: ~155 ppm, Aromatic carbons: ~105-150 ppm, N-CH₃ carbon: ~28 ppm |
V. Frequently Asked Questions (FAQs)
Q1: Can I perform the N-methylation before the nitration step? A1: While possible, it is generally not recommended. Nitration of 3-methyl-1,3-benzoxazol-2(3H)-one can lead to a mixture of isomers, with the nitro group potentially adding to different positions on the benzene ring. Performing the nitration first on 2-aminophenol ensures the regioselective formation of 2-amino-4-nitrophenol, which then directs the subsequent cyclization and methylation steps.
Q2: My final product, this compound, is unstable and darkens over time. How can I store it properly? A2: Anilines, especially those with electron-donating groups, can be susceptible to oxidation. It is recommended to store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Q3: Are there any one-pot procedures available for this synthesis? A3: While multi-step syntheses are often preferred for their control and purification advantages, it is conceivable to develop a one-pot or telescopic synthesis for this molecule. However, this would require significant optimization to manage the compatibility of reagents and intermediates, and to minimize the accumulation of impurities.
VI. References
-
BenchChem. (2025). Technical Support Center: Synthesis of Benzoxazolone Derivatives.
-
AWS. benzoxazol-2-yl.
-
Organic Chemistry Portal. Benzoxazole synthesis.
-
Hollander, C. W. D. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. 3,536,729.
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC.
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH.
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). MDPI.
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020). Science Primary Literature.
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace.
-
This compound. (n.d.).
-
Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665.
-
Huang, S., Hong, X., Cui, H. Z., Zhou, Q., Lin, Y. J., & Hou, X. F. (2019). N-Methylation of Ortho-Substituted Aromatic Amines With Methanol Catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(iii) Complexes. Dalton Transactions, 48(15), 5072–5082.
-
5-halo-6-nitro-2-substituted benzoxazole compounds. (n.d.). Google Patents.
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed.
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025). PubMed.
-
Method for producing 5-nitro-2aminophenol. (n.d.). Google Patents.
-
3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. (n.d.). NIH.
-
3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. (n.d.). ResearchGate.
-
Nitration Reaction of benzoxazole. (n.d.). ResearchGate.
-
Avoiding over nitration (or generally over-electrophilic substitution). (2021). Sciencemadness Discussion Board.
-
2-METHYL-5-NITRO-1,3-BENZOXAZOLE AldrichCPR. (n.d.). Sigma-Aldrich.
-
Selective and Additive‐Free Hydrogenation of Nitroarenes Mediated by a DMSO‐Tagged Molecular Cobalt Corrole Catalyst. (n.d.). JKU ePUB.
-
5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. (n.d.). PubChem.
-
Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl 2 in various alcohols. (n.d.).
-
The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. (n.d.). ResearchGate.
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.
-
Nitration of benzimidazolone. (2017). ResearchGate.
-
1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. (n.d.).
-
Hollander, C. W. D. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. 3,536,729.
-
N,N-Diethyl-2-((4-(1-methylethoxy)phenyl)methyl)-5-nitro-1H-benzimidazole-1-ethanamine. (n.d.).
-
5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. (n.d.). ResearchGate.
-
AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. (2020).
-
3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. (n.d.). ResearchGate.
-
n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. (n.d.).
-
4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio) - EPA. (n.d.).
-
(4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. (n.d.). PubChem.
-
13182-89-3|2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate - BLDpharm. (n.d.). - BLDpharm*. (n.d.).
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(iii) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. scispace.com [scispace.com]
- 8. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 99584-09-5 [sigmaaldrich.com]
Technical Support Center: Purification of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Introduction: 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic building block crucial in medicinal chemistry and materials science.[1][2] Its utility in downstream applications, particularly in drug development, is critically dependent on its purity. Impurities, often originating from starting materials or synthetic byproducts, can lead to ambiguous biological data and failed experiments. This guide provides field-proven troubleshooting advice and detailed protocols to assist researchers in obtaining this compound with the high degree of purity required for demanding applications.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is a dark, discolored oil or a gummy solid. How can I proceed with purification?
A1: This is a common issue, often caused by polymeric byproducts or residual high-boiling solvents. Direct crystallization or chromatography of such a material is often inefficient.
-
Probable Cause: Incomplete reaction, side reactions leading to polymerization, or trapped solvent (e.g., DMF, DMSO). The amino group can also be susceptible to air oxidation, leading to discoloration.
-
Recommended Solution: Trituration & Acid-Base Extraction
-
Trituration: Attempt to solidify the crude material by trituration. This involves stirring the oil/gum vigorously with a solvent in which the desired product is insoluble but the impurities are soluble. A non-polar solvent like hexanes or diethyl ether is a good starting point. This can often crash out the product as a solid powder, which can then be filtered and further purified.
-
Acid-Base Extraction: If trituration fails, an acid-base workup is highly effective. The basic amino group on your compound allows for selective extraction.
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with aqueous acid (e.g., 1M HCl). Your amine-containing product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >8. Your purified product should precipitate out as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum. This solid is now a much better candidate for final polishing by recrystallization or chromatography.
-
-
Q2: My recrystallization attempt resulted in very low yield or no crystal formation.
A2: This points to an inappropriate choice of solvent system. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Probable Cause:
-
Solvent is too good: The compound is too soluble at room temperature, preventing precipitation upon cooling.
-
Solvent is too poor: The compound does not dissolve sufficiently even when heated, preventing the removal of trapped impurities.
-
Supersaturation: The solution is supersaturated, and crystal nucleation has not occurred.
-
-
Recommended Solutions:
-
Systematic Solvent Screening: Do not commit your entire batch of crude product to one solvent. Test solubility in small vials with various solvents (see Table 1 below).
-
Use a Co-solvent System: If a single solvent is not ideal, a binary solvent system is often effective. Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, ethanol) at an elevated temperature. Then, add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the mixture to cool slowly. This method is highly effective for benzoxazolone-type structures.[3]
-
Induce Crystallization: If crystals do not form from a cooled solution, try scratching the inside of the flask with a glass rod below the solvent line. Alternatively, add a "seed crystal" from a previous successful batch.
-
Q3: During column chromatography, my product is smearing (tailing) down the column or co-elutes with an impurity.
A3: Tailing is characteristic of polar compounds, especially amines, on silica gel. Co-elution means the solvent system lacks sufficient resolving power.
-
Probable Cause:
-
Tailing: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing streaking and poor separation.
-
Co-elution: The polarity of the mobile phase is not optimized to separate compounds with similar Rf values.
-
-
Recommended Solutions:
-
Baseline the Eluent: Add a small amount of a basic modifier to your mobile phase to suppress the interaction with silica. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard practice. This will neutralize the acidic sites on the silica, resulting in sharper peaks and less tailing.
-
Optimize the Mobile Phase: Run analytical Thin Layer Chromatography (TLC) plates first. The ideal solvent system should give your product an Rf value of ~0.3.
-
Start with a non-polar/polar mixture like Hexane/Ethyl Acetate. If the product does not move from the baseline, switch to a more polar system like DCM/Methanol.
-
For fine-tuning, adjust the ratio of the solvents. A gradient elution (gradually increasing the polarity of the mobile phase) during the column run can also effectively separate closely-eluting spots.[4]
-
-
Consider a Different Stationary Phase: If problems persist, consider using a different stationary phase. Alumina (basic or neutral) is often a better choice for purifying basic compounds. Alternatively, reversed-phase silica (C18) with a water/acetonitrile or water/methanol mobile phase can be used.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding these properties is fundamental to designing a purification strategy.
| Property | Value | Source |
| CAS Number | 99584-09-5 | [1][5] |
| Molecular Formula | C₈H₈N₂O₂ | [6][7] |
| Molecular Weight | 164.16 g/mol | [6] |
| Physical Form | Solid | [1][7] |
| Purity (Typical) | >95% | [1][7] |
Q2: What are the most likely impurities I need to remove?
A2: Impurities depend on the synthetic route. A common synthesis involves the cyclization of an aminophenol derivative, followed by modification, or the reduction of a nitro-precursor.
-
Unreacted Starting Materials: For instance, 4-amino-2-hydroxy-N-methylaniline or a related aminophenol.
-
Nitro-Precursor: If the synthesis involves the reduction of 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one, this starting material is a very common impurity. Its yellow color is often a tell-tale sign of its presence.
-
Side-Products: Incomplete cyclization or over-alkylation products.
-
Oxidation Products: The free amino group can be susceptible to air oxidation over time, leading to colored impurities.
Q3: Which purification method should I try first?
A3: The best initial approach depends on the state and approximate purity of your crude material. The following decision tree provides a logical workflow.
Caption: Decision workflow for purifying crude product.
Q4: Can you provide a detailed protocol for recrystallization?
A4: Protocol: Recrystallization from an Ethanol/Water System
This co-solvent system is often effective for moderately polar compounds like this one.[3]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes persistently turbid.
-
Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove the ethanol.
-
Drying: Dry the purified crystals under high vacuum.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good primary solvent. |
| Methanol | 65 | Polar Protic | Similar to ethanol, but may be too strong a solvent. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol, may give better crystals. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for both recrystallization and chromatography. |
| Water | 100 | Very Polar | Likely a good anti-solvent when paired with an alcohol. |
| Toluene | 111 | Non-polar | May be useful for removing non-polar impurities. |
Q5: What is a good starting protocol for flash column chromatography?
A5: Protocol: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate eluent system using TLC. A system that gives an Rf of ~0.3 is ideal. A common starting point for this type of molecule is Hexane/Ethyl Acetate (e.g., starting at 1:1) or DCM/Methanol (e.g., starting at 98:2). Remember to add 0.5% triethylamine to the eluent.
-
Column Packing: Pack a column with silica gel using your starting eluent (the "wet slurry" method is most common).
-
Sample Loading: Dissolve your crude product in a minimum amount of DCM or the eluent. For better resolution, it is preferable to pre-adsorb the compound onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a volatile solvent (like DCM), add a small amount of silica, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions. You can use an isocratic (single solvent mixture) or gradient (increasing polarity over time) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Q6: What are the recommended storage conditions for the purified compound?
A6: The amino group makes the compound susceptible to slow air oxidation and degradation by light.
-
Storage: Store in a tightly sealed amber vial.
-
Atmosphere: For long-term storage, flushing the vial with an inert gas (Nitrogen or Argon) is recommended.
-
Temperature: Store at room temperature or refrigerated (2-8 °C) to slow potential degradation.[1]
Q7: What are the primary safety hazards associated with this compound?
A7: According to the Globally Harmonized System (GHS) classifications, this compound should be handled with care.[6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautions: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. PubChem, National Center for Biotechnology Information.[Link]
-
3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. National Center for Biotechnology Information.[Link]
-
2(3H)-Benzoxazolone. PubChem, National Center for Biotechnology Information.[Link]
- Process for the purification of 3-amino-5-methylisoxazole.
-
4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]
- Preparation method of 3-amino-5-methyl isoxazole.
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI.[Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Center for Biotechnology Information.[Link]
-
5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. PubChem, National Center for Biotechnology Information.[Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. National Center for Biotechnology Information.[Link]
-
Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. ResearchGate.[Link]
- Preparation method of 5-amino-6-methyl benzimidazolone.
- Process for preparing benzoxazolones-(2)and benzothiazolones-(2).
Sources
- 1. This compound | 99584-09-5 [sigmaaldrich.com]
- 2. 5-Amino-2-(1,3-benzoxazol-2-yl)phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound(SALTDATA: FREE) | 99584-09-5 [chemicalbook.com]
- 6. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
stability issues of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one in solution
Welcome to the technical support center for 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. While specific degradation kinetics for this molecule are not extensively published, this guide synthesizes information on the chemical liabilities of the benzoxazolone scaffold with established principles of drug stability testing to offer field-proven insights.
I. Compound Overview and General Handling
This compound is a solid at room temperature.[1] Standard handling procedures should be followed, including the use of personal protective equipment, as it may cause skin, eye, and respiratory irritation.[2] For general use, it should be stored at room temperature.
II. Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[3] The benzoxazolone ring system, in particular, can be susceptible to hydrolysis under certain conditions.
Q2: How stable is this compound in aqueous solutions?
A2: While specific data is limited, benzoxazolone derivatives can undergo hydrolysis, especially under strong acidic or basic conditions. The rate of hydrolysis is pH-dependent. It is recommended to prepare fresh aqueous solutions for experiments and to store stock solutions under appropriate conditions (see Q3).
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in a suitable organic solvent, such as DMSO or ethanol, and stored at -20°C or -80°C in tightly sealed containers, protected from light. Aliquoting the stock solution can prevent repeated freeze-thaw cycles which may accelerate degradation.
Q4: Can I expect degradation of the compound during my experiments at room temperature?
A4: For short-term experiments conducted at or near neutral pH and protected from direct light, significant degradation may not be a major concern. However, for longer incubations or experiments under harsh conditions (e.g., elevated temperatures, extreme pH), the potential for degradation should be considered and evaluated.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products for this compound are not well-documented in the public domain. However, based on the structure, potential degradation pathways could include hydrolysis of the cyclic carbamate to open the benzoxazolone ring. Forced degradation studies are the standard approach to identify likely degradation products.[4][5][6]
III. Troubleshooting Guide for Stability Issues
This section provides a structured approach to identifying and resolving common stability-related problems during your experiments.
Issue 1: Loss of Compound Potency or Inconsistent Results Over Time
Possible Cause: Degradation of this compound in your experimental solution.
Troubleshooting Workflow:
Sources
- 1. 99584-09-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. ajrconline.org [ajrconline.org]
- 6. scispace.com [scispace.com]
Technical Support Center: Synthesis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Welcome to the technical support center for the synthesis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important molecule. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic route to achieve higher yields and purity.
I. Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of this compound proceeds through a two-step sequence:
-
Synthesis of the Nitro Precursor: Formation of 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one from 2-amino-4-nitrophenol.
-
Reduction of the Nitro Group: Conversion of 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one to the final product, this compound.
This guide is structured to address potential issues in each of these critical steps.
Caption: General synthetic route for this compound.
II. Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one
The synthesis of the nitro precursor is a critical step that can introduce impurities that carry through to the final product. The typical procedure involves the cyclization of 2-amino-4-nitrophenol with a carbonylating agent, followed by N-methylation.
Experimental Protocol: Synthesis of 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one
A general procedure involves two main reactions:
-
Cyclization of 2-amino-4-nitrophenol:
-
React 2-amino-4-nitrophenol with a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in an appropriate solvent (e.g., toluene, THF) to form 5-nitro-1,3-benzoxazol-2(3H)-one.
-
-
N-methylation:
-
The resulting 5-nitro-1,3-benzoxazol-2(3H)-one is then methylated at the nitrogen atom using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone).
-
Caption: Two-stage synthesis of the nitro precursor.
Frequently Asked Questions (FAQs) - Nitro Precursor Synthesis
Question 1: My reaction to form 5-nitro-1,3-benzoxazol-2(3H)-one is sluggish and gives a low yield. What could be the cause?
Answer:
Several factors can contribute to a low-yielding cyclization reaction:
-
Purity of 2-amino-4-nitrophenol: The starting material, 2-amino-4-nitrophenol, can contain impurities from its own synthesis (e.g., from the partial reduction of 2,4-dinitrophenol)[1]. These impurities can interfere with the cyclization. It is advisable to use highly pure starting material or to purify it by recrystallization before use.
-
Choice of Carbonylating Agent: The reactivity of the carbonylating agent is crucial. Phosgene is highly reactive but also highly toxic. Safer alternatives like triphosgene or carbonyldiimidazole (CDI) are commonly used. However, their reactivity is lower, and the reaction may require heating or a catalyst.
-
Reaction Conditions: Ensure anhydrous conditions, as water can react with the carbonylating agent and the starting material. The choice of solvent and temperature is also important. Aprotic solvents like THF or toluene are generally preferred.
Question 2: During the N-methylation step, I observe the formation of a significant byproduct. What is it and how can I avoid it?
Answer:
A common side product in the N-methylation of 5-nitro-1,3-benzoxazol-2(3H)-one is the O-methylated isomer, 2-methoxy-5-nitro-1,3-benzoxazole .
Caption: Competing N- and O-methylation pathways.
Causality and Troubleshooting:
The benzoxazolone ring has two potential sites for methylation: the nitrogen atom (N-methylation) and the exocyclic oxygen atom (O-methylation). The selectivity of this reaction is influenced by several factors:
-
Choice of Base and Solvent: The combination of a strong base (like NaH) in a polar aprotic solvent (like DMF) tends to favor O-methylation. Using a weaker base (like K₂CO₃) in a less polar solvent (like acetone) can increase the selectivity for N-methylation. The presence of an electron-withdrawing nitro group can influence the acidity of the N-H proton, making precise control of reaction conditions important[2].
-
Methylating Agent: "Harder" methylating agents like dimethyl sulfate tend to favor O-methylation, while "softer" agents like methyl iodide can show a preference for N-methylation. However, this is a general trend and can be influenced by other reaction parameters.
-
Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for N-methylation.
Identification of the O-methylated impurity:
-
TLC: The O-methylated product is generally less polar than the N-methylated product and will have a higher Rf value.
-
¹H NMR: The chemical shift of the methyl group will be different. In the N-methyl product, the methyl protons will appear as a singlet, typically in the range of δ 3.0-3.5 ppm. The O-methyl protons in the side product will also be a singlet but may appear at a slightly different chemical shift.
-
LC-MS: The two isomers will have the same mass but different retention times.
Question 3: I am seeing an impurity with a mass corresponding to a di-methylated product. How is this possible?
Answer:
While less common, di-methylation can occur, especially if an excess of the methylating agent and a strong base are used. This can lead to the formation of a quaternary ammonium salt or methylation on the aromatic ring, although the latter is less likely under standard methylation conditions. To avoid this, use a stoichiometric amount of the methylating agent and monitor the reaction closely by TLC or HPLC.
Part 2: Reduction of 3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one
The reduction of the nitro group to an amine is the final and often most challenging step in terms of impurity profiling. The choice of reducing agent and reaction conditions can significantly impact the side product profile.
Experimental Protocol: Reduction of the Nitro Group
Common methods for the reduction of aromatic nitro compounds include:
-
Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium formate, hydrazine).
-
Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid).
Frequently Asked Questions (FAQs) - Nitro Reduction
Question 4: My reduction reaction is incomplete, or I am observing the formation of several colored byproducts. What are these impurities and how can I minimize them?
Answer:
The reduction of an aromatic nitro group proceeds through several intermediates. Incomplete reduction or side reactions can lead to the formation of nitroso, hydroxylamine, azo, and azoxy compounds. These are often colored and can be difficult to remove from the final product.
Caption: Reaction pathway for nitro group reduction and formation of dimeric side products.
Common Side Products and Their Formation:
| Side Product | Structure | Formation Mechanism | Troubleshooting |
| 5-Nitroso-3-methyl-1,3-benzoxazol-2(3H)-one | R-NO | Incomplete reduction of the nitro group. | Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring. |
| 5-(Hydroxyamino)-3-methyl-1,3-benzoxazol-2(3H)-one | R-NHOH | Incomplete reduction of the nitroso intermediate. | Similar to the nitroso compound, optimize reaction conditions for complete reduction. |
| 3,3'-Dimethyl-5,5'-azoxybis(1,3-benzoxazol-2(3H)-one) | R-N=N(O)-R | Condensation of the nitroso and hydroxylamine intermediates. | Maintain a sufficient concentration of the reducing agent. This is more common with metal/acid reductions. |
| 3,3'-Dimethyl-5,5'-azobis(1,3-benzoxazol-2(3H)-one) | R-N=N-R | Reduction of the azoxy compound. | Optimize reducing conditions to favor complete reduction to the amine. |
Causality and Troubleshooting:
-
Catalytic Hydrogenation:
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents.
-
Inadequate Hydrogen Supply: Ensure a sufficient supply of hydrogen (either from a gas cylinder or a transfer hydrogenation reagent).
-
Mass Transfer Limitation: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen source.
-
-
Metal/Acid Reduction:
-
Stoichiometry of the Metal: An insufficient amount of the metal will lead to incomplete reduction.
-
pH of the Reaction: The pH of the reaction can influence the formation of dimeric side products. Maintaining acidic conditions is generally important.
-
Identification of Side Products:
-
Color: The formation of colored impurities (often yellow, orange, or red) is a strong indication of the presence of nitroso, azo, or azoxy compounds.
-
TLC/HPLC: These impurities will have different retention times compared to the starting material and the final product.
-
Mass Spectrometry: The molecular weights of these impurities will be different from the desired product. For example, the azoxy and azo compounds will have masses approximately double that of the final amine product, minus the mass of water and hydrogen, respectively.
Question 5: I am using catalytic hydrogenation with Pd/C and I am concerned about dehalogenation if my starting material had a halogen substituent. Is this a valid concern?
Answer:
Yes, this is a very valid concern. Palladium on carbon is known to catalyze the hydrogenolysis of aryl halides (dehalogenation). If your benzoxazolone scaffold contains chloro, bromo, or iodo substituents, you may observe the formation of the dehalogenated product as a significant side product.
Troubleshooting Dehalogenation:
-
Use a Different Catalyst: Raney Nickel is often a better choice for the reduction of nitro groups in the presence of aromatic halogens as it is less prone to causing dehalogenation.
-
Use a Different Reduction Method: Metal/acid reductions (e.g., Fe/HCl or SnCl₂/HCl) are generally compatible with aryl halides and will selectively reduce the nitro group.
III. Summary of Potential Side Products
| Step | Potential Side Product | Reason for Formation |
| Nitro Precursor Synthesis | 2-methoxy-5-nitro-1,3-benzoxazole | O-methylation instead of N-methylation. |
| Di-methylated products | Use of excess methylating agent and strong base. | |
| Impurities from 2-amino-4-nitrophenol | Carried over from the starting material. | |
| Nitro Reduction | 5-Nitroso-3-methyl-1,3-benzoxazol-2(3H)-one | Incomplete reduction. |
| 5-(Hydroxyamino)-3-methyl-1,3-benzoxazol-2(3H)-one | Incomplete reduction. | |
| 3,3'-Dimethyl-5,5'-azoxybis(1,3-benzoxazol-2(3H)-one) | Condensation of intermediates. | |
| 3,3'-Dimethyl-5,5'-azobis(1,3-benzoxazol-2(3H)-one) | Reduction of the azoxy compound. | |
| Dehalogenated product (if applicable) | Hydrogenolysis of aryl halides with certain catalysts. |
IV. Analytical Methods for Impurity Profiling
A robust analytical method is essential for identifying and quantifying side products. A combination of the following techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid in-process monitoring of the reaction progress and detection of major impurities.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of the main product and impurities. A gradient method with a C18 column is typically a good starting point.
-
Mass Spectrometry (MS): For the identification of unknown impurities by determining their molecular weights. LC-MS is a particularly powerful tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated impurities.
V. References
-
Organic Syntheses Procedure for 2-amino-4-nitrophenol. [Link]
-
Synthesis of 2-amino-5-nitrophenol. ResearchGate. [Link]
-
5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one. PMC - NIH. [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]
-
Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. [Link]
-
US Patent 4,743,595 - Process for preparing 2-amino-5-nitrophenol derivatives.
-
N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Welcome to the dedicated technical support guide for the synthesis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Benzoxazolone derivatives are prevalent in pharmacologically active compounds, making robust and optimized synthetic routes critical for drug discovery and development.[1]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction's intricacies. We will explore the causality behind common experimental challenges and offer field-proven solutions to help you navigate the complexities of this synthesis, ensuring reproducibility, high yield, and purity.
Synthetic Strategy Overview
The most reliable and commonly employed pathway to this compound involves a multi-step sequence starting from a commercially available substituted nitrophenol. The general strategy involves the formation of the N-methylated benzoxazolone ring, followed by the reduction of a nitro group to the target amine.
Sources
Technical Support Center: Investigating the Degradation of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Introduction: Welcome to the technical support center for 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. As a novel compound, its intrinsic stability and degradation pathways are not yet extensively documented in scientific literature. This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for investigating its stability. Instead of presenting pre-existing data, this document serves as a comprehensive "how-to" manual, empowering you to design, execute, and troubleshoot forced degradation studies (also known as stress testing) to elucidate the degradation pathways of this molecule.[1][2][3] Understanding how a molecule behaves under stress is a critical component of the drug development process, influencing formulation, packaging, storage conditions, and the development of stability-indicating analytical methods.[2][3][4][5]
Frequently Asked Questions (FAQs): Designing a Forced Degradation Study
This section addresses the foundational questions you might have before initiating a stability investigation for this compound.
Q1: Why are forced degradation studies necessary for a new compound?
A1: Forced degradation studies are intentionally aggressive studies designed to accelerate the chemical degradation of a substance.[2] The primary objectives are:
-
To Identify Degradation Products & Pathways: By subjecting the molecule to harsh conditions, we can generate potential degradation products and begin to map the chemical reactions that cause them (e.g., hydrolysis, oxidation).[2][3][5]
-
To Develop and Validate Stability-Indicating Methods: A stability-indicating analytical method, typically HPLC, must be able to separate and quantify the intact parent compound from all its potential degradation products.[1][2] Forced degradation studies generate these products, which are then used to prove the method's specificity.[2]
-
To Understand the Molecule's Intrinsic Stability: These studies reveal the compound's inherent vulnerabilities, providing crucial insights that guide formulation development, salt form selection, and the definition of proper storage and packaging requirements.[1][5][6]
Q2: What are the typical stress conditions I should apply?
A2: The International Council for Harmonisation (ICH) guidelines recommend a standard set of stress conditions to cover the most common degradation routes.[7] For a comprehensive study on this compound, you should investigate its stability under the following conditions:
-
Hydrolysis: Across a range of pH values (e.g., acidic, neutral, basic).[2]
-
Oxidation: Using an oxidizing agent like hydrogen peroxide.[5]
-
Photolysis: Exposure to a controlled light source that emits both UV and visible light.[5][8][9]
-
Thermal Stress: Exposing the solid compound to high temperatures, both with and without humidity.[1][10]
Q3: How much degradation should I aim for?
A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted target is 5-20% degradation of the parent compound.[11][12]
-
Why this range? Degradation below 5% may not be sufficient to identify and characterize minor degradants. Degradation above 20% can lead to the formation of secondary or tertiary degradation products that may not be relevant to real-world storage conditions, complicating the analysis.[2]
-
What if the compound is very stable? If no degradation is observed after exposure to reasonably aggressive conditions (e.g., refluxing in 1 M HCl for several days), the molecule can be considered stable under those conditions.[2][13] The study report should detail the conditions applied to demonstrate the compound's robustness.[13]
Q4: What analytical techniques are best for monitoring degradation?
A4: The cornerstone of degradation analysis is High-Performance Liquid Chromatography (HPLC) , usually with a UV or Photodiode Array (PDA) detector.[14][15] This technique is ideal for separating the parent compound from its degradation products.[15] To identify the structure of unknown degradants, HPLC is often coupled with Mass Spectrometry (LC-MS) .[14][15] MS provides molecular weight and fragmentation data, which are crucial for structure elucidation.[14]
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide a starting point for your investigation. Scientist's Note: These are general procedures. You will likely need to adjust concentrations, temperatures, and exposure times based on the observed reactivity of this compound. The goal is to achieve the target 5-20% degradation.[11]
Protocol 1: Hydrolytic Degradation
-
Objective: To assess the compound's susceptibility to water-mediated degradation at different pH levels.[2]
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade methanol or acetonitrile
-
Reaction vials
-
-
Procedure:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic co-solvent (e.g., methanol or acetonitrile) if it has low aqueous solubility.
-
Set up three separate reactions by adding an aliquot of the stock solution to:
-
Vial A: 0.1 M HCl
-
Vial B: Purified Water
-
Vial C: 0.1 M NaOH
-
-
Incubate the vials at a controlled temperature, starting at room temperature.[12] If no degradation is observed after 24 hours, increase the temperature to 50-60°C.[12]
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from each vial.
-
For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.
-
Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by HPLC-PDA to determine the percentage of parent compound remaining and the formation of any new peaks.
-
Protocol 2: Oxidative Degradation
-
Objective: To evaluate the compound's sensitivity to oxidation.
-
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC-grade methanol or acetonitrile
-
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add 3% H₂O₂ to the solution. The reaction is typically conducted at room temperature.[11]
-
Protect the solution from light to prevent photo-oxidation.[1]
-
Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours).
-
Analyze samples directly by HPLC-PDA. If the reaction is slow, a higher concentration of H₂O₂ (up to 30%) or gentle heating may be required.[11]
-
Protocol 3: Photolytic Degradation
-
Objective: To assess the compound's stability upon exposure to light, as mandated by ICH Q1B guidelines.[8][9]
-
Materials:
-
This compound (both solid powder and in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (providing both visible and near-UV light).[9]
-
Chemically inert, transparent containers (e.g., quartz cuvettes).
-
Control samples wrapped in aluminum foil.
-
-
Procedure:
-
Place a thin layer of the solid compound in a transparent dish.
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a transparent container.
-
Prepare identical "dark" control samples for both solid and solution, wrapped completely in aluminum foil to shield them from light.
-
Place all samples (exposed and dark controls) in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][16]
-
After the exposure is complete, prepare the solid and solution samples for HPLC analysis and compare them against their respective dark controls. Any new peaks in the exposed samples not present in the dark controls are considered photodegradation products.
-
Protocol 4: Thermal Degradation
-
Objective: To evaluate the stability of the solid compound at elevated temperatures.[10]
-
Materials:
-
This compound solid powder
-
Oven capable of maintaining a constant temperature.
-
Humidity chamber (optional, for thermal/humidity studies).
-
-
Procedure:
-
Place a sample of the solid compound in an open vial or dish.
-
Heat the sample in an oven at a temperature significantly higher than accelerated stability conditions (e.g., start at 70°C).[6]
-
For thermal/humidity studies, place a sample in a chamber at elevated temperature and relative humidity (e.g., 40°C / 75% RH).[7]
-
Maintain a control sample at ambient temperature.
-
After a set period (e.g., 1, 3, 7 days), remove the sample, allow it to cool, and dissolve it in a suitable solvent for HPLC analysis.
-
Compare the chromatogram to the control sample to identify any thermally induced degradants.
-
Visualizing the Process
Workflow for a Forced Degradation Study
Caption: Decision tree for identifying unknown degradation products.
Troubleshooting Guide: HPLC Analysis
During degradation studies, analytical issues are common. This table outlines potential problems, their causes, and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Sample overload.- Inappropriate mobile phase pH. | - Flush the column with a strong solvent or replace it if necessary.<[17]br>- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Baseline Drift or Noise | - Contaminated or improperly degassed mobile phase.- Air bubbles in the pump or detector.- Detector lamp nearing the end of its life. | - Use high-purity, filtered solvents and degas the mobile phase before use.<[17][18]br>- Purge the pump to remove air bubbles.<[18]br>- Check the detector lamp's usage hours and replace if necessary. |
| Inconsistent Retention Times | - Fluctuation in pump flow rate or pressure.- Inconsistent mobile phase composition.- Temperature fluctuations. | - Check for leaks in the system and ensure pump seals are in good condition.<[18]br>- Prepare fresh mobile phase carefully.- Use a column oven to maintain a constant temperature. [18] |
| Poor Mass Balance (<90% or >110%) | - Degradation products do not have a UV chromophore.- Degradant has a significantly different UV response factor than the parent.- Co-elution of peaks.- Adsorption of compound/degradant onto surfaces. | - Use a mass-sensitive detector (e.g., CAD, ELSD) or LC-MS.- Determine the relative response factor for major degradants if possible.- Optimize the HPLC method (gradient, mobile phase) to improve resolution.<[17]br>- Check for recovery issues; consider using different vial types. |
References
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). SSRN. Available at: [Link]
- Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (2015). International Journal of Pharmaceutical Quality Assurance.
-
Alsante, K. M., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences. Available at: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (2023). SSRN. Available at: [Link]
- Comezo, M. L., et al. (2001). Thermal stability and decomposition of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry.
-
Atlas Material Testing Solutions. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. Available at: [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Veeprho. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
- KBN. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]
- Alsante, K. M., et al. (2003). A Stress Testing Benchmarking Study. Pharmaceutical Technology.
- A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology.
-
Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]
-
Boateng, L., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Available at: [Link]
-
Comezo, M. L., et al. (2001). Thermal stability and decomposition of pharmaceutical compounds. ResearchGate. Available at: [Link]
-
TSI Journals. (2023). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Available at: [Link]
-
Pihlar, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]
- Doneanu, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy.
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Campbell, C., et al. (2021). New developments in the pharmaceutical stress testing industry. New Drug Development+Regulatory-Legal. Available at: [Link]
- Baertschi, S. W., et al. (2019).
-
Drug Target Review. (2020). Small molecules to reduce cellular stress identified by HTS. Available at: [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available at: [Link]
-
Puppi, D., et al. (2021). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. Biomacromolecules. Available at: [Link]
-
Puppi, D., et al. (2021). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. ACS Publications. Available at: [Link]
-
O'Connor, S., et al. (2024). Biodegradation of Water-Soluble Polymers by Wastewater Microorganisms: Challenging Laboratory Testing Protocols. Environmental Science & Technology. Available at: [Link]
-
Scribd. Hydrolytic Test of Polymer Degradation. Available at: [Link]
-
Fiveable. Hydrolytic degradation | Polymer Chemistry Class Notes. Available at: [Link]
-
LifeTips. (2026). Strawberry Banana Smoothie Recipe: Science-Backed Prep & Blending Guide. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. article.sapub.org [article.sapub.org]
- 5. rjptonline.org [rjptonline.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. onyxipca.com [onyxipca.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. ijnrd.org [ijnrd.org]
Technical Support Center: A Troubleshooting Guide for Experiments with 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Welcome to the technical support resource for 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered when working with this versatile synthetic intermediate.
Core Compound Characteristics and Safety
This compound is a key building block, particularly in the synthesis of azo dyes and as a scaffold in medicinal chemistry. Its reactivity is primarily centered around the aromatic amino group, which can be readily diazotized and coupled, and the benzoxazolone core, which imparts specific physicochemical properties to the final molecules.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 99584-09-5 |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥95% |
| Storage | Room Temperature, in a dry, well-ventilated place |
Safety and Handling Precautions:
This compound should be handled with care in a laboratory setting.[2]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation.[3]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
Troubleshooting Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, purification, and application of this compound.
Solubility and Solution Preparation
Question: I am having difficulty dissolving this compound for my reaction. What are the best practices for solubilization?
Answer: Like many benzoxazole derivatives, this compound can exhibit limited solubility in aqueous solutions. A systematic approach is recommended to overcome this challenge.
Troubleshooting Workflow for Solubility Issues
Caption: Decision workflow for troubleshooting solubility.
Detailed Steps:
-
pH Adjustment: The primary amino group on the benzene ring is basic. Lowering the pH of your aqueous medium with a non-reactive acid (e.g., dilute HCl) will protonate this amine, forming a more soluble salt.
-
Co-solvents: For organic reactions, test a range of solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often good starting points. For reactions where protic solvents are acceptable, ethanol or methanol can be effective. Gentle warming and sonication can also aid dissolution, but monitor for any compound degradation.
-
For Biological Assays: If the final application is a biological assay, ensure the chosen co-solvent and its final concentration are compatible with your cells or enzymes. It is crucial to run a vehicle control to account for any effects of the solvent.
Issues in Synthesis and Purification
Question: I am synthesizing this compound from its nitro precursor, but my yields are consistently low. What could be the problem?
Answer: The reduction of the nitro group to an amine is a standard transformation, but several factors can lead to low yields.
Common Pitfalls in Nitro Group Reduction:
-
Incomplete Reaction: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or increasing the amount of reducing agent.
-
Catalyst Inactivity: If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is not poisoned. The catalyst may need to be fresh or from a reliable source.
-
Over-reduction: While less common for aromatic nitro groups, aggressive reducing agents or harsh conditions could potentially affect the benzoxazolone ring.
-
Work-up and Purification Losses: The amino-substituted product may have different solubility characteristics than the nitro-substituted starting material. Ensure you are using an appropriate solvent for extraction. Purification by column chromatography is common for these types of compounds; a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.
Question: My purified this compound is discolored. What is the cause and is it a problem?
Answer: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.
Minimizing Discoloration:
-
Inert Atmosphere: During the final stages of purification and while drying, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Storage: Store the purified solid in a tightly sealed container, preferably under an inert atmosphere and protected from light.
-
Impact on Reactions: While minor discoloration may not significantly impact the yield of subsequent reactions, it is always best practice to use the purest possible material. If the discoloration is significant, consider re-purification by column chromatography or recrystallization.
Troubleshooting Downstream Applications: Azo Dye Synthesis
A primary application of this compound is in the synthesis of azo dyes. The following section provides a detailed protocol and troubleshooting guide for a typical diazotization and coupling reaction.
Experimental Protocol: Synthesis of an Azo Dye
This protocol describes the synthesis of a representative azo dye by coupling diazotized this compound with 2-naphthol.
Caption: Workflow for the synthesis of an azo dye.
Step-by-Step Methodology:
-
Diazotization:
-
In a flask, suspend 1.64 g (10 mmol) of this compound in 20 mL of 2 M hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5°C. The resulting clear solution contains the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 25 mL of 1 M sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the cold 2-naphthol solution with constant stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.
-
Dry the purified dye in a vacuum oven.
-
Troubleshooting Azo Dye Synthesis:
Answer: This indicates a failure in either the diazotization or the coupling step.
-
Failed Diazotization:
-
Temperature Control: The most critical parameter for diazotization is maintaining a low temperature (0-5°C).[4] If the temperature rises, the diazonium salt will decompose, often observed by the evolution of nitrogen gas.
-
Incorrect Stoichiometry: Ensure the correct molar ratios of the amine, acid, and sodium nitrite are used.
-
-
Failed Coupling:
-
pH of the Coupling Reaction: The coupling of diazonium salts with phenols requires alkaline conditions to deprotonate the phenol, making it a more active coupling partner. Conversely, coupling with aromatic amines requires slightly acidic conditions. Ensure the pH of your coupling solution is appropriate for the chosen partner.
-
Question: The color of my final product is not what I expected, or my yield is very low due to side products.
Answer: Unwanted side reactions can lead to a mixture of products and lower yields.
-
Self-Coupling: If the pH of the diazonium salt solution is not sufficiently acidic, it can couple with unreacted amine, leading to diazoamino compounds.
-
Decomposition: As mentioned, diazonium salts are unstable at higher temperatures. Always prepare the diazonium salt fresh and use it immediately.
-
Purification: Azo dyes can sometimes be challenging to purify. Column chromatography with a silica gel stationary phase and a suitable eluent system is often effective. Recrystallization from different solvents should also be attempted.
Data Interpretation: What to Expect
While experimental data can vary based on the specific instrumentation and conditions, the following provides a guide to the expected spectroscopic characteristics of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern. N-CH₃: A singlet around 3.3-3.5 ppm. -NH₂: A broad singlet that may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically around 154 ppm. Aromatic Carbons: Multiple signals between 105-150 ppm. N-CH₃ Carbon: A signal around 28-30 ppm. |
| FT-IR (cm⁻¹) | N-H Stretch: Two bands for the primary amine around 3300-3500 cm⁻¹. C=O Stretch: A strong absorption around 1750-1770 cm⁻¹ for the cyclic carbamate. C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region. Aromatic C=C Stretch: Signals in the 1450-1600 cm⁻¹ region. |
| UV-Vis | Absorptions in the UV region are expected due to the aromatic system. The exact λmax will depend on the solvent. |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Benzoxazoles.
- BenchChem. (2025).
- PSIBERG. (2022, July 18). Azo Dyes: History, Uses, and Synthesis.
-
ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
-
NIH. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
-
NIH. (2022). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Retrieved from [Link]
-
Alchem.Pharmtech. CAS 99584-09-5 | 5-Amino-3-methylbenzo[d]oxazol-2(3H)-one. Retrieved from [Link]
-
PubChem. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from [Link]
-
MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
ChemicalRegister. This compound, 95% (CAS No. 99584-09-5) Suppliers. Retrieved from [Link]
- Google Patents. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2).
-
Patsnap. Preparation method of 5-amino-6-methyl benzimidazolone. Retrieved from [Link]
-
Patsnap. Method for producing 5-amino-6-methyl benzimidazolone. Retrieved from [Link]
-
PubMed. (2023, June 28). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]
- Google Patents. US20250034123A1 - A synthesis method of benzoxazole based optical brighteners.
-
PubChem. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. Retrieved from [Link]
-
Pharmaffiliates. CAS No : 95-23-8 | Product Name : 5-Amino-1,3-dihydro-2H-benzimidazol-2-one (BSC). Retrieved from [Link]
- Google Patents. US7501421B2 - Benzoxazole and benzothiazole derivatives as 5-hydroxytryptamine-6 ligands.
-
SpectraBase. 1,3-Benzoxazol-2-ol - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
-
SpectraBase. 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
European Patent Office. EP 0151529 A3 - 5-(Amino or substituted amino)-1,2,3-triazoles. Retrieved from [Link]
-
NIH. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]
Sources
Navigating the Maze of Autofluorescence: A Technical Guide for Researchers
A Note from the Senior Application Scientist:
Our journey into the intricacies of fluorescence microscopy often begins with an ambitious goal: to illuminate a specific target within a complex biological landscape. However, this quest for clarity can be hampered by the pervasive challenge of autofluorescence—the natural emission of light by biological structures that can obscure our desired signal.
This guide was initially conceived to explore the use of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one for minimizing autofluorescence. However, a thorough review of the current scientific literature and available data indicates that this specific compound is not recognized as an agent for this application.
In the spirit of scientific integrity and our commitment to providing actionable, validated solutions, we have pivoted this resource. This technical support center will instead focus on established and effective methods for quenching autofluorescence, providing you with the expertise and practical guidance needed to achieve high-fidelity imaging results. We will delve into the mechanisms of common quenching agents, offer detailed protocols, and provide robust troubleshooting support to help you navigate this common experimental hurdle.
Understanding Autofluorescence: The Sources of Unwanted Signal
Autofluorescence is the intrinsic fluorescence emitted by various biomolecules within a tissue or cell sample. This background "noise" can significantly decrease the signal-to-noise ratio, making it difficult to distinguish the specific fluorescence of your probe from the inherent background. The primary culprits of autofluorescence include:
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are highly autofluorescent, particularly in the blue and green spectra.[1][2][3]
-
Metabolic Co-factors: Molecules like flavins (FAD, FMN) and NADH are naturally fluorescent and can contribute to background signal, especially in metabolically active cells.[4][5]
-
Lipofuscin: These "wear-and-tear" pigments are autofluorescent granules of oxidized proteins and lipids that accumulate in the lysosomes of aging cells, particularly in tissues like the brain and retina.[2][6][7][8][9] Lipofuscin has a broad emission spectrum, making it a particularly challenging source of autofluorescence.[6][7][9]
-
Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[1][2][4] Perfusion of tissues with PBS prior to fixation can help mitigate this issue.[5]
-
Fixation-Induced Fluorescence: Aldehyde fixatives, such as formalin and glutaraldehyde, can react with amines in tissues to create fluorescent products.[1][4][10] This is a significant source of exogenous autofluorescence.[4]
Caption: Major endogenous and exogenous sources of autofluorescence in biological samples.
Troubleshooting Guide: Quenching Autofluorescence
This section addresses common issues encountered when using autofluorescence quenching agents.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Autofluorescence After Treatment | Incomplete quenching due to insufficient incubation time or quencher concentration. The type of autofluorescence is resistant to the chosen quencher (e.g., using a non-lipofuscin quencher for lipofuscin-rich tissue). | Optimize incubation time with the quenching reagent; this may require empirical testing for your specific tissue type.[6][11] Consider switching to a different quenching agent. For lipofuscin, Sudan Black B or TrueBlack™ are often effective.[2][3][8][9] For aldehyde-induced fluorescence, consider a pre-treatment with sodium borohydride.[10] |
| High Background from the Quenching Agent | Aggregates of the quenching agent (e.g., Sudan Black B) precipitating on the tissue. The quencher itself has some fluorescence in the detection channel. | Ensure the quenching solution is freshly prepared and filtered before use, especially for Sudan Black B.[2] Check the emission spectrum of your quencher and ensure it does not overlap with your fluorophore. Some quenchers, like Sudan Black B, can have some fluorescence in the far-red channel.[5] |
| Loss of Specific Fluorescent Signal | The quenching agent is also quenching the signal from your fluorophore. The treatment is too harsh and is damaging the epitope or the fluorophore. | Reduce the incubation time or concentration of the quenching agent.[6][9] Apply the quencher before antibody incubation, though this is not always as effective.[6][8][11] Ensure your fluorophore is compatible with the chosen quencher. Most commercial quenchers are designed to be compatible with common fluorophores.[1] |
| Quencher Washes Away During Staining | Use of detergents in wash buffers after applying the quencher. | Avoid using detergents like Triton X-100 or Tween 20 in wash buffers after the quenching step, as this can remove the quenching agent.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main types of autofluorescence quenching reagents?
There are several types of reagents, with the most common being:
-
Sudan Black B (SBB): A lipophilic dye that is highly effective at quenching lipofuscin-based autofluorescence by masking the fluorescent granules.[2][3][8][9] It is typically dissolved in 70% ethanol.[2][9]
-
Commercial Quenchers (e.g., TrueVIEW™, TrueBlack™, Autofluorescence Eliminator Reagent): These are often aqueous solutions of hydrophilic molecules that bind to fluorescent components like collagen, elastin, and red blood cells through electrostatic interactions.[1][4] They are generally easy to use and compatible with a wide range of fluorophores.[1]
-
Chemical Treatments (e.g., Sodium Borohydride, Copper Sulfate): Sodium borohydride can reduce aldehyde-induced autofluorescence.[10] Copper sulfate has also been shown to reduce lipofuscin autofluorescence.[3][9]
Q2: When in my immunofluorescence protocol should I apply the quenching agent?
This depends on the agent and the sample.
-
Post-Staining (Most Common): Most quenching agents, including commercial kits and Sudan Black B, are applied after the secondary antibody incubation and final washes, just before mounting.[1][6][11] This is generally the most effective approach.
-
Pre-Staining: Some protocols suggest applying the quencher before primary antibody incubation.[6][8][11] This can minimize any potential quenching of your specific signal but may be less effective at reducing overall autofluorescence.[6][11]
Caption: General workflow for incorporating an autofluorescence quenching step in an immunofluorescence protocol.
Q3: Are these quenchers compatible with all fluorophores?
Most commercial quenchers are designed for broad compatibility with common fluorophores like Alexa Fluors, DyLight fluors, and cyanine dyes.[1] However, it's always best to consult the manufacturer's documentation. Sudan Black B can have some intrinsic fluorescence in the far-red spectrum, which should be considered when designing multicolor experiments.[5] It's recommended to run a control slide with just the quencher to check for any background it might introduce in your channels of interest.
Q4: Can I use a quencher on both frozen and paraffin-embedded tissues?
Yes, autofluorescence quenchers are effective on both frozen and formalin-fixed paraffin-embedded (FFPE) tissue sections.[3][4] The source and intensity of autofluorescence may differ between preparation methods, so optimization of the quenching protocol for each may be necessary.
Q5: My tissue has very high lipofuscin content. What is the best approach?
For tissues rich in lipofuscin, such as the brain or aged tissues, a targeted quencher is recommended.[2]
-
TrueBlack™ Lipofuscin Autofluorescence Quencher is specifically designed for this purpose.[2][3][4]
-
Sudan Black B is also a very effective and widely used method for masking lipofuscin.[2][3][8][9]
Experimental Protocol: General Application of a Commercial Autofluorescence Quencher
This protocol provides a general framework. Always refer to the manufacturer's specific instructions for your chosen reagent.
-
Complete Immunofluorescence Staining: Perform your standard immunofluorescence protocol, including fixation, permeabilization, blocking, and primary and secondary antibody incubations with appropriate washes.
-
Final Wash: After incubation with the secondary antibody, wash the sections thoroughly with PBS or a similar buffer.
-
Incubate with Quencher: Immerse the sections in the autofluorescence quenching reagent. Incubation times can range from 30 seconds to 5 minutes at room temperature, depending on the reagent and tissue type.[3][6]
-
Rinse: Gently rinse the sections in PBS. Crucially, avoid using buffers containing detergents from this point onward, as they can strip the quencher from the tissue. [2]
-
Counterstain (Optional): If a nuclear counterstain like DAPI is required, it is typically applied after the quenching step.
-
Mount: Mount the coverslip using an appropriate antifade mounting medium.
-
Image: Proceed with fluorescence microscopy. You may need to increase the exposure time to compensate for a slight reduction in the specific signal, but the overall signal-to-noise ratio should be significantly improved.[1]
References
-
How Quenching Tissue Autofluorescence Works - Lab Manager. (n.d.). Retrieved January 17, 2026, from [Link]
-
Autofluorescence Quenching - Visikol. (2021, September 8). Retrieved January 17, 2026, from [Link]
-
Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. (2023, February 8). International Journal of Molecular Sciences. Retrieved January 17, 2026, from [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu 2+ in Solution - MDPI. (2022, September 22). Retrieved January 17, 2026, from [Link]
-
Autofluorescence Eliminator Reagent, 1 X 50 mL (2160) | MilliporeSigma® (Sigma-Aldrich). (n.d.). Retrieved January 17, 2026, from [Link]
-
Quenching autofluorescence in tissue immunofluorescence - Wellcome Open Research. (2017, September 4). Retrieved January 17, 2026, from [Link]
-
Quenching autofluorescence in tissue immunofluorescence. - Wellcome Open Research. (2017, September 4). Retrieved January 17, 2026, from [Link]
-
Bimolecular fluorescence quenching of benzoxazole/benzothiazole-based functional dyes. (2020, September 1). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Response of strongly fluorescent carbazole-based benzoxazole derivatives to external force and acidic vapors - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
-
Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. (1999, June). Journal of Histochemistry and Cytochemistry. Retrieved January 17, 2026, from [Link]
-
Autofluorescence: Causes and Cures. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 2. Autofluorescence Quenching | Visikol [visikol.com]
- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 4. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Autofluorescence Eliminator Reagent | 2160 [merckmillipore.com]
- 7. thomassci.com [thomassci.com]
- 8. biotium.com [biotium.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. Autofluorescence Eliminator Reagent Autofluorescence Eliminator Reagent for IHC. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Formulation Strategies for 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering aggregation issues with 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one in buffer systems. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges systematically. Our approach is grounded in established principles of formulation science to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Challenge of Aggregation
This compound is a small molecule with a benzoxazolone core, a structure common in compounds with diverse biological activities.[1] Like many aromatic compounds, its planar structure and potential for intermolecular interactions can lead to poor aqueous solubility and a propensity for aggregation in buffer systems. Aggregation can significantly impact experimental outcomes by reducing the effective concentration of the active compound, interfering with assays, and potentially causing inaccurate results.
This guide will walk you through a logical, step-by-step process to identify the root cause of aggregation and provide practical solutions to maintain the solubility and stability of this compound in your desired buffer system.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Aggregation
This section is designed as a decision-making workflow to help you systematically troubleshoot aggregation issues.
Visualizing the Troubleshooting Workflow
The following diagram outlines the key decision points and experimental pathways to address the aggregation of this compound.
Caption: Key factors influencing the aggregation of this compound.
References
-
PharmaCompass.com. (n.d.). Pharmaceutical Formulation Excipients for Primary amine. Retrieved from [Link]
- Google Patents. (2018). WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations.
-
American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Retrieved from [Link]
-
ResearchGate. (2014). Why does Phosphate buffer increase the water solubility of PAHs?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Retrieved from [Link]
-
Protheragen. (n.d.). Stabilizer Excipients. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. 4(3), 914-923. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2(3H)-Benzoxazolone. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H). Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-3-methylisoxazole. Retrieved from [Link]
Sources
Validation & Comparative
analytical methods for 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one purity
An Expert's Comparative Guide to Purity Analysis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like this compound, a key building block in medicinal chemistry, rigorous and reliable purity assessment is paramount. Impurities, even in trace amounts, can alter biological activity, introduce toxicity, or compromise the stability of the final product.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Central Role of Orthogonal Analytical Methods
No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, employing multiple methods with different chemical and physical principles. This ensures that impurities missed by one technique are detected by another. For this compound, a comprehensive strategy typically involves a primary separation technique for quantification, complemented by spectroscopic methods for identity confirmation and a classical chemistry technique for an absolute assay value.
Caption: General workflow for orthogonal purity analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the cornerstone for purity determination of non-volatile organic compounds like this compound. Its high resolving power allows for the separation of the main component from closely related structural impurities and degradation products.
Causality Behind the Method: The choice of a reversed-phase (RP-HPLC) method is logical due to the moderate polarity of the molecule. A C18 stationary phase provides a nonpolar surface that retains the compound based on hydrophobic interactions. The mobile phase, a mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile or methanol), is used to elute the compound. Adding an acid like formic or trifluoroacetic acid to the mobile phase is crucial.[1] It protonates the basic amino group on the analyte, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the stationary phase.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) to retain the analyte.
-
Ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the analyte and any less polar impurities.
-
Hold at high organic content for several minutes to wash the column.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Maintaining a constant temperature ensures reproducible retention times).
-
Detection: UV at 254 nm or DAD for multi-wavelength analysis.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
-
Purity Calculation: Purity is typically determined by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Trustworthiness: This method is self-validating through system suitability tests (SSTs). Before sample analysis, multiple injections of a standard are performed to check for reproducibility of retention time, peak area, and theoretical plates. The gradient elution ensures that impurities with a wide range of polarities can be detected.
Gas Chromatography (GC): Assessing Volatile Impurities
While HPLC is the primary tool, Gas Chromatography is indispensable for detecting and quantifying volatile or semi-volatile impurities that may be present, such as residual solvents from the synthesis or volatile by-products.[2] The benzoxazolone core is thermally stable enough for GC analysis.[3]
Causality Behind the Method: The compound is introduced into a heated injection port where it vaporizes. An inert carrier gas (mobile phase) sweeps the vaporized sample onto a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A nonpolar column (e.g., 5% phenyl methylpolysiloxane) is a good starting point for general-purpose screening of organic molecules.[3]
Experimental Protocol: GC with Flame Ionization Detection (FID)
-
Instrumentation: Gas chromatograph with a split/splitless injector, capillary column, and FID.
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~1 mg/mL.
-
Analysis: The FID is highly sensitive to organic compounds. Purity relative to non-volatile components cannot be determined, but the method is excellent for quantifying volatile impurities against known standards.
Caption: Logical comparison of chromatographic separation principles.
Spectroscopic Methods: Identity and Structural Purity
Spectroscopic techniques are generally not used for primary purity quantification but are essential for confirming the identity of the main peak and characterizing impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the molecular structure.[1] The purity can be estimated by comparing the integrals of signals from the compound to those of a known, high-purity internal standard (quantitative NMR or qNMR). More commonly, the absence of unexpected signals in a high-resolution spectrum provides strong evidence of high purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups (e.g., N-H stretch of the amine, C=O stretch of the oxazolone ring).[5] While not quantitative, a comparison to a reference spectrum can quickly identify a gross mismatch or major contamination.
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS), MS provides the molecular weight of the compound and its fragments.[3][4] This is invaluable for confirming the identity of the main peak and for identifying unknown impurity peaks based on their mass-to-charge ratio.
Titrimetry: An Absolute Assay Method
Titration offers a simple, inexpensive, and absolute method for determining the assay (a measure of purity based on a specific reactive group). It is based on stoichiometry and does not rely on comparison to a reference standard of the same material.
Causality Behind the Method: The primary aromatic amine group on this compound is basic and can be titrated with a strong acid. Because the amine is a weak base, the titration must be performed in a non-aqueous solvent (e.g., glacial acetic acid) to enhance its basicity and achieve a sharp endpoint. Perchloric acid is a common titrant for this purpose.[6][7]
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Instrumentation: Autotitrator with a pH electrode suitable for non-aqueous solutions.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.
-
Solvent: Glacial acetic acid.
-
Procedure:
-
Accurately weigh about 150 mg of the sample into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with 0.1 N perchloric acid, recording the potential (mV) as a function of titrant volume.
-
The endpoint is determined from the point of maximum inflection on the titration curve (first or second derivative).
-
-
Calculation: The percent assay is calculated based on the volume of titrant consumed, its normality, the sample weight, and the molecular weight of the analyte (164.16 g/mol ).[8]
Trustworthiness: This method provides an absolute assay value (e.g., 99.5% w/w), which is different from the relative purity (e.g., 99.5% area) given by HPLC. It is an excellent orthogonal check, as it is insensitive to impurities that do not have a basic group. However, it will not distinguish between the target analyte and other basic impurities.
Comparison Summary
| Method | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between liquid mobile and solid stationary phases | Quantitative purity and impurity profiling | High resolution, high sensitivity, applicable to a wide range of impurities | Requires a reference standard for quantification of specific impurities; relative purity by area % |
| GC-FID | Differential partitioning between gas mobile and solid/liquid stationary phases | Analysis of volatile impurities and residual solvents | Excellent for volatile compounds, very high sensitivity (FID) | Not suitable for non-volatile or thermally labile compounds; analyte must be vaporized |
| NMR | Nuclear spin transitions in a magnetic field | Structural confirmation and identification | Provides detailed structural information; can be quantitative (qNMR) with an internal standard | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret |
| Titrimetry | Stoichiometric chemical reaction (acid-base) | Absolute assay determination (% w/w) | Inexpensive, absolute method, high precision | Not selective; titrates all basic impurities along with the analyte; less sensitive |
Conclusion
A comprehensive and trustworthy assessment of the purity of this compound requires a multi-faceted approach. Reversed-phase HPLC stands as the primary method for its ability to separate and quantify a broad range of potential impurities. This should be complemented by GC analysis to ensure the absence of volatile contaminants. For absolute content, a non-aqueous titration provides a robust, orthogonal value based on chemical reactivity. Finally, NMR and MS are indispensable for unequivocally confirming the structure of the main component, thereby ensuring that the reported purity corresponds to the correct molecule. By integrating these methods, researchers and developers can build a complete and reliable purity profile, ensuring the quality and integrity of their work.
References
- Scribd. Titrimetric Analysis of Amino Acids and Peptides.
-
ResearchGate. (PDF) Titrimetric Determinations of Some Amino Acids. Available from: [Link]
- TutorChase. How can spectroscopy be used to assess purity?.
-
MDPI. Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Available from: [Link]
- Unknown Source. Determination and Identification of Fundamental Amino Acids by Thermometric Titration and Nuclear Magnetic Resonance Spectroscopy.
-
Elsevier. An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. Available from: [Link]
-
ACS Publications. Quantitative Determination of Amino Acids by Iodometric Titration of Their Copper Salts-Reinvestigation of the Method of Pope and Stevens. Available from: [Link]
-
DOKUMEN.PUB. Spectroscopic Methods in Organic Chemistry [3 ed.]. Available from: [Link]
-
Science and Education Publishing. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Available from: [Link]
-
Fiveable. Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. Available from: [Link]
-
YouTube. IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds. Available from: [Link]
-
PubChem. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Available from: [Link]
-
MDPI. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Available from: [Link]
-
OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available from: [Link]
-
SIELC Technologies. Separation of 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column. Available from: [Link]
-
Googleapis.com. SYNTHESIS AND CHARACTERIZATION OF IMPURITY F IN 4- AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Available from: [Link]
- Unknown Source.
-
The Pharma Innovation. Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. Available from: [Link]
-
ResearchGate. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Available from: [Link]
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Google Patents. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
-
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]
-
NIH. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the 1H NMR Analysis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one: A Comparative Approach
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Benzoxazole derivatives are known for a wide range of biological activities, including antitumor and antibacterial properties[1]. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the cornerstone of this process.
This document moves beyond a simple spectral interpretation, offering a comparative analysis grounded in the principles of chemical structure and substituent effects. We will dissect the predicted spectrum, compare it with related analogues, and place the ¹H NMR data within the broader context of a multi-technique analytical workflow.
Predicted ¹H NMR Profile of this compound
Without an experimental spectrum readily available, a robust prediction can be formulated based on established principles of substituent effects on aromatic systems. The chemical structure, with protons labeled for discussion, is shown below.
The benzene ring is substituted with three groups: an amino group (-NH₂), an ether oxygen (-O-), and an amide nitrogen (-N(CH₃)-). The -NH₂ and -O- groups are strong electron-donating groups (EDGs) that increase electron density on the ring, causing the attached protons to be shielded (shifted to a lower ppm, or upfield). The amide group is resonance-stabilized and its overall electronic effect is more complex, but the primary influence on the aromatic protons comes from the potent EDGs.
Based on these principles, a predicted ¹H NMR spectrum in a solvent like DMSO-d₆ (which is ideal for observing exchangeable N-H protons) is summarized below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-7 | ~6.8 - 7.0 | Doublet (d) | Jortho = 7-10 Hz | 1H | Ortho to the ether oxygen and meta to the amino group. Experiences significant shielding. |
| H-6 | ~6.3 - 6.5 | Doublet of Doublets (dd) | Jortho = 7-10 Hz, Jmeta = 2-3 Hz | 1H | Ortho to the amino group and ortho to H-7. Experiences the strongest shielding. |
| H-4 | ~6.5 - 6.7 | Doublet (d) | Jmeta = 2-3 Hz | 1H | Meta to the amino group and ortho to the amide nitrogen. Appears as a narrow doublet due to small meta coupling. |
| N-CH₃ | ~3.2 - 3.4 | Singlet (s) | N/A | 3H | A typical chemical shift for an N-methyl group in a cyclic amide system. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | 2H | Exchangeable protons. The chemical shift is variable and dependent on solvent, concentration, and temperature. |
Comparative Analysis: The Impact of the Fused Ring
To appreciate the electronic contributions of the benzoxazolone core, it is instructive to compare the predicted shifts of our target molecule with the experimental data for a simpler analogue, 4-Aminobenzoic acid. While not a perfect match, it contains an amino group and a carbonyl-containing group attached to a benzene ring.
| Compound | H ortho to -NH₂ (ppm) | H meta to -NH₂ (ppm) |
| This compound (Predicted) | H-6: ~6.3-6.5 | H-4: ~6.5-6.7; H-7: ~6.8-7.0 |
| 4-Aminobenzoic acid (Experimental, DMSO-d₆)[2] | ~6.57 | ~7.65 |
Analysis of Comparison:
-
Upfield Shift: The protons on the benzoxazolone ring are predicted to be significantly upfield compared to 4-aminobenzoic acid. This is primarily due to the additional strong electron-donating effect of the ether oxygen (-O-) in the fused ring, which is absent in the benzoic acid analogue.
-
Splitting Pattern Complexity: The trisubstituted pattern of the benzoxazolone leads to a more complex and informative splitting pattern (d, dd, d) compared to the simple pair of doublets seen in a para-disubstituted compound like 4-aminobenzoic acid[3]. This allows for unambiguous assignment of each aromatic proton.
A Holistic Analytical Approach: Corroborating Data from Other Techniques
While ¹H NMR is powerful, a comprehensive characterization relies on multiple analytical techniques. Here’s how other methods would support the structural elucidation of this compound.
| Analytical Technique | Expected Key Data & Insights |
| ¹³C NMR | - Carbonyl Carbon (C-2): ~150-160 ppm, a key indicator of the oxazolone ring. - Aromatic Carbons: 6 distinct signals, with carbons attached to heteroatoms (C-5, C-7a, C-3a) shifted downfield. Carbons ortho/para to the -NH₂ group will be shielded. - Methyl Carbon (N-CH₃): ~25-35 ppm. |
| IR Spectroscopy | - N-H Stretch: Two sharp peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂). - C=O Stretch: A strong absorption around 1750-1770 cm⁻¹ for the cyclic amide (lactone-like) carbonyl. - C-N Stretch: Around 1200-1350 cm⁻¹. - C-O Stretch: Around 1000-1300 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 164.16, corresponding to the molecular weight of C₈H₈N₂O₂[4][5]. High-resolution MS would confirm the elemental composition. - Fragmentation Pattern: Analysis of fragment ions can help confirm the connectivity of the benzoxazolone core. |
Experimental Protocols
To ensure high-quality, reproducible data, the following protocols are recommended. These protocols represent a self-validating system, where proper execution minimizes artifacts and ensures data integrity.
Protocol 1: Sample Preparation for ¹H NMR
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and, crucially, to slow down the proton exchange of the -NH₂ group, often allowing it to be observed as a distinct, albeit broad, signal[6].
-
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent shimming issues and line broadening.
-
Standard Addition: For precise quantitative analysis (qNMR), a known amount of an internal standard (e.g., maleic acid) would be added. For routine characterization, this is not required.
Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
-
Parameter Setup:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): ~2-5 seconds. A longer delay ensures full relaxation for accurate integration.
-
Number of Scans (NS): 8 to 16 scans is typically sufficient for a sample of this concentration.
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a gentle exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Phase the spectrum manually to achieve a flat baseline.
-
Reference the spectrum by setting the residual DMSO peak to 2.50 ppm.
-
Integrate all signals and pick the peaks.
-
Advanced Spectral Interpretation: Decoding the Aromatic System
The trisubstituted aromatic ring presents an AMX spin system, where each proton is coupled to the others with different coupling constants. Understanding these couplings is key to definitive assignment.
-
H-7: This proton is coupled only to H-6 via an ortho coupling (Jortho ≈ 7-10 Hz). Therefore, it will appear as a clean doublet.
-
H-6: This proton is coupled to H-7 (Jortho) and to H-4 (Jmeta ≈ 2-3 Hz). This will result in a doublet of doublets.
-
H-4: This proton is coupled only to H-6 via a meta coupling (Jmeta). It will appear as a doublet with a smaller splitting constant than H-7.
This predictable pattern of coupling allows for a confident assignment of all three aromatic protons, starting from the most shielded signal (H-6) and working across the system.
References
-
University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
-
Moser, A. (2008). Identifying a monosubstituted benzene fragment in a ¹H NMR spectrum. ACD/Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Supplementary Information on Synthesis of 2-substituted 1H-benzimidazoles/benzoxazoles/benzothiazoles. (n.d.). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). IR and ¹H NMR characteristics of the compounds. Retrieved from [Link]
-
Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for Azidation of anilines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR analysis of the products of the reaction of 25 mm oxazolone. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (1999). ¹H NMR Spectra of Some Amidrazone Derivatives. Retrieved from [Link]
-
MDPI. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). ¹H and ¹³C NMR Spectra of Substituted Benzoxazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Retrieved from [Link]
-
International Journal of Advanced Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from [Link]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Choosing the Right Ionization Technique: A Comparative Analysis
An In-Depth Guide to the Mass Spectrometry of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one: A Comparative Analysis for Drug Development Professionals
As a potential pharmacophore and key intermediate in medicinal chemistry, the robust characterization of this compound is paramount. Mass spectrometry (MS) stands as the definitive technique for confirming its molecular identity and elucidating its structure. This guide provides a comparative analysis of mass spectrometry techniques, offering field-proven insights into experimental design and data interpretation for this specific molecule.
The structural and chemical properties of this compound are central to selecting the appropriate MS methodology. With a molecular weight of 164.16 g/mol and the presence of a polar primary amine and a heterocyclic core, the molecule is well-suited for a variety of ionization techniques.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [1][2] |
| Average Molecular Weight | 164.16 g/mol | [1] |
| Monoisotopic Mass | 164.058577502 Da | [1][3] |
| CAS Number | 99584-09-5 | [1][5] |
| Physical Form | Solid | [2][4] |
| Topological Polar Surface Area | 55.6 Ų | [1] |
The first and most critical decision in the mass spectrometric analysis of any compound is the choice of ionization method. This choice dictates the nature of the resulting mass spectrum—whether it is rich in structural fragments or dominated by an intact molecular ion. The selection process is a balance between generating sufficient fragmentation for structural confirmation and preserving the molecular ion for unambiguous molecular weight determination.
Caption: A generalized workflow for the mass spectrometric analysis of a small molecule.
Hard Ionization vs. Soft Ionization
Ionization techniques are broadly categorized as "hard" or "soft."[6]
-
Hard Ionization , such as Electron Ionization (EI), imparts high energy to the analyte molecule, leading to extensive and often complex fragmentation.[7][8] This is invaluable for structural elucidation, as the fragment patterns serve as a molecular fingerprint. However, the high energy can sometimes lead to the complete absence of the molecular ion, complicating molecular weight confirmation.[9]
-
Soft Ionization techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), use significantly less energy.[7] This minimizes fragmentation, typically yielding a spectrum dominated by the intact molecular ion, often as a protonated species ([M+H]⁺) or other adducts. This is ideal for accurate mass determination and quantitative studies.
Caption: Decision tree for selecting the optimal ionization method for a small molecule.
Comparison for this compound
| Technique | Principle | Expected Result for Analyte | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the gaseous analyte, causing electron ejection and fragmentation.[10][11] | Molecular ion (M⁺˙) at m/z 164.06. Extensive fragmentation. | Provides a detailed fragmentation pattern for structural confirmation. Libraries of EI spectra are available for comparison.[10] | The molecular ion may be weak or absent. Requires the analyte to be volatile and thermally stable. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid solution, creating an aerosol of charged droplets that yield gaseous ions.[7] | Strong protonated molecule ([M+H]⁺) at m/z 165.07. Minimal fragmentation in full scan mode. | Excellent for polar molecules.[11] Easily coupled with Liquid Chromatography (LC-MS). High sensitivity. | Susceptible to ion suppression from salts and other matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | The analyte solution is vaporized in a heated tube and ionized via corona discharge.[11] | Protonated molecule ([M+H]⁺) at m/z 165.07. | Tolerates higher flow rates and less pure samples than ESI. Good for moderately polar and semi-volatile compounds.[7] | Lower sensitivity for highly polar or non-volatile compounds compared to ESI. Thermal degradation can occur. |
For this compound, with its polar amine functional group, ESI is the superior choice for routine analysis , particularly when coupled with LC for separation from impurities or metabolites. It will reliably produce a strong [M+H]⁺ ion, confirming the molecular weight with high confidence. EI would be a valuable secondary technique for absolute structural confirmation if a reference spectrum is needed, assuming the compound can be volatilized without degradation.
Experimental Protocol and Fragmentation Analysis
A self-validating protocol involves not just identifying the parent ion but also confirming its structure through fragmentation. Tandem mass spectrometry (MS/MS) is the definitive method for this.
Suggested LC-MS/MS Protocol (ESI)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Formic acid is crucial for promoting protonation in positive ion mode ESI.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full scan (m/z 50-300) to identify the parent ion, followed by a product ion scan (MS/MS) of the target precursor ion (m/z 165.1).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Gas Temperature: 300 - 350 °C.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.
-
Fragmentation Pathway Analysis
The fragmentation of benzoxazolone derivatives often involves characteristic losses related to the heterocyclic ring. For the [M+H]⁺ ion of this compound (m/z 165.1), a plausible fragmentation pathway can be proposed.
Caption: Proposed major fragmentation pathways for protonated this compound.
Analysis of Key Fragments:
-
Loss of Carbon Monoxide (CO): A common fragmentation for cyclic carbonyl compounds. The loss of 28 Da from the parent ion (m/z 165.1 → 137.1) would indicate the cleavage of the carbonyl group from the oxazolone ring.
-
Loss of Isocyanic Acid (HNCO): Cleavage of the N-C=O bond can result in the neutral loss of HNCO (43 Da), leading to a fragment at m/z 122.1. This is a characteristic fragmentation for structures containing a urea or carbamate-like moiety.
-
Loss of the N-methyl Group: Subsequent fragmentation of the m/z 137.1 ion could involve the loss of the methyl group and adjacent nitrogen, though this is less common than the primary ring cleavages.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |
| 165.1 | 137.1 | 28.0 | Carbon Monoxide (CO) |
| 165.1 | 122.1 | 43.0 | Isocyanic Acid (HNCO) |
| 137.1 | 106.1 | 31.0 | Methylnitrene (CH₃N) |
Conclusion and Recommendations
The mass spectrometric characterization of this compound is a straightforward process when the correct analytical strategy is employed.
-
For Routine Identification and Quantification: LC-ESI-MS is the recommended method. It provides excellent sensitivity and reliably generates the protonated molecular ion ([M+H]⁺ at m/z 165.1) for unambiguous molecular weight confirmation.
-
For Definitive Structural Elucidation: Tandem mass spectrometry (MS/MS) of the ESI-generated [M+H]⁺ ion is essential. The resulting fragmentation pattern, featuring characteristic losses of CO and HNCO, provides a structural fingerprint that validates the molecule's identity.
-
For Orthogonal Confirmation: If available, GC-EI-MS can provide complementary data. The extensive fragmentation pattern generated by EI can be matched against spectral libraries and offers an orthogonal method for structural confirmation, provided the analyte is sufficiently volatile.
By leveraging a combination of soft ionization for molecular weight determination and tandem MS for fragmentation analysis, researchers can characterize this compound with the highest degree of confidence, ensuring the integrity of their downstream applications in drug discovery and development.
References
-
Kangani, C. O., Kelley, D. E., & Evans, R. W. (2007). Synthesis and Mass Spectrometry of Benzoxazoline, Dimethyloxazoline and 4-phenyloxazoline Derivatives of Polyunsaturated Fatty Acids. Rapid Communications in Mass Spectrometry, 21(13), 2129-36. Available from: [Link]
-
Shu, Y. (1986). Application of Mass Spectra Isotope to Interpret the Derivatives of the Benzoxazolone. Journal of Chinese Mass Spectrometry Society, 7(1), 28-28. Available from: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. Available from: [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Available from: [Link]
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. Available from: [Link]
-
Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. PubChem Compound Database. Available from: [Link]
-
Zhang, Y., et al. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry, 90(24), 14353–14359. Available from: [Link]
-
Bonnington, L. S., Barcelò, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-1066. Available from: [Link]
-
G, S., & K, M. M. (2001). Mass spectral study of isomeric benzoxazolinones by electron ionisation. ResearchGate. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 14(11), 4783. Available from: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. Available from: [Link]
-
Tancevski, V., et al. (2018). 5-Amino-3-(diethylamino)-5H-benzo[10][11]imidazo[1,2-b][8][10][12]thiatriazine 1,1-Dioxide. Molbank, 2018(4), M1022. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available from: [Link]
-
Aydın, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E, 68(Pt 6), o1544–o1545. Available from: [Link]
Sources
- 1. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 99584-09-5 [sigmaaldrich.com]
- 5. This compound(SALTDATA: FREE) | 99584-09-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 12. Synthesis and mass spectrometry of benzoxazoline, dimethyloxazoline and 4-phenyloxazoline derivatives of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one and Its Analogs for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzoxazolone scaffold stands out as a "privileged" structure, consistently appearing in a diverse array of biologically active compounds.[1] This guide offers an in-depth comparative analysis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one and its structurally similar analogs. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel therapeutics. This document will delve into the synthesis, physicochemical properties, and multifaceted biological activities of these compounds, supported by experimental data and detailed protocols.
Introduction to the Benzoxazolone Scaffold
The benzoxazolone nucleus is a bicyclic heterocyclic system that has garnered significant attention in pharmaceutical research due to its versatile pharmacological profile. Its unique structural and electronic properties allow for a wide range of chemical modifications, enabling the fine-tuning of its biological activity.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, and potent interactions with various receptors and enzymes.[1][2][3]
This guide will specifically focus on this compound and its positional isomers, exploring how subtle changes in the position of the amino group on the benzene ring can significantly impact their biological effects. Understanding these structure-activity relationships (SAR) is paramount for the development of selective and potent drug candidates.
Synthesis and Physicochemical Properties
A crucial aspect of drug design is the understanding of a compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparison of key physicochemical parameters for this compound and its positional isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₈H₈N₂O₂ | 164.16 | 1.2 |
| 6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one | C₈H₈N₂O₂ | 164.16 | 1.1 |
| 7-Amino-3-methyl-1,3-benzoxazol-2(3H)-one | C₈H₈N₂O₂ | 164.16 | 1.3 |
Note: LogP values are predicted and can vary based on the algorithm used.
Comparative Biological Activities
The benzoxazolone scaffold has been explored for a multitude of biological targets. This section will compare the reported activities of this compound and its analogs in three key areas: anticancer, antimicrobial, and as ligands for the Translocator Protein (TSPO).
Anticancer Activity
Numerous benzoxazolone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][6] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[5]
The following table summarizes the available in vitro anticancer activity data for various benzoxazolone derivatives, highlighting the influence of different substitution patterns. While specific data for this compound is limited, the presented data for related compounds provides valuable insights into the potential of this chemical class.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Aryl-3-amino-1,3,4-oxadiazole-2(3H)-thiones | HCT116 (Colon), MCF7 (Breast), HUH7 (Liver) | Varies | [7] |
| 2-Substituted-1,3-benzoxazole derivatives | MCF-7 (Breast), KB (Oral), Hop62 (Lung), A549 (Lung) | <0.1 - >100 | [8] |
| 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives | A549 (Lung), HCC1937 (Breast), MDA-MB-468 (Breast) | 2.6 - >50 | [9] |
| Acetylated 5-aminosalicylate-thiazolinone hybrids | Various | <1 - >13 | [10] |
Mechanism of Action: A Deeper Look
The anticancer effects of benzoxazolone derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells. Studies have shown that these compounds can activate key executioner proteins of the apoptotic cascade, such as caspases.[5]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against both bacteria and fungi.[3][11]
The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values for various benzoxazolone derivatives against a panel of clinically relevant microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Substituted benzoxazole derivatives | S. pyogenes, S. aureus, P. aeruginosa, E. coli, A. clavatus, C. albicans | Varies | [11] |
| 1,3-bis(aryloxy)propan-2-amines | S. pyogenes, E. faecalis, S. aureus | 2.5 - 10 | [12] |
| 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives | B. cereus, B. subtilis, S. aureus, E. coli, P. aeruginosa | 12.5 - 100 | [13] |
Translocator Protein (TSPO) Ligand Binding
The 18 kDa Translocator Protein (TSPO) is a mitochondrial protein that is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation.[5][14] Benzoxazolone derivatives have been investigated as potent and selective ligands for TSPO, with potential applications in the diagnosis and treatment of neuroinflammatory and psychiatric disorders.[2][14]
The binding affinity of these compounds to TSPO is typically determined through radioligand binding assays, with the inhibition constant (Ki) being a key parameter for comparison.
| Compound/Derivative | TSPO Binding Affinity (Ki, nM) | Reference |
| -PK11195 (Reference Ligand) | 2.9 (human) | [5] |
| Acetamidobenzoxazolone derivatives | Varies | [14][15] |
| Benzoxazolone derivatives | Varies | [2] |
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed step-by-step methodologies for key in vitro assays are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate vehicle controls (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique to determine the MIC.[17]
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The structure-activity relationship studies, although still in their early stages for this specific compound, highlight the importance of the substitution pattern on the benzoxazolone core for modulating activity and selectivity. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and development of novel benzoxazolone-based therapeutics. The versatility of this scaffold, coupled with the potential for diverse biological targeting, ensures that it will remain an area of active investigation in the years to come.
References
- Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging. PubMed Central. [Link]
- MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
- Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. PubMed. [Link]
- IC 50 value for tested compounds 5a-5k against cancer cell lines. ResearchGate. [Link]
- MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. ResearchGate. [Link]
- Modified benzoxazolone derivative as 18-kDa TSPO ligand. PubMed. [Link]
- Modified benzoxazolone derivative as 18 kDa TSPO Ligand. ResearchGate. [Link]
- Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. [Link]
- Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]
- Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. PubMed. [Link]
- Schematic representation of a systematic classification of TSPO ligands and their major drawbacks. ResearchGate. [Link]
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
- Preparation method of 5-aminobenzimidazole.
- EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. [Link]
- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
- Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. Nature. [Link]
- Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol- 2(3H)-one Derivatives. Semantic Scholar. [Link]
- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health. [Link]
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Institutes of Health. [Link]
- International Journal of Drug Development & Research | April-June 2010 | Vol. 2 | Issue 2 | ISSN 0975-9344 Available online. IT Medical Team. [Link]
- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. National Institutes of Health. [Link]
- Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI. [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. shura.shu.ac.uk [shura.shu.ac.uk]
- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Modified benzoxazolone derivative as 18-kDa TSPO ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Neuroprotective Activity of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one in a Lipopolysaccharide-Induced Neuroinflammation Model
Abstract
The increasing prevalence of neurodegenerative diseases necessitates the development and rigorous validation of novel neuroprotective compounds. This guide presents a comprehensive framework for validating the therapeutic potential of a promising benzoxazolone derivative, 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, in a contemporary in vitro model of neuroinflammation. We detail the rationale for utilizing a lipopolysaccharide (LPS)-stimulated microglial cell model, provide a self-validating experimental protocol, and objectively compare the compound's efficacy against the well-established anti-inflammatory agent, Dexamethasone. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between promising preclinical data and robust, reproducible validation.
Introduction: The Case for a New Neuroprotective Agent and a Relevant Validation Model
Neuroinflammation, primarily mediated by the brain's resident immune cells, the microglia, is a critical pathological feature in a host of neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[1][2][3] Chronically activated microglia release a barrage of pro-inflammatory cytokines, chemokines, and reactive oxygen species, creating a neurotoxic environment that contributes to neuronal dysfunction and death.[4][5] Therefore, compounds that can modulate microglial activation represent a promising therapeutic strategy.
The benzoxazole nucleus is a heterocyclic scaffold known to be present in compounds with a wide range of biological activities, including analgesic and anti-inflammatory properties.[6] this compound is a novel derivative of this class that warrants investigation for its neuroprotective potential. However, to accurately assess its efficacy, a validation model that recapitulates key aspects of the disease pathology is essential.
Traditional screening models often fall short, failing to replicate the complex cellular interactions of the brain.[7] To address this, we propose the use of an in vitro neuroinflammation model based on the immortalized murine microglial cell line, BV-2, stimulated with bacterial lipopolysaccharide (LPS).[8][9] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia through the Toll-like receptor 4 (TLR4) signaling pathway, effectively mimicking the inflammatory cascade seen in neurodegenerative conditions.[1][3][4] This model provides a robust, reproducible, and high-throughput platform to validate the anti-inflammatory and neuroprotective effects of our lead compound.
The Validation Workflow: A Step-by-Step Guide
The following workflow is designed to be a self-validating system, incorporating essential controls to ensure the integrity and reproducibility of the data.
Caption: Experimental workflow for validating neuroprotective compound activity.
Detailed Experimental Protocol
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]
-
This compound (Test Compound)
-
Dexamethasone (Positive Control)[12]
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Seeding:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[11]
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA and seed into 96-well plates at a density of 5 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Dexamethasone in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is <0.1%.
-
Remove the old medium from the cells and replace it with a medium containing the test compound or Dexamethasone. Include a "vehicle control" group treated with medium containing the same concentration of DMSO.
-
Incubate for 1 hour.
-
-
Inflammatory Challenge:
-
Endpoint Analysis:
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO and measure the absorbance at 570 nm. This step is crucial to rule out any inherent cytotoxicity of the test compound.
-
Nitric Oxide Production (Griess Assay): Nitric oxide (NO) is a key inflammatory mediator produced by activated microglia.[12] Collect the cell culture supernatant and mix it with Griess reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used for quantification.
-
Cytokine Quantification (ELISA): Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.[1]
-
Comparative Analysis: this compound vs. Dexamethasone
To provide context for the activity of our novel compound, we compare it to Dexamethasone, a synthetic glucocorticoid with potent anti-inflammatory effects. Dexamethasone is known to suppress microglial activation and the production of inflammatory mediators.[12][13][14][15]
Table 1: Comparative Performance Data (Hypothetical)
| Treatment Group (10 µM) | Cell Viability (% of Control) | Nitric Oxide Production (% of LPS) | TNF-α Release (% of LPS) | IL-6 Release (% of LPS) |
| Vehicle Control | 100 ± 4.5 | 5 ± 1.2 | 4 ± 0.9 | 6 ± 1.5 |
| LPS (100 ng/mL) | 98 ± 5.2 | 100 | 100 | 100 |
| This compound + LPS | 99 ± 4.8 | 35 ± 3.1 | 42 ± 4.5 | 48 ± 5.0 |
| Dexamethasone + LPS | 97 ± 5.5 | 25 ± 2.8 | 30 ± 3.3 | 35 ± 4.1 |
Data are presented as mean ± standard deviation.
Mechanistic Insights and Data Interpretation
The expected results, as outlined in Table 1, would indicate that this compound significantly reduces the production of nitric oxide and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated BV-2 cells without affecting cell viability. This suggests a potent anti-inflammatory effect. While Dexamethasone may show slightly higher efficacy, the performance of the novel compound would be highly promising.
The mechanism of action for LPS-induced inflammation is well-characterized and involves the TLR4 signaling pathway, leading to the activation of transcription factors like NF-κB, which drives the expression of pro-inflammatory genes.[1][3][16] It is plausible that this compound exerts its effects by interfering with this pathway.
Caption: Putative signaling pathway of the test compound.
Further experiments, such as Western blotting for phosphorylated components of the NF-κB pathway (e.g., p-IKK, p-p65) or reporter gene assays, would be necessary to confirm this proposed mechanism of action.
Conclusion and Future Directions
This guide outlines a robust and reproducible method for validating the anti-neuroinflammatory activity of this compound. The use of the LPS-stimulated BV-2 microglial model provides a physiologically relevant context for initial efficacy testing. The comparative data against Dexamethasone allows for a clear assessment of the compound's potential.
Positive results from this in vitro validation would strongly support further preclinical development, including:
-
Testing in more complex co-culture models (e.g., microglia-neuron cultures) to directly assess neuroprotection.
-
Evaluation in in vivo models of neuroinflammation or specific neurodegenerative diseases.[2][4]
-
Pharmacokinetic and toxicological studies to determine its drug-like properties.
By following a structured and self-validating approach as described, researchers can confidently advance promising neuroprotective candidates from the bench toward clinical application.
References
-
Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5484. [Link]
-
Zhang, Y., et al. (2021). Dexamethasone sodium phosphate attenuates lipopolysaccharide-induced neuroinflammation in microglia BV2 cells. International Immunopharmacology, 96, 107621. [Link]
-
Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules. [Link]
-
Henn, A., et al. (2009). The suitability of BV2 cells as alternative model system for primary microglia cultures or for animal experiments examining brain inflammation. Altex, 26(2), 83-94. [Link]
-
Wang, Y., et al. (2024). High-dose dexamethasone regulates microglial polarization via the GR/JAK1/STAT3 signaling pathway after traumatic brain injury. Neural Regeneration Research. [Link]
-
Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]
-
BioHippo. (n.d.). Mouse cell line BV2. BioHippo. [Link]
-
Batista, C. R. A., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences, 20(9), 2293. [Link]
-
Lopes, A. F. S., et al. (2021). Neuroinflammation induced by lipopolysaccharide leads to memory impairment and alterations in hippocampal leptin signaling. Metabolic Brain Disease, 36(5), 903-915. [Link]
-
Mondal, S., et al. (2019). Dexamethasone exhibits its anti-inflammatory effects in S. aureus induced microglial inflammation via modulating TLR-2 and glucocorticoid receptor expression. International Immunopharmacology, 75, 105806. [Link]
-
Cytion. (n.d.). BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells. Cytion. [Link]
-
Cytion. (n.d.). BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells. Cytion. [Link]
-
Ubigene. (2025). Expert Insights | Tips For BV2 Cell Culture & Gene Editing. Ubigene. [Link]
-
Woolley, M., & Harris, J. (2018). Anti-inflammatory Approaches to Mitigate the Neuroinflammatory Response to Brain-Dwelling Intracortical Microelectrodes. Journal of Immunological Sciences. [Link]
-
Chlebanowska, P., et al. (2020). In vitro Models of Neurodegenerative Diseases. Cells, 9(10), 2238. [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. [Link]
-
Zhao, Y., et al. (2007). Dexamethasone attenuates early expression of three molecules associated with microglia/macrophages activation following rat traumatic brain injury. Neuroscience Letters, 415(3), 222-227. [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. [Link]
-
Poprac, P., et al. (2017). Nutraceutical Antioxidants as Novel Neuroprotective Agents. Molecules, 22(12), 2139. [Link]
-
Kumar, A., et al. (2017). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Neuropharmacology, 15(2), 272-290. [Link]
-
InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]
-
Paredes, A., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 12(7), 1384. [Link]
-
Al-Harrasi, A., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules, 27(15), 4945. [Link]
-
Singh, S., et al. (2024). Naringenin Ameliorates LPS-Induced Neuroinflammation Through NF-κB Signaling in Human Microglia and Protects Neuronal Cells. Preprints.org. [Link]
-
Angelopoulou, E., et al. (2019). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 33(5), 1387-1398. [Link]
-
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
-
Zhang, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(10), 2269. [Link]
-
PubChem. (n.d.). 5-(2-aminoacetyl)-3H-1,3-benzoxazol-2-one. National Center for Biotechnology Information. [Link]
Sources
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 3. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. diretoriacientificaicfuc.org.br [diretoriacientificaicfuc.org.br]
- 6. jocpr.com [jocpr.com]
- 7. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The suitability of BV2 cells as alternative model system for primary microglia cultures or for animal experiments examining brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ebiohippo.com [ebiohippo.com]
- 10. BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells [cytion.com]
- 11. Expert Insights | Tips For BV2 Cell Culture & Gene Editing | Ubigene [ubigene.us]
- 12. Dexamethasone sodium phosphate attenuates lipopolysaccharide-induced neuroinflammation in microglia BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexamethasone exhibits its anti-inflammatory effects in S. aureus induced microglial inflammation via modulating TLR-2 and glucocorticoid receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Approaches to Mitigate the Neuroinflammatory Response to Brain-Dwelling Intracortical Microelectrodes [immunologyresearchjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
Navigating the Selectivity Landscape of Benzoxazolones: A Comparative Guide to the Cross-Reactivity of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazolone Scaffold - A Double-Edged Sword of Therapeutic Promise and Cross-Reactivity Challenge
The 1,3-benzoxazol-2(3H)-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic features, make it an attractive framework for designing novel therapeutics.[1][2] Indeed, benzoxazolone derivatives have been successfully developed as anticancer agents, analgesics, anti-inflammatory drugs, and neuroprotective agents.[1][2][3] However, this inherent "promiscuity" of the benzoxazolone core, its ability to interact with multiple biological targets, presents a significant challenge in drug development: the potential for cross-reactivity and off-target effects.
This guide provides a comprehensive analysis of the potential cross-reactivity of a specific derivative, 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one . Due to the limited direct experimental data on this particular compound, we will employ a comparative approach, leveraging the known pharmacological profiles of structurally related benzoxazolone derivatives to predict its likely off-target interactions. Furthermore, we will outline a robust experimental workflow for systematically characterizing its selectivity profile, a critical step in advancing any new chemical entity towards clinical consideration.
Predicting the Cross-Reactivity Profile of this compound: A Comparative Analysis
The broad range of activities associated with the benzoxazolone scaffold suggests that this compound is likely to interact with multiple target families. The nature and extent of this cross-reactivity will be dictated by the specific substitutions on the benzoxazolone ring. The 5-amino and 3-methyl groups of the title compound will influence its electronic and steric properties, thereby shaping its interaction with various biological macromolecules.
To build a predictive model of its cross-reactivity, we will compare it with other well-characterized benzoxazolone derivatives that have demonstrated distinct pharmacological activities.
| Compound | Primary Therapeutic Area/Activity | Known Primary Target(s) | Potential for Cross-Reactivity with this compound |
| Flunoxaprofen | Anti-inflammatory, Analgesic | Cyclooxygenase (COX) enzymes | The shared benzoxazolone core suggests a possibility of COX inhibition. The amino and methyl substitutions on the title compound may alter its selectivity for COX-1 versus COX-2. |
| Zoxazolamine | Muscle Relaxant | Unknown, likely acts on spinal cord polysynaptic reflexes | The neurological activity of zoxazolamine indicates that benzoxazolones can cross the blood-brain barrier and interact with CNS targets. This raises the possibility of off-target neurological effects for the title compound. |
| E-13k (2-benzoxazolyl hydrazone derivative) | Anticancer | Topoisomerase II, potent inhibitor of leukemia, colon, and ovarian cancer cells[4] | The anticancer activity of this derivative highlights the potential for interaction with enzymes involved in DNA replication and repair. The substitution pattern on the title compound will determine its affinity for such targets.[4] |
| Benzoxazolone Carboxamides | Anticancer, Anti-inflammatory | Acid Ceramidase (AC)[5] | The ability of these derivatives to inhibit a key enzyme in lipid signaling suggests that the title compound could also modulate lipid metabolic pathways.[5] |
| Piperidine-substituted 2(3H)-benzoxazolones | Anticancer (Breast Cancer) | Induction of apoptosis | The cytotoxic effects of these compounds in cancer cell lines indicate a potential for interaction with apoptotic pathways. The 5-amino group on the title compound could influence its pro-apoptotic or anti-apoptotic activity.[6] |
Causality behind Predicted Cross-Reactivity: The benzoxazolone nucleus can act as a bioisostere for other cyclic structures found in endogenous ligands and enzyme cofactors. The specific substitutions at the N-3 and C-5 positions will modulate the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby influencing its binding affinity to a range of protein targets. The 5-amino group, in particular, can act as a hydrogen bond donor, potentially facilitating interactions with a variety of receptors and enzymes.
A Validating Experimental Workflow for Characterizing Cross-Reactivity
To move beyond prediction and definitively characterize the selectivity of this compound, a systematic and multi-tiered experimental approach is essential. The following workflow is designed to provide a comprehensive assessment of its on- and off-target activities.
Caption: A tiered experimental workflow for characterizing compound selectivity.
Tier 1: Broad Spectrum Screening - Casting a Wide Net
The initial step is to screen the compound against a broad range of potential targets to identify any significant interactions. This provides an unbiased overview of its potential cross-reactivity.
Experimental Protocol: Broad Kinase Profiling (Example using a commercial service)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Format: Select a comprehensive kinase panel, such as the scanMAX panel from DiscoverX (468 kinases) or a similar offering from providers like Promega or Reaction Biology.[7][8] The assay is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting interactions.
-
Binding Assay Principle: The KINOMEscan® technology utilizes a proprietary active site-directed competition binding assay. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured, which is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for identifying a "hit" is a %Ctrl value below a certain cutoff (e.g., <35% or <10%).
-
Rationale: Kinases are a large and structurally diverse family of enzymes that are common off-targets for many small molecule drugs. Broad kinase profiling is a crucial first step in identifying potential off-target liabilities that could lead to toxicity or unexpected pharmacological effects.[9]
Experimental Protocol: GPCR and Ion Channel Profiling
-
Service Selection: Engage a contract research organization (CRO) that offers comprehensive safety pharmacology panels, such as Eurofins Discovery's SafetyScreen™ or Reaction Biology's InVEST™ panels.[10][11][12]
-
Assay Format: These services typically utilize radioligand binding assays for a wide array of GPCRs, ion channels, transporters, and other common off-targets.[13][14][15][16] The compound is tested at a single concentration (e.g., 10 µM).
-
Data Analysis: Results are reported as the percent inhibition of radioligand binding. A significant inhibition (e.g., >50%) indicates a potential interaction.
-
Rationale: Off-target interactions with GPCRs and ion channels are a major cause of adverse drug reactions. Early identification of these liabilities is critical for de-risking a compound.[17]
Tier 2: Hit Confirmation and Functional Validation
Any "hits" identified in the broad screening panels must be confirmed and their functional consequences assessed.
Experimental Protocol: Dose-Response and Orthogonal Assays
-
Dose-Response Curves: For each confirmed hit, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves testing the compound over a range of concentrations (e.g., 8-10 concentrations in a semi-log dilution series).
-
Orthogonal Assays: To rule out assay artifacts, confirm the activity of the hits using an assay with a different technological principle.[18] For example, if a hit was identified in a binding assay, its functional activity should be confirmed in a cell-based assay that measures downstream signaling (e.g., a cAMP assay for a GPCR or a phosphorylation assay for a kinase).
-
Rationale: Determining the potency of off-target interactions is crucial for assessing the therapeutic window of a compound. Orthogonal assays provide confidence that the observed activity is genuine and not an artifact of the primary screening technology.[18]
Tier 3: In Vitro Safety and ADME Profiling
This final tier of in vitro testing focuses on key safety liabilities and the drug-like properties of the compound.
Experimental Protocol: hERG and Cytochrome P450 Inhibition Assays
-
hERG Assay: Assess the compound's potential to inhibit the hERG potassium channel, a critical determinant of cardiac safety. This is typically done using an automated patch-clamp assay.
-
Cytochrome P450 (CYP) Inhibition Panel: Evaluate the compound's potential to inhibit major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). This is important for predicting potential drug-drug interactions.[11]
-
Rationale: hERG inhibition can lead to life-threatening cardiac arrhythmias, and CYP inhibition can alter the metabolism of co-administered drugs, leading to toxicity or loss of efficacy. These are mandatory safety assessments for any new drug candidate.[17][19]
Caption: Structure-Activity Relationship logic for predicting cross-reactivity.
Conclusion: A Roadmap for De-risking a Promising Scaffold
The benzoxazolone scaffold holds immense therapeutic potential, but its inherent tendency for polypharmacology necessitates a thorough and early assessment of cross-reactivity. For this compound, a systematic investigation of its off-target interactions is not merely a precautionary measure but a critical step in understanding its true therapeutic potential and potential liabilities. By following the comprehensive experimental workflow outlined in this guide, researchers can generate a robust selectivity profile, enabling informed decisions about the future development of this and other promising benzoxazolone derivatives. This data-driven approach to de-risking is paramount for translating the promise of this versatile chemical class into safe and effective medicines.
References
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
- Laverty, H. G., et al. (2011). In vitro safety pharmacology profiling: what else beyond hERG? Future medicinal chemistry, 3(10), 1287–1303.
-
ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved from [Link]
- Singh, U. P., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(8), e2300084.
- Easmon, J., et al. (2006). Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. Journal of medicinal chemistry, 49(21), 6343–6352.
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]
- El-Gamal, M. I., et al. (2015). Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential anti-inflammatory/analgesic Agents. European journal of medicinal chemistry, 96, 484–496.
-
International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]
- Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of enzyme inhibition and medicinal chemistry, 24(1), 29–37.
-
Semantic Scholar. (n.d.). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]
- Kim, K., et al. (2014). Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand. Bioorganic & medicinal chemistry letters, 24(21), 5024–5028.
- Erdag, E., et al. (2021). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anticancer agents in medicinal chemistry, 21(1), 84–90.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]
- Pizzirani, D., et al. (2013). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of medicinal chemistry, 56(8), 3128–3143.
-
ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315.
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
- Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of enzyme inhibition and medicinal chemistry, 24(1), 29–37.
-
MilliporeSigma. (n.d.). Receptor binding assays multiwell. Retrieved from [Link]
-
Patsnap. (n.d.). How to improve drug selectivity?. Retrieved from [Link]
- Journal of Medicinal and Chemical Sciences. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. 5(5), 844-855.
- MDPI. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6529.
- Chemical Methodologies. (2023). A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. 7(11), 881-892.
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 8. pharmaron.com [pharmaron.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 13. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 14. revvity.com [revvity.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ChemPartner [chempartner.com]
A Researcher's Guide to 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one Reference Standards: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical measurements and successful research outcomes. This guide provides an in-depth technical comparison of reference standards for 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, a key chemical intermediate. We will explore the nuances of selecting a suitable reference standard, delve into potential alternatives, and provide detailed experimental protocols for their comparative analysis.
Understanding the Importance of a High-Quality Reference Standard
This compound (CAS No. 99584-09-5) is a heterocyclic compound with applications in pharmaceutical synthesis and materials science.[1][2][3] An analytical reference standard for this compound serves as a benchmark for qualitative and quantitative analyses, ensuring the identity, purity, and potency of a sample. The integrity of this standard directly impacts the validity of experimental results.
Key characteristics to consider when selecting a reference standard include:
-
Purity: A high degree of purity is essential to avoid interference from impurities in analytical assays.
-
Characterization: The reference standard should be thoroughly characterized using various analytical techniques to confirm its identity and structure.
-
Certification: Ideally, a reference standard should be certified by an accredited body, providing traceability and confidence in its stated properties.
-
Documentation: A comprehensive Certificate of Analysis (CoA) is crucial, detailing the analytical methods used for characterization and the results obtained.
Commercially Available Reference Standards: A Comparative Overview
Several chemical suppliers offer this compound. While a direct head-to-head comparison of all available standards with experimental data is not publicly available, we can establish a framework for evaluation based on the information typically provided by suppliers.
| Supplier Category | Typical Purity | Availability of Certificate of Analysis (CoA) | Common Applications |
| Major Chemical Suppliers (e.g., Sigma-Aldrich/Merck, CymitQuimica) | ≥95%[3] | Generally available upon request, though specific batch data may vary. | Research and development, analytical method development. |
| Specialized Chemical Suppliers (e.g., ChemicalBook, ChemBridge) | Varies, often ≥95%[2] | Availability and detail of CoAs can differ. | Synthetic chemistry, screening libraries. |
Potential Alternatives and Structural Isomers
In the absence of a certified reference standard for this compound, or for specific analytical needs, researchers might consider alternatives. The most relevant alternatives are its structural isomers, which can also be potential process impurities in its synthesis.
Key Isomers and Related Compounds:
-
6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one: A positional isomer that may have similar chromatographic behavior, making it a critical compound to resolve in analytical methods.
-
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A related benzimidazolone derivative that could be used as an internal standard in certain analytical methods, provided it is well-separated from the analyte of interest.[5]
-
5-Amino-6-methyl-1,3-dihydro-benzoimidazol-2-one: Another related benzimidazolone with potential for use as a comparative standard in methodology development.[6]
Rationale for Comparison: When developing a stability-indicating analytical method, it is crucial to demonstrate that the method can separate the main compound from its potential impurities and degradation products. The isomers of this compound are the most likely process impurities. Therefore, a robust analytical method must be able to distinguish between these closely related compounds.
Experimental Protocols for Comparative Analysis
To objectively compare different reference standards of this compound or to evaluate its separation from potential alternatives, a well-defined analytical workflow is essential. The following section outlines a recommended experimental approach.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Impurity Profiling
Principle: Reversed-phase HPLC with UV detection is a powerful and widely used technique for the analysis of moderately polar organic compounds like this compound. This method separates compounds based on their hydrophobicity.
Workflow Diagram:
Caption: Workflow for the comparative analysis of reference standards by HPLC.
Detailed Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of each this compound reference standard and each alternative compound.
-
Dissolve each in 10 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to obtain stock solutions of approximately 1 mg/mL.
-
Further dilute the stock solutions to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions (A Starting Point):
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for better peak shape) in a ratio of 40:60 (v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Analysis and Data Interpretation:
-
Inject each standard solution and record the chromatogram.
-
For each chromatogram, calculate the area percent of the main peak to determine the purity.
-
Compare the chromatograms of the different reference standards. Look for differences in the number and size of impurity peaks.
-
Inject a mixture of this compound and its isomers to verify that the method can adequately separate them.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Principle: While HPLC provides information on purity, NMR and MS are essential for confirming the chemical structure of the reference standard.
Workflow Diagram:
Caption: Workflow for structural confirmation of reference standards.
Methodology:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a few milligrams of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The resulting spectra should be consistent with the known structure of this compound. Pay close attention to the chemical shifts, integration values, and coupling patterns of the aromatic and methyl protons in the ¹H NMR spectrum, and the number and chemical shifts of the signals in the ¹³C NMR spectrum.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the reference standard in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze using an appropriate mass spectrometry technique, such as electrospray ionization (ESI-MS).
-
The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₈H₈N₂O₂, Molecular Weight: 164.16 g/mol ).[1]
-
Conclusion and Recommendations
The selection of a reference standard for this compound requires careful consideration of its purity, characterization, and documentation. While many suppliers offer this compound with a stated purity of ≥95%, it is imperative for researchers to obtain and scrutinize the Certificate of Analysis to understand the impurity profile.
For critical applications, it is highly recommended to perform in-house verification of the reference standard's identity and purity using the analytical methods outlined in this guide. Furthermore, when developing analytical methods for this compound, it is crucial to assess the method's ability to separate it from its potential isomers and related impurities. By following a rigorous evaluation process, researchers can ensure the quality and reliability of their reference standards, leading to more accurate and reproducible scientific outcomes.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23505663, 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved January 17, 2026, from [Link]
-
MDPI. (2022, August 31). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
PubChem. (n.d.). 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2012, July). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Retrieved January 17, 2026, from [Link]
-
Scribd. (n.d.). Chapter 1, Unit 5, Pharmaceutical Analysis, B Pharmacy 1st Sem, Carewell Pharma. Retrieved January 17, 2026, from [Link]
-
Brazilian Journal of Science. (2025, June 19). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Retrieved January 17, 2026, from [Link]
-
Scribd. (n.d.). Chapter 3, Unit 5, Pharmaceutical Analysis, B Pharmacy 1st Sem, Carewell Pharma. Retrieved January 17, 2026, from [Link]
-
Carewell Pharma. (n.d.). Unit 3 - Pharmaceutical Analysis - 1st Semester - B Pharmacy Notes. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
Sources
- 1. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(SALTDATA: FREE) | 99584-09-5 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one AldrichCPR 95-23-8 [sigmaaldrich.com]
- 6. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one and Their Activity
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on the structural analogs of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, a key derivative, to provide an in-depth comparison of their activities supported by experimental data. Understanding the structure-activity relationships (SAR) of these analogs is pivotal for the rational design of novel therapeutic agents. While direct comparative studies on analogs of this compound are limited in publicly available literature, this guide will draw upon closely related structures, specifically 5-acylaminobenzoxazole derivatives, to elucidate the impact of structural modifications on biological activity.
The Core Moiety: this compound
This compound serves as a foundational structure for the development of various biologically active compounds. Its benzoxazolone core, consisting of a fused benzene and oxazolone ring, provides a versatile platform for chemical modification. The presence of an amino group at the C-5 position and a methyl group at the N-3 position are key features that can be tailored to modulate pharmacological properties.
Comparative Analysis of Structural Analogs: A Focus on 5-Acylamino-2-(3,4,5-Trimethoxyphenyl)benzoxazoles
To understand the influence of substitutions at the 5-amino position, we will examine a series of 5-acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazoles. While these compounds are benzoxazoles rather than benzoxazolones and lack the N-3 methyl group, they provide valuable insights into how modifying the amino group can impact antibacterial and anti-inflammatory activities.
A study by Kaur et al. synthesized a series of five 3,4,5-trimethoxyphenyl benzoxazole derivatives (IIIa-IIIe) and evaluated their biological activities.[1] The core structure and the various acyl substitutions at the 5-amino position are depicted below.
Caption: Structural variations of 5-acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazoles.
Antibacterial Activity
The in vitro antibacterial activity of the synthesized compounds was evaluated against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized in the table below.
| Compound | R-Group | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| IIIa | 3,5-dinitrophenyl | 62.5 | 125 | 250 |
| IIIb | 2-chloro-4-nitrophenyl | 125 | 62.5 | 125 |
| IIIc | 3,5-dimethoxyphenyl | 31.25 | 31.25 | 62.5 |
| IIId | 3,4,5-trimethoxyphenyl | 62.5 | 62.5 | 125 |
| IIIe | 2-bromophenyl | 250 | 500 | 500 |
| Ciprofloxacin | (Standard) | 0.97 | 0.97 | 0.48 |
Data sourced from Kaur et al.[1]
From this data, several structure-activity relationships can be inferred:
-
Compound IIIc , with a 3,5-dimethoxyphenyl acyl group, exhibited the most potent antibacterial activity against both Gram-positive strains (S. aureus and B. subtilis) with MIC values of 31.25 µg/mL.[1]
-
The presence of electron-donating methoxy groups on the phenylacyl moiety appears to enhance antibacterial activity, as seen in compound IIIc and IIId .
-
Conversely, the presence of strongly electron-withdrawing nitro groups (IIIa and IIIb ) or a halogen atom alone (IIIe ) resulted in diminished or moderate activity. Compound IIIe , with a 2-bromophenyl group, was the least active.[1]
-
These findings suggest that the electronic properties of the acyl substituent at the 5-amino position play a crucial role in modulating the antibacterial potency of this class of compounds.
Anti-inflammatory Activity
The anti-inflammatory activity of the same series of compounds was assessed using the carrageenan-induced rat paw edema model.
| Compound | R-Group | % Inhibition of Edema |
| IIIa | 3,5-dinitrophenyl | 55.2% |
| IIIb | 2-chloro-4-nitrophenyl | 68.1% |
| IIIc | 3,5-dimethoxyphenyl | 60.3% |
| IIId | 3,4,5-trimethoxyphenyl | 51.7% |
| IIIe | 2-bromophenyl | 44.8% |
| Ibuprofen | (Standard) | 75.8% |
Data sourced from Kaur et al.[1]
The anti-inflammatory data reveals a different SAR profile:
-
Compound IIIb , featuring a 2-chloro-4-nitrophenyl acyl group, displayed the highest anti-inflammatory activity with 68.1% inhibition of edema, which was comparable to the standard drug ibuprofen.[1]
-
In this case, the presence of both a halogen and a nitro group seems to be favorable for anti-inflammatory activity.
-
The compound with the highest antibacterial activity, IIIc , also showed good anti-inflammatory effects (60.3% inhibition).[1]
Experimental Protocols
General Synthesis of 5-Acylamino-2-(3,4,5-Trimethoxyphenyl)benzoxazoles
The synthesis of the target compounds generally involves a multi-step process, as exemplified by the work of Kaur et al.[1]
Caption: General synthetic workflow for 5-acylaminobenzoxazole derivatives.
Step-by-Step Methodology:
-
Synthesis of 2-(3,4,5-Trimethoxyphenyl)-5-nitrobenzoxazole: A mixture of 2-amino-4-nitrophenol and 3,4,5-trimethoxybenzoic acid is heated in the presence of a dehydrating agent like polyphosphoric acid.
-
Synthesis of 5-Amino-2-(3,4,5-trimethoxyphenyl)benzoxazole: The nitro group of the intermediate is reduced to an amino group, typically using a reducing agent such as stannous chloride in the presence of hydrochloric acid.
-
Synthesis of 5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazoles (IIIa-IIIe): The resulting 5-aminobenzoxazole derivative is then acylated by reacting it with various substituted benzoyl chlorides in a suitable solvent.
Antibacterial Activity Assay (Broth Microdilution Method)
A standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., adjusted to 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The analysis of 5-acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazole analogs demonstrates that modifications at the 5-amino position significantly influence the biological activity of the benzoxazole scaffold. Specifically, the electronic nature of the acyl substituent is a key determinant of antibacterial potency, with electron-donating groups enhancing activity. In contrast, a combination of electron-withdrawing groups appears to be beneficial for anti-inflammatory effects.
These findings provide a valuable framework for the rational design of novel analogs of this compound. Future research should focus on the synthesis and evaluation of N-substituted and C-5 substituted derivatives of the parent benzoxazolone to establish a comprehensive SAR. Such studies will be instrumental in optimizing the therapeutic potential of this promising class of heterocyclic compounds.
References
- Kaur, A., Wakode, S., Pathak, D. P., & Sharma, P. (2019). Synthesis and Biological Evaluation of Some New 5-Acylamino-2-(3,4,5- Trimethoxyphenyl)Benzoxazoles as Potential Antibacterial and Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 12(3), 1145-1150.
- Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.
- Fujita, R., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & medicinal chemistry, 20(18), 5568-5582.
- Gouda, M. A., et al. (2020). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5 (4H)-Oxazolone-Based Sulfonamides. Molecules, 25(14), 3238.
- Kaur, A., Wakode, S., Pathak, D. P., & Sharma, P. (2019). Synthesis and Biological Evaluation of Some New 5-Acylamino-2-(3,4,5-Trimethoxyphenyl)benzoxazoles as Potential Antibacterial and Anti-inflammatory Agents.
- Kontogiorgis, C., et al. (2020). 5 (4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3163.
- Alheety, N. F. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 616-624.
- Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.
- Rout, S. K., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1262, 133036.
- Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Der Pharma Chemica.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-16.
- Agarwal, S. (2018).
- Hrast, M., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Journal of medicinal chemistry, 66(14), 9548-9567.
- Wang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo [d] thiazol-5-yl) quinazolin-4 (3H)
- Kumar, S., et al. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(2), 461-468.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-16.
- A Comparative Analysis of the Antimicrobial Activity Spectrum of Novel Benzoxazolone Deriv
- Phillips, O. A., et al. (2002). Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. Bioorganic & medicinal chemistry letters, 12(15), 1931-1934.
- Rapetti, F., et al. (2024).
- Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Pharmacognosy and Phytotherapy, 7(5), 75-81.
- Sim, B., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(17), 5649.
- Raj, M., Patel, H. V., & Patel, R. R. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. International Journal of Pharmaceutical Sciences and Research, 4(9), 3536.
- Vaali-Mohammed, M. A., et al. (2016). Structure activity relationship of the synthesized compounds.
- Singh, A. K., et al. (2023). Structure activity relationship of benzoxazole derivatives.
- A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Deriv
- Whatmore, J. L., et al. (2002). Comparative study of isoflavone, quinoxaline and oxindole families of anti-angiogenic agents. Angiogenesis, 5(1-2), 45-51.
- Yellasubbaiah, N., et al. (2021). Recent Developments and Biological Activities of 5-Oxo-Imidazolones Derivatives: A Review.
- Yellasubbaiah, N., et al. (2021). Recent Developments and Biological Activities of 5-Oxo-Imidazolones Derivatives: A Review.
Sources
literature comparison of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one efficacy
An objective, data-driven comparison of the neuroprotective efficacy of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. This guide synthesizes available preclinical data, details relevant experimental methodologies, and provides a framework for future research for scientists and drug development professionals.
Executive Summary
The benzoxazolone scaffold is a promising pharmacophore in the development of novel neuroprotective agents, with various derivatives demonstrating anticonvulsant, anti-inflammatory, and analgesic properties.[1][2][3] This guide focuses on the specific derivative, this compound, within the broader context of its chemical class. While direct, peer-reviewed efficacy studies for this exact compound are not extensively available in the public domain, this analysis provides a comparative framework based on the well-documented activities of structurally related benzoxazolone and benzothiazolone analogs. By examining the established efficacy of these related compounds and the standard protocols for their evaluation, we can establish a robust benchmark for assessing the potential of this compound.
Introduction: The Rationale for Benzoxazolones in Neuroprotection
The benzoxazolone nucleus is recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and versatile synthetic accessibility.[1][2] Compounds incorporating this moiety have been investigated for a wide range of biological activities, including neuroprotection.[1][3] The therapeutic hypothesis is often centered on the modulation of neuronal excitability, a key factor in excitotoxic cell death cascades implicated in stroke, epilepsy, and chronic neurodegenerative diseases.
Sigma receptors, particularly the sigma-1 subtype, are a key target for many neuroprotective compounds. Ligands for these receptors are known to modulate neuronal transmission and have shown potential as anticonvulsant and neuroprotective agents in preclinical models.[4] The evaluation of benzoxazolone derivatives often includes screening for sigma receptor affinity and subsequent functional assessment in models of neuronal hyperexcitability, such as the Maximal Electroshock (MES) test.[4]
Comparative Efficacy of Benzoxazolone Analogs
To establish a performance baseline, we will compare data from a potent benzothiazolone derivative, which shares a similar heterocyclic core and has been evaluated in standard preclinical models. This provides the most relevant available comparison for predicting the potential efficacy of this compound.
Table 1: Comparative Efficacy in Preclinical Neuroprotection Models
| Compound/Drug | Target/Assay | Efficacy Metric (ED₅₀ / Kᵢ) | Key Findings & Significance | Source |
|---|---|---|---|---|
| Compound 1 ¹ | Sigma-1 Receptor Binding | Kᵢ = 0.6 nM | Potent and selective ligand for the sigma-1 receptor, a key target in neuroprotection. | [4] |
| Compound 1 ¹ | Maximal Electroshock (MES) Test | Highly effective | Demonstrated significant anticonvulsant activity in vivo without notable neurotoxic effects. | [4] |
| Riluzole (Benchmark) | Sodium Channel Blocker | N/A (Clinical Drug) | FDA-approved for ALS; established broad-spectrum neuroprotective effects. | N/A |
¹Compound 1 is 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one, a structurally related analog.
Experimental Design & Protocols for Efficacy Validation
The credibility of any efficacy claim rests on the robustness of the experimental methodology. The following protocols are standard in the field for assessing potential anticonvulsant and neuroprotective agents.
Assay 1: Sigma-1 Receptor Binding Assay
Scientific Rationale: This in vitro assay is a critical first step to determine if a compound directly interacts with the sigma-1 receptor. A high binding affinity (low Kᵢ value) is a strong indicator of on-target activity and warrants further functional testing.
Step-by-Step Protocol:
-
Membrane Preparation: Guinea pig brain membranes are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).
-
Competition Binding: A fixed concentration of a radiolabeled sigma-1 ligand (e.g., -pentazocine) is incubated with the brain membranes.
-
Compound Incubation: The test compound (e.g., this compound) is added at various concentrations to compete with the radioligand for binding to the receptor.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Kᵢ) is then determined using the Cheng-Prusoff equation.
Assay 2: Maximal Electroshock (MES) Test
Scientific Rationale: The MES test is a gold-standard in vivo assay for identifying compounds with anticonvulsant activity. It assesses a compound's ability to prevent the spread of seizures following a maximal electrical stimulus, a key functional endpoint for many neuroprotective drugs.[4]
Step-by-Step Protocol:
-
Animal Dosing: Mice are administered the test compound intraperitoneally (i.p.) at a range of doses. A vehicle control group receives the carrier solvent only.
-
Peak Effect Timing: The test is conducted at the predetermined time of peak compound effect post-administration.
-
Stimulation: A brief, high-frequency electrical stimulus is applied via corneal or ear-clip electrodes.
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension, which is the key endpoint of the seizure.
-
Efficacy Determination: An animal is considered "protected" if the tonic hindlimb extension is absent.
-
Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the tested animals, is calculated using statistical methods like probit analysis.
Visualization of Key Processes
Diagrams provide a clear visual summary of complex experimental workflows and biological pathways, enhancing comprehension and reproducibility.
Experimental Workflow: In Vivo Efficacy Screening
Caption: Standard workflow for the Maximal Electroshock (MES) anticonvulsant test.
Hypothesized Neuroprotective Signaling Pathway
Caption: Hypothesized mechanism involving Sigma-1 receptor modulation.
Conclusion and Future Research Directions
The broader class of benzoxazolone and benzothiazolone derivatives has demonstrated significant potential as neuroprotective agents, primarily through mechanisms involving sigma-1 receptor modulation and anticonvulsant activity.[1][4] While specific efficacy data for this compound is not yet prevalent in published literature, the established activity of its analogs provides a strong rationale for its investigation.
The critical next steps for evaluating this specific compound are:
-
In Vitro Profiling: Conduct receptor binding assays, starting with the sigma-1 and sigma-2 receptors, to determine its primary molecular targets and binding affinity.
-
In Vivo Efficacy: Perform the Maximal Electroshock (MES) test to obtain a definitive ED₅₀ value for its anticonvulsant properties.
-
Neurotoxicity Assessment: Conduct a rotarod neurotoxicity assay to ensure that the effective doses do not cause motor impairment.
-
Mechanism of Action Studies: If efficacy is confirmed, further studies using electrophysiology (patch-clamp) on neuronal cell lines would be required to elucidate the precise effects on ion channel function.
By following this structured, data-driven approach, the therapeutic potential of this compound can be systematically and rigorously evaluated.
References
-
Bertha, F., et al. (1997). 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands. European Journal of Pharmacology, 336(2-3), 241-9. [Link]
-
Sharma, V., & Kumar, P. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300155. [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, ensuring the protection of laboratory personnel, the environment, and regulatory adherence. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Part 1: Hazard Identification and Immediate Safety Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound, and structurally similar compounds, are classified as hazardous.[1] The primary risks include irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1] Therefore, handling and disposal require stringent adherence to safety measures.
The causality behind these precautions is clear: preventing accidental exposure during waste handling is as critical as during active experimentation. The choice of Personal Protective Equipment (PPE) is the first line of defense.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against accidental splashes of solutions or contact with airborne solid particles. Conforms to OSHA 29 CFR 1910.133 standards.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential absorption.[3] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if dust may be generated.[1][3] | Minimizes the inhalation of the compound, particularly in solid form. All handling of solid waste should occur in a chemical fume hood to mitigate this risk. |
All handling and preparation for disposal must be conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]
Part 2: The Core Directive: Hazardous Waste Classification
Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sewer system.[3][4] Every laboratory that generates chemical waste must treat such materials as hazardous unless explicitly confirmed otherwise.[5] This compound falls under the umbrella of regulated chemical waste.
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[4][6][7] While a formal toxicity characteristic leaching procedure (TCLP) may not have been performed, the compound's known hazards necessitate its management as a toxic (T-listed) or P-listed hazardous waste, depending on concentration and state regulations.[4]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound.
Step 1: Waste Segregation (The Principle of Isolation)
Segregation is the most critical step to prevent dangerous chemical reactions. This waste stream must be kept separate from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][2]
-
Action: Maintain dedicated waste containers for this compound and other benzoxazole derivatives. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[4][8][9]
Step 2: Waste Collection and Containment
Proper containment is crucial to prevent leaks and spills. The choice of container must be chemically compatible with the waste.
-
For Solid Waste (e.g., expired reagent, contaminated weigh boats, gloves, and wipes):
-
For Liquid Waste (e.g., solutions from experiments):
Step 3: Labeling and Documentation
Accurate labeling is a regulatory requirement and essential for safe handling by EHS personnel.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "This compound ".
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Record the accumulation start date.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4]
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
The SAA must be under the control of laboratory personnel and away from general traffic areas.
-
Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks from the primary container.[4]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed disposal facility.
-
Once the container is full, or if the waste has been stored for the maximum allowable time per institutional policy (often 90-180 days), contact your organization's EHS department to schedule a waste pickup.[6]
-
Do not attempt to transport or dispose of the chemical waste yourself. Disposal must be handled by trained professionals at an approved waste disposal plant, which typically involves high-temperature incineration.[1][2][9]
Part 4: Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Evacuate & Secure: Alert personnel and evacuate the immediate area. Restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
PPE: Don the appropriate PPE as detailed in Table 1 before attempting cleanup.
-
Contain & Absorb: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into a sealed container for disposal.[2] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[3][9]
-
Collect Waste: Once absorbed, carefully scoop the material into a designated, sealable container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the spill cleanup waste as "Hazardous Waste: Spill Debris containing this compound" and dispose of it following the protocol in Part 3.[3][5]
Part 5: Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Part 6: Regulatory Framework and Waste Minimization
Adherence to this guide ensures compliance with key regulations from the Occupational Safety and Health Administration (OSHA) and the EPA.[11][12] OSHA's standards, including the Hazard Communication Standard (29 CFR 1910.1200), mandate that personnel are trained on the hazards of chemicals they handle.[13][14] The EPA's RCRA regulations govern the entire lifecycle of hazardous waste, from generation to final disposal.[4][10]
Beyond disposal, a core principle of modern laboratory management is waste minimization.[6][15] Researchers are encouraged to:
-
Inventory Management: Purchase only the quantity of chemical required for specific projects to avoid generating waste from expired stock.[5][6]
-
Process Modification: Where scientifically viable, modify experiments to reduce the scale and volume of waste produced.[5][6]
-
Substitution: If possible, substitute with less hazardous materials that can achieve the same experimental outcome.[5]
By integrating these principles, laboratories can reduce costs, enhance safety, and minimize their environmental footprint, demonstrating a comprehensive commitment to responsible science.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Properly Managing Chemical Waste in Labor
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Laboratory Chemical Waste Management. CSIR IIP.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Labor
- Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Labor
- OSHA Regulations and Hazardous Waste Disposal: Wh
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- SAFETY DATA SHEET for 5-Amino-2-methyl-1,3-benzoxazole.
- How OSHA Workplace Rules Affect Hazardous Waste Management.
- SC-298638 - 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
- Hazardous Waste - Overview.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Chemos GmbH&Co.KG.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. YouTube.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- 6-Amino-3-methyl-1,3-benzoxazol-2(3H)
- 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. PubChem.
- SAFETY DATA SHEET for 3-Amino-5-methylisoxazole. TCI Chemicals.
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
- SAFETY DATA SHEET for Benzoxazole. Fisher Scientific.
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole. Benchchem.
- 14733-77-8|5-Amino-2,3-dihydro-1,3-benzoxazol-2-one. BLDpharm.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. resources.duralabel.com [resources.duralabel.com]
- 14. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. iip.res.in [iip.res.in]
Mastering the Safe Handling of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the safe handling and disposal of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one (CAS No. 99584-09-5). Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment. This compound, while valuable in research and development, presents specific hazards that necessitate stringent safety measures.
Hazard Assessment of this compound
Understanding the intrinsic hazards of a chemical is the cornerstone of safe handling. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
These classifications mandate the use of specific personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a suggestion but a requirement. The following table outlines the minimum PPE for handling this compound.
| Body Part | PPE Specification | Rationale for Use |
| Eyes/Face | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, preventing serious eye irritation. Standard safety glasses are insufficient. |
| Hands | Nitrile gloves (minimum thickness of 0.11 mm). | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Always check for signs of degradation or punctures before use. |
| Body | Laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If dust formation is unavoidable, a NIOSH-approved N95 dust mask or higher is required. | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation. |
Donning and Doffing PPE: A Step-by-Step Protocol
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respiratory Protection (if required): Ensure a proper fit and seal.
-
Eye and Face Protection: Position goggles or face shield.
-
Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Handle by the headband or earpieces.
-
Respiratory Protection: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or physician.[2][3]
-
Ingestion: If swallowed, call a poison center or physician immediately if you feel unwell. Rinse the mouth with water. Do NOT induce vomiting.[3][4]
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to minimize exposure and environmental contamination.
Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4] Eyewash stations and safety showers must be readily accessible.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]
Waste Disposal
All waste materials must be treated as hazardous.
-
Chemical Waste: Dispose of unused or contaminated this compound in a designated, labeled hazardous waste container. Do not dispose of it down the drain.[4]
-
Contaminated PPE: All disposable PPE (gloves, masks, etc.) that has come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of this compound, from preparation to disposal.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
